molecular formula C10H10O2 B101049 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one CAS No. 16982-86-8

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

Cat. No.: B101049
CAS No.: 16982-86-8
M. Wt: 162.18 g/mol
InChI Key: PYKLMHVJWGDWOH-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKLMHVJWGDWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16982-86-8
Record name 3-methyl-3,4-dihydro-2H-1-benzopyran-4-one
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Foundational & Exploratory

"2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one" physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

Prepared by: Gemini, Senior Application Scientist

Introduction

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one, commonly known as 3-methylchroman-4-one, is a heterocyclic organic compound belonging to the chroman-4-one family. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, most notably flavonoids.[1][2] Unlike their unsaturated counterparts, chromones, chroman-4-ones possess a saturated bond between carbons C-2 and C-3, a seemingly minor structural change that imparts significant differences in chemical reactivity and biological activity.[2][3] This structural framework serves as a crucial building block in drug discovery, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5]

This technical guide provides a comprehensive examination of the core physicochemical properties of 3-methylchroman-4-one. It is designed for researchers, scientists, and drug development professionals, offering detailed spectroscopic analysis, validated synthesis protocols, insights into its chemical reactivity, and a discussion of its applications as a key intermediate in the synthesis of potent therapeutic agents.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 3-methylchroman-4-one are critical for its handling, characterization, and application in synthetic chemistry. While extensive experimental data for this specific molecule is sparse, its properties can be reliably predicted based on well-documented, structurally similar analogs.

Table 1: Summary of Physicochemical Properties for 3-methylchroman-4-one

PropertyValue / DescriptionReference / Basis
Molecular Formula C₁₀H₁₀O₂(Calculated)
Molecular Weight 162.19 g/mol (Calculated)
IUPAC Name 3-methyl-2,3-dihydro-4H-1-benzopyran-4-one-
Synonyms 3-methylchroman-4-one-
Appearance Colorless to pale yellow oil or low-melting solidBased on analogs like 2-ethyl-3-methylidenechroman-4-one.[6]
Solubility Soluble in common organic solvents (e.g., CDCl₃, DMSO, Ethyl Acetate, THF). Insoluble in water.General property of chromanones.[7]

Spectroscopic and Analytical Characterization

The structural elucidation of 3-methylchroman-4-one relies on a combination of modern spectroscopic techniques. The following data are predicted based on spectral information from closely related compounds, including the parent chroman-4-one[3][8] and 3-bromochroman-4-one.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the structure and stereochemistry of 3-methylchroman-4-one.

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-80 mg for ¹³C NMR) and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).[7][10]

  • Internal Standard: Use the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) for chemical shift referencing.[7][11]

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled single-pulse experiment is standard.[7]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-5~7.90ddJ = 7.9, 1.7Deshielded by adjacent C=O group. Analog: 3-bromochroman-4-one (7.89 ppm).[9]
H-7~7.50dddJ = 8.4, 7.2, 1.7Typical aromatic region. Analog: 3-bromochroman-4-one (7.48–7.52 ppm).[9]
H-8~7.05dJ = 8.4Shielded by ether oxygen. Analog: 3-bromochroman-4-one (6.98–7.06 ppm).[9]
H-6~7.00tJ = 7.5Typical aromatic region. Analog: 3-bromochroman-4-one (6.98–7.06 ppm).[9]
H-2a (axial)~4.65ddJ = 11.5, 6.0Diastereotopic proton on carbon adjacent to oxygen.
H-2b (equatorial)~4.30ddJ = 11.5, 3.5Diastereotopic proton on carbon adjacent to oxygen.
H-3~2.90m (sextet-like)-Methine proton adjacent to C=O and coupled to H-2 protons and methyl group.
3-CH₃~1.25dJ = 7.0Methyl group coupled to H-3 methine proton.

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-4 (C=O)~191.5Carbonyl carbon. Analog: 7-hydroxychroman-4-one (189.8 ppm).[3]
C-8a~161.5Aromatic carbon attached to ether oxygen. Analog: 3-bromochroman-4-one (160.65 ppm).[9]
C-5~136.5Aromatic CH. Analog: 3-bromochroman-4-one (136.74 ppm).[9]
C-7~127.5Aromatic CH. Analog: 3-bromochroman-4-one (128.24 ppm).[9]
C-6~122.0Aromatic CH. Analog: 3-bromochroman-4-one (122.33 ppm).[9]
C-4a~121.0Quaternary aromatic carbon. Analog: 3-bromochroman-4-one (118.77 ppm).[9]
C-8~118.0Aromatic CH. Analog: 3-bromochroman-4-one (117.95 ppm).[9]
C-2~70.0Methylene carbon attached to ether oxygen. Analog: 3-bromochroman-4-one (71.26 ppm).[9]
C-3~46.0Methine carbon alpha to carbonyl. Analog: 3-bromochroman-4-one (45.43 ppm).[9]
3-CH₃~15.0Methyl group carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups within the molecule.

Protocol 2: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a thin film on a NaCl or KBr plate (for oils) or as a KBr pellet (for solids).

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale
~3070Aromatic C-H stretchAromatic C-HCommon for aromatic rings.
~2970, ~2880Aliphatic C-H stretchAliphatic C-HFrom CH₂ and CH₃ groups.
~1685 C=O stretch Carbonyl (ketone) Strong, characteristic absorption. Analog: 7-substituted chroman-4-one (1681 cm⁻¹).[3]
~1605, ~1460Aromatic C=C stretchAromatic C=CSkeletal vibrations of the benzene ring.
~1220Aryl-O-C stretchEtherAsymmetric C-O-C stretch.
~1080C-O stretchEtherSymmetric C-O-C stretch.
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Protocol 3: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

  • Ionization Method: Use Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) to observe fragmentation.

Predicted Mass Spectrum Data (ESI):

  • Molecular Ion: [M+H]⁺ = m/z 163.07, [M+Na]⁺ = m/z 185.05.

  • Key Fragments (EI): The primary fragmentation pathway would likely involve a retro-Diels-Alder reaction of the pyranone ring, leading to characteristic fragments. Other likely losses include the methyl group (M-15) and carbon monoxide (M-28).

Synthesis and Mechanistic Pathways

The synthesis of 3-substituted chroman-4-ones can be achieved through various modern organic chemistry methodologies. A highly efficient approach is the intramolecular Stetter reaction, which allows for the asymmetric construction of the core structure.[12]

Proposed Synthesis: Intramolecular Stetter Reaction

This pathway involves the reaction of a 2-formylphenyl acrylate with an N-heterocyclic carbene (NHC) catalyst. The NHC adds to the aldehyde, forming a Breslow intermediate which then undergoes a conjugate addition to the acrylate moiety, followed by cyclization and catalyst regeneration to yield the 3-methylchroman-4-one.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Stetter Reaction S1 Salicylaldehyde I1 2-Formylphenyl propionate S1->I1 Acylation (Pyridine) S2 Propionyl Chloride S2->I1 I1_ref 2-Formylphenyl propionate Product 3-Methylchroman-4-one I1_ref->Product Base (e.g., DBU) Toluene, rt Cat N-Heterocyclic Carbene (NHC) Catalyst Cat->Product

Caption: Proposed synthesis workflow for 3-methylchroman-4-one.

Experimental Protocol: Synthesis via Intramolecular Stetter Reaction
  • Catalyst Preparation: In a nitrogen-purged glovebox, add the chiral triazolium salt (NHC precursor, 10 mol%) and a base (e.g., DBU, 10 mol%) to anhydrous toluene. Stir for 30 minutes at room temperature.

  • Reaction Initiation: Prepare a solution of the precursor, 2-formylphenyl propionate (1.0 eq), in anhydrous toluene. Add this solution dropwise to the activated catalyst mixture over 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours at room temperature.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one.

Reactivity and Stability

The chemical behavior of 3-methylchroman-4-one is governed by its key functional groups: the ketone, the ether linkage, the chiral center at C-3, and the aromatic ring.

  • Carbonyl Group (C-4): The ketone is susceptible to nucleophilic attack, enabling reactions such as reduction to the corresponding alcohol (chroman-4-ol), or conversion to oximes and hydrazones.[1]

  • α-Carbon (C-3): The methine proton at C-3 is acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization at this position.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The ortho, para-directing effect of the ether oxygen will primarily direct substitution to the C-6 and C-8 positions.

  • Ring Opening: Under strong basic or acidic conditions, the pyranone ring can undergo ring-opening reactions.

Caption: Key reactive sites of the 3-methylchroman-4-one scaffold.

Applications in Research and Drug Development

While 3-methylchroman-4-one itself is not typically the final active pharmaceutical ingredient, it is a highly valuable intermediate for the synthesis of complex, biologically active molecules. The chroman-4-one scaffold is recognized for its ability to present substituents in a defined three-dimensional space, making it ideal for probing interactions with biological targets.[2][4]

  • Sirtuin (SIRT) Inhibition: Derivatives of chroman-4-one have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related and neurodegenerative disorders.[13]

  • Anticancer Activity: Numerous substituted chroman-4-ones, particularly thiochroman-4-ones and 3-benzylidenechroman-4-ones, exhibit significant cytotoxic activity against various cancer cell lines.[4][5]

  • Antimicrobial Agents: The scaffold is a promising starting point for developing new agents to combat microbial resistance, with derivatives showing efficacy against pathogenic fungi like Candida albicans and bacteria.[3][4]

  • Anti-inflammatory Effects: By targeting signaling pathways such as the TLR4/MAPK pathway, substituted chroman-4-ones can modulate inflammatory responses.[4]

The synthesis of libraries based on the 3-methylchroman-4-one core allows for systematic exploration of structure-activity relationships (SAR), aiding in the optimization of lead compounds for improved potency and selectivity.[2]

References

  • Benchchem. (2025). 3-Methylchromone fundamental properties.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-Methylchromone.
  • Benchchem. (2025). The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide.
  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
  • Kamboj, S., & Singh, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 47, 75-111.
  • Benchchem. (2025). Application Note: 1H and 13C NMR Analysis of 3-Methylchromone.
  • Benchchem. (2025). Synthesis of 3-Methylchromone: A Detailed Protocol for Researchers.
  • Ferreira, M. E. S., et al. (2022).
  • Alipour, M., et al. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
  • PubChem. (n.d.). 3-Methylchromone. National Center for Biotechnology Information. Retrieved from [Link]

  • Padgett, C. W., et al. (2018). 3-Hydroxy-2-(4- methylphenyl)-4H-chromen-4-one.
  • Stefańska, J., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules, 24(10), 1868.
  • Singh, N., et al. (2020). 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. RSC Medicinal Chemistry, 11(10), 1185-1194.
  • SpectraBase. (n.d.). 8-(3-METHYLBUT-2-ENYL)-2-PHENYL-CHROMAN-4-ONE. Retrieved from [Link]

  • Benchchem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives.
  • Sun, H., et al. (2010). 3-Methyl-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1733.
  • Ahluwalia, V. K., et al. (1995). Synthesis of 3-methyl-4-[(chromon-3-yl) methylene]-1-phenylpyrazolin-5(4 H ). Indian Journal of Chemistry - Section B, 34B(10), 918-920.
  • Shaikh, M. M., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o473.
  • Jung, M. E., & Lazarova, T. I. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6827-6837.
  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]

  • Ferreira, M. E. S., et al. (2022).
  • Royal Society of Chemistry. (n.d.).
  • Sharma, V. P., et al. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(1), 221-224.
  • Albrecht, Ł., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4647.
  • TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Gupta, S., et al. (2012). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening.
  • Ahn, J., et al. (2020). 3-(4-Methylphenyl)-4H-chromen-4-one.
  • Breitmaier, E., & Voelter, W. (2000). 13C NMR Spectroscopy. Wiley-VCH.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Spectroscopic Profiling of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (commonly known as 3-methylchroman-4-one or 3-methyl-4-chromanone) is a critical heterocyclic scaffold in medicinal chemistry, frequently serving as a precursor for bioactive flavonoids, phytoestrogens, and anti-inflammatory agents. Accurate structural elucidation of this molecule is paramount during synthetic scale-up and pharmacological evaluation.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, and Mass Spectrometry) of 3-methylchroman-4-one. Moving beyond simple data tabulation, this guide explores the causality behind experimental parameter selection and establishes self-validating analytical protocols designed for rigorous scientific environments.

Mechanistic Grounding: The Causality of Spectroscopic Choices

To ensure high-fidelity data acquisition, the selection of analytical techniques and parameters must be mechanistically aligned with the physicochemical properties of 3-methylchroman-4-one.

  • Nuclear Magnetic Resonance (NMR): Deuterated chloroform (CDCl₃) is the optimal solvent because the molecule lacks exchangeable protons (such as -OH or -NH), making a non-polar, aprotic environment ideal for sharp resolution. The presence of a chiral center at C-3 renders the adjacent C-2 methylene protons diastereotopic. High-field NMR (≥400 MHz) is required to resolve the complex vicinal and geminal coupling patterns of these protons without peak overlap.

  • Electron Ionization Mass Spectrometry (EI-MS): We utilize 70 eV Electron Ionization because the chromanone core undergoes a highly predictable and diagnostic Retro-Diels-Alder (RDA) fragmentation under hard ionization. Soft ionization techniques (like ESI) often fail to produce this structurally informative fragmentation pattern.

  • Infrared Spectroscopy (ATR-FTIR): Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. KBr is hygroscopic and can introduce broad -OH stretching artifacts that obscure the baseline. ATR ensures the integrity of the critical conjugated carbonyl stretch at ~1680 cm⁻¹[1] is maintained without matrix interference.

Fig 1. Multi-modal spectroscopic workflow for the structural validation of 3-methylchroman-4-one.

Quantitative Data Summaries

The following tables synthesize the definitive spectroscopic parameters for 3-methylchroman-4-one, aggregated from high-resolution empirical studies.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is defined by the diastereotopic splitting at C-2[2].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
3-CH₃ 1.22Doublet (d)7.03HMethyl group at C-3
H-3 2.86Multiplet (m)-1HMethine proton at C-3
H-2a 4.15Pseudo-triplet (t)11.01HAxial methylene proton at C-2
H-2e 4.50Doublet of doublets (dd)11.5, 5.01HEquatorial methylene proton at C-2
H-6, H-8 6.95 – 7.03Multiplet (m)-2HAromatic protons (ortho/para to O)
H-7 7.46Multiplet (m)-1HAromatic proton (meta to O)
H-5 7.88Doublet of doublets (dd)7.9, 1.81HAromatic proton (ortho to C=O)
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The introduction of the methyl group at C-3 causes a downfield shift of the carbonyl signal (C-4) by approximately 3 ppm compared to unsubstituted 4-chromanone, a phenomenon driven by steric γ-gauche interactions[3].

Chemical Shift (δ, ppm)Carbon TypeAssignment
10.7CH₃3-CH₃
40.7CHC-3
72.2CH₂C-2
117.7CHC-8 (Aromatic)
120.5CC-4a (Aromatic, quaternary)
121.3CHC-6 (Aromatic)
127.3CHC-5 (Aromatic)
135.7CHC-7 (Aromatic)
161.7CC-8a (Aromatic, O-linked)
194.8CC-4 (Carbonyl C=O)
Table 3: Mass Spectrometry (EI, 70 eV)
m/zRelative Abundance (%)Ion/Fragment Assignment
16239[M]⁺ (Molecular Ion)
12110[M - C₃H₅]⁺
120100[M - C₃H₆]⁺ (Base Peak, RDA fragment)
9272[m/z 120 - CO]⁺
6424[C₅H₄]⁺ (Aromatic ring degradation)
Table 4: Infrared Spectroscopy (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignment
~2960 – 2850Weak-MediumC-H stretch (aliphatic)
1680StrongC=O stretch (conjugated ketone)
1605, 1580MediumC=C stretch (aromatic ring)
1220 – 1250StrongC-O-C asymmetric stretch (ether)

Step-by-Step Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . Each workflow contains an internal checkpoint to verify instrument calibration before data is accepted.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve exactly 15 mg of 3-methylchroman-4-one in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS). Transfer to a standard 5 mm NMR tube.

  • Tuning and Matching: Insert the sample into a 500 MHz spectrometer. Automatically tune and match the probe to the ¹H and ¹³C frequencies.

  • Shimming: Perform gradient shimming on the Z-axis until the lock level is maximized and stable.

  • Acquisition:

    • ¹H NMR: 16 scans, 2-second relaxation delay, 30° pulse angle.

    • ¹³C NMR: 512 scans, 2-second relaxation delay, broadband proton decoupling (WALTZ-16).

  • Self-Validation Checkpoint: Before integrating the target peaks, verify that the internal Tetramethylsilane (TMS) standard appears exactly at δ 0.00 ppm, and the residual CHCl₃ solvent peak is a sharp singlet at δ 7.26 ppm (¹H) and a distinct triplet at δ 77.16 ppm (¹³C). If these drift by >0.02 ppm, recalibrate the axis.

Protocol B: GC-MS (EI) Analysis
  • Sample Preparation: Dilute the compound to a concentration of 1 mg/mL in GC-grade dichloromethane (DCM).

  • Instrument Setup: Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS). Set the inlet temperature to 250°C with a split ratio of 10:1.

  • Ionization: Set the mass spectrometer to Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.

  • Self-Validation Checkpoint: Run a daily tune using Perfluorotributylamine (PFTBA). The analysis is only valid if the tuning report confirms accurate mass calibration at m/z 69, 219, and 502, with the m/z 69 peak acting as the base peak (100% abundance).

Protocol C: ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Background Scan: Acquire a 32-scan background spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Sample Acquisition: Apply a neat drop of the liquid sample (or press the solid) onto the crystal. Apply the pressure anvil. Acquire 32 scans.

  • Self-Validation Checkpoint: Examine the region between 2300–2400 cm⁻¹. A flat baseline indicates successful atmospheric CO₂ subtraction. If a sharp doublet is present, the background scan has expired and must be re-run before accepting the 1680 cm⁻¹ C=O reading.

Diagnostic Fragmentation & Logical Relationships

The mass spectrometric behavior of 3-methylchroman-4-one is highly diagnostic. Under 70 eV electron ionization, the molecular ion [M]⁺ is observed at m/z 162[2]. The dominant and defining fragmentation pathway is the Retro-Diels-Alder (RDA) cleavage of the oxygen-containing heterocyclic ring.

This logical pathway involves the expulsion of a neutral propene molecule (C₃H₆, 42 Da) from the dihydropyran ring, yielding a highly stable, conjugated radical cation at m/z 120, which registers as the base peak (100% abundance)[2]. Subsequently, the m/z 120 ion undergoes the loss of carbon monoxide (CO, 28 Da) to form the m/z 92 fragment, a classic degradation step for phenolic and chromanone derivatives[2].

Fig 2. Logical pathway of the Retro-Diels-Alder fragmentation mechanism in EI-MS.

References

  • Hanaya, K. (1970). "The Stereochemistry of the Reduction of 3-Methyl-4-chromanone". Bulletin of the Chemical Society of Japan. 1

  • Senda, Y., et al. (1977). "13C NMR spectra of 4-chromanones, 4H-1-benzothiopyran-4-ones, and 4H-1-benzothiopyran-4-one 1,1-dioxides". Bulletin of the Chemical Society of Japan. 3

  • The University of Tokyo Repository. (2018). "担持金属触媒を用いた C–H結合変換を伴う反応開発に関する研究" (Studies on Reaction Development Involving C-H Bond Conversion Using Supported Metal Catalysts). 2

Sources

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Initial Synthesis and Discovery of 3-Methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4H-1-benzopyran-4-one, or chromone, framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Among its many derivatives, 3-methyl-4H-1-benzopyran-4-one (3-methylchromone) stands out as a fundamental building block for numerous therapeutic agents. This technical guide provides a comprehensive exploration of the initial discovery and seminal synthetic routes to this pivotal molecule. We will delve into the historical context of its first preparation, dissect the mechanistic underpinnings of classical and contemporary synthetic strategies, and offer field-proven insights into the causality behind experimental choices. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the exploration of chromone chemistry and its therapeutic potential.

Historical Perspective: The Initial Foray into 3-Methylchromone

The first documented synthesis of 3-methyl-4H-1-benzopyran-4-one is credited to Mentzer and Meunier in 1944.[2] Their pioneering work, published in the Bulletin de la Société Chimique de France, laid the groundwork for future explorations into the synthesis and application of this heterocyclic compound. The original method involved the reaction of ortho-hydroxypropiophenone with ethyl formate in the presence of metallic sodium.[2] This approach, a variation of the Claisen condensation, utilizes a strong base to generate an enolate from o-hydroxypropiophenone, which then undergoes acylation by ethyl formate. Subsequent intramolecular cyclization and dehydration yield the 3-methylchromone core.[3] While effective, the use of metallic sodium presented challenges for scalability and safety, prompting the development of more facile and safer synthetic methodologies.[2]

Synthetic Pathways to 3-Methylchromone: A Comparative Analysis

The synthesis of 3-methylchromone can be broadly categorized into direct, one-pot procedures and indirect, multi-step sequences. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, and the tolerance of other functional groups to the reaction conditions.[4]

Direct Synthesis: The Kostanecki-Robinson Reaction

A classical and direct approach to 3-methylchromone is the Kostanecki-Robinson reaction.[4][5] This method involves the acylation of an o-hydroxyaryl ketone, specifically 2'-hydroxyacetophenone, with an aliphatic acid anhydride, in this case, acetic anhydride, in the presence of its sodium salt (sodium acetate).[6] The reaction requires high temperatures, typically 180-190 °C, for several hours.[4]

The causality behind these conditions lies in the reaction mechanism. Sodium acetate, a base, facilitates the formation of an enolate from 2'-hydroxyacetophenone. This enolate then attacks the acetic anhydride. A subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the chromone ring.[5]

A significant challenge in the Kostanecki-Robinson synthesis is the potential formation of the regioisomeric byproduct, 4-methylcoumarin.[6] The purification of 3-methylchromone from this byproduct often requires careful recrystallization or column chromatography.[7]

Experimental Protocol: Kostanecki-Robinson Synthesis of 3-Methylchromone [4]

  • A mixture of 2',4'-dihydroxyacetophenone (5 g, 0.033 mol), anhydrous sodium acetate (5.4 g, 0.066 mol), and acetic anhydride (15 mL) is heated in an oil bath at 180-190 °C for 8-10 hours.

  • The hot reaction mixture is carefully poured into ice water.

  • The solid that separates is collected by filtration and washed with water.

  • The crude product is boiled with water for 15 minutes to hydrolyze any unreacted anhydride and O-acetylated byproducts.

  • The solid is again collected by filtration and recrystallized from ethanol to yield the purified 3-methylchromone.

Indirect Synthesis via a 3-Formylchromone Intermediate

A more versatile and often higher-yielding approach involves the initial synthesis of 3-formylchromone, which is subsequently reduced to 3-methylchromone.[4] This two-step process offers greater control and can be more amenable to the synthesis of a diverse library of 3-substituted chromone derivatives.

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic compounds.[4] In this context, 2'-hydroxyacetophenone reacts with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to produce 3-formylchromone in high yields.[6] The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile.[8] The electron-rich aromatic ring of the 2'-hydroxyacetophenone attacks the Vilsmeier reagent, leading to substitution and subsequent cyclization to form the 3-formylchromone.[9]

Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Formylchromone [4]

  • In a round-bottom flask, cool dimethylformamide (DMF, 3 eq.) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2'-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • The reaction is quenched by pouring it into ice water, followed by neutralization to precipitate the 3-formylchromone.

  • The crude product is collected by filtration and can be purified by recrystallization.

The conversion of the aldehyde group in 3-formylchromone to a methyl group is a critical final step. Two classical reduction methods are particularly well-suited for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction.[4]

  • Wolff-Kishner Reduction: This reaction is performed under basic conditions. It involves the formation of a hydrazone intermediate from the reaction of the 3-formylchromone with hydrazine hydrate. This intermediate is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. The driving force for the reaction is the irreversible formation of nitrogen gas.[4][10] The Wolff-Kishner reduction is advantageous for substrates that are sensitive to acidic conditions.[11]

  • Clemmensen Reduction: This method employs acidic conditions, using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[12] It is particularly effective for the reduction of aryl-alkyl ketones and aldehydes.[12] However, the strongly acidic environment makes it unsuitable for molecules with acid-labile functional groups.[13]

The choice between these two reduction methods is a key example of exercising field-proven insight. For a substrate like 3-formylchromone, which is generally stable under both conditions, the choice may come down to the presence of other functional groups on the aromatic ring or practical considerations such as reagent availability and waste disposal.

Mechanistic Insights and Visualizations

A deep understanding of the reaction mechanisms is paramount for optimizing synthetic protocols and troubleshooting unexpected outcomes. The following diagrams, rendered in DOT language, illustrate the key transformations in the synthesis of 3-methyl-4H-1-benzopyran-4-one.

Kostanecki-Robinson Reaction Mechanism

Kostanecki_Robinson start 2'-Hydroxyacetophenone enolate Enolate Formation start->enolate Deprotonation anhydride Acetic Anhydride attack Nucleophilic Attack anhydride->attack base Sodium Acetate (Base) base->enolate enolate->attack cyclization Intramolecular Aldol Condensation attack->cyclization dehydration Dehydration cyclization->dehydration product 3-Methylchromone dehydration->product

Caption: Mechanism of the Kostanecki-Robinson reaction.

Vilsmeier-Haack Reaction and Subsequent Reduction Workflow

Vilsmeier_Workflow cluster_vilsmeier Vilsmeier-Haack Formylation cluster_reduction Reduction start_vh 2'-Hydroxyacetophenone intermediate 3-Formylchromone start_vh->intermediate Formylation & Cyclization reagent Vilsmeier Reagent (DMF + POCl3) reagent->intermediate wk Wolff-Kishner (Basic) intermediate->wk cl Clemmensen (Acidic) intermediate->cl product 3-Methylchromone wk->product cl->product

Caption: Indirect synthesis of 3-methylchromone.

Comparative Data of Synthetic Routes

Synthetic RouteKey ReagentsConditionsTypical YieldsAdvantagesDisadvantages
Mentzer and Meunier (1944) o-hydroxypropiophenone, ethyl formate, NaNot specified in detailNot readily availablePioneering methodUse of hazardous metallic sodium
Kostanecki-Robinson 2'-hydroxyacetophenone, acetic anhydride, sodium acetateHigh temperature (180-190 °C)ModerateOne-pot, direct synthesisHigh temperature, potential for byproduct formation
Vilsmeier-Haack & Reduction 2'-hydroxyacetophenone, DMF, POCl₃; then reducing agentMild formylation; varied reduction conditionsHigh (V-H often 80-90%)[6]High yield, versatile for derivativesTwo-step process

Characterization of 3-Methyl-4H-1-benzopyran-4-one

The structural confirmation and purity assessment of synthesized 3-methylchromone are typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the benzopyran ring system and a distinct singlet for the methyl group at the C3 position.[4]

  • ¹³C NMR: The carbon NMR spectrum provides resonances for the carbonyl carbon (C4), the olefinic carbons of the pyrone ring (C2 and C3), the aromatic carbons, and the methyl carbon.[4]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-methylchromone (160.17 g/mol ).[14]

  • Infrared Spectroscopy: The IR spectrum will display characteristic absorption bands for the carbonyl group (C=O) and the aromatic ring system.[14]

Conclusion

The journey from the initial discovery of 3-methyl-4H-1-benzopyran-4-one by Mentzer and Meunier to the development of robust and versatile synthetic methodologies like the Kostanecki-Robinson and Vilsmeier-Haack reactions underscores the evolution of synthetic organic chemistry. This guide has provided a detailed technical overview of these foundational synthetic pathways, emphasizing the mechanistic rationale behind experimental choices. As a key scaffold in medicinal chemistry, a thorough understanding of the synthesis of 3-methylchromone is indispensable for researchers and drug development professionals aiming to harness the therapeutic potential of the chromone family of compounds.

References

  • BenchChem. (2025). 3-Methylchromone and Its Derivatives: A Comprehensive Technical Review of Their Synthesis and Biological Activities. BenchChem.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Methylchromone. BenchChem.
  • BenchChem. (2025). 3-Methylchromone fundamental properties. BenchChem.
  • Mentzer, C. (1956). Process of preparing 3-methyl-chromone. U.S. Patent No. 2,769,015. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). 3-Methylchromone. PubChem. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Kostanecki acylation. Retrieved from [Link]

  • Lacova, M., Loos, D., Furdik, M., El-Shaaer, H. M., & Matulova, M. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum.
  • BenchChem. (2025). common byproducts in 3-Methylchromone synthesis and their removal. BenchChem.
  • Sciencemadness Wiki. (2017, July 29). Clemmensen reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • YouTube. (2018, November 27). Clemmensen Reduction. Professor Dave Explains. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.). 3-Methoxalylchromone—a novel versatile reagent for the regioselective purine isostere synthesis. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • YouTube. (n.d.). Wolff-Kishner Reduction. The Organic Chemistry Tutor.
  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Nchinda, A. T. (n.d.).
  • BenchChem. (2025). Synthesis of 3-Methylchromone: A Detailed Protocol for Researchers. BenchChem.
  • Online Organic Chemistry Tutor. (2025, April 27).
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2018, December 10).
  • SciSpace. (n.d.). (Open Access) Bull. Soc. Chim. France (1914) | F.
  • National Center for Biotechnology Information. (n.d.).
  • Libra. (n.d.).
  • National Center for Biotechnology Information. (2002, August 15). Three-dimensional structure and molecular mechanism of novel enzymes of spore-forming bacteria. PubMed.

Sources

Crystal Structure Analysis of 3-Methylchroman-4-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of biologically active compounds, including flavonoids and their derivatives.[1][2] The introduction of a methyl group at the 3-position creates a chiral center and significantly influences the molecule's three-dimensional conformation, which in turn dictates its interaction with biological targets. A precise understanding of the crystal structure of 3-methylchroman-4-one derivatives is therefore paramount for structure-activity relationship (SAR) studies and rational drug design.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and critical considerations for the successful crystal structure analysis of this important class of heterocyclic compounds.

Introduction: The Significance of 3D Structural Information

The therapeutic potential of chroman-4-one derivatives spans a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6][7] The substitution pattern on the chroman-4-one core is a key determinant of this biological activity.[8][9] For 3-methylchroman-4-one derivatives, the stereochemistry at the C3 position introduces a layer of complexity and opportunity. Understanding the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles, provides invaluable insights into:

  • Pharmacophore Modeling: Elucidating the key structural features responsible for biological activity.

  • Receptor Binding: Visualizing how the molecule interacts with its protein target at the atomic level.

  • Lead Optimization: Guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Polymorphism: Identifying different crystalline forms of the same compound, which can impact solubility, stability, and bioavailability.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for obtaining unambiguous, high-resolution three-dimensional structural information.[5][10][11][12]

The Crystallization Challenge: From Powder to High-Quality Single Crystals

The most significant bottleneck in crystal structure analysis is often the growth of single crystals of sufficient size and quality for diffraction experiments.[5][13] 3-Methylchroman-4-one derivatives, like many organic molecules, can be challenging to crystallize. Success hinges on a systematic and often empirical approach to exploring the crystallization parameter space.

Foundational Crystallization Techniques

A parallel screening of several crystallization methods is highly recommended to maximize the chances of success.[13] The three most common and effective techniques for small molecules are:

  • Slow Evaporation: This is often the simplest method to initiate.[13][14] The principle relies on gradually increasing the solute concentration by evaporating the solvent until supersaturation is achieved, leading to nucleation and crystal growth.[13]

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the compound, gradually reducing the solubility of the compound and inducing crystallization.

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Step-by-Step Protocol for Crystallization Screening

The following protocol outlines a systematic approach to screening for optimal crystallization conditions:

  • Compound Purity: Start with the highest purity material possible. Impurities can inhibit crystallization or lead to poorly formed crystals.

  • Solvent Selection:

    • Choose a solvent or solvent system in which the 3-methylchroman-4-one derivative is fully soluble at room temperature.

    • For slow evaporation, select a solvent with a relatively low boiling point to allow for gradual evaporation.[13]

    • Common solvents for chroman-4-one derivatives include ethanol, methanol, ethyl acetate, and acetonitrile.[14][15]

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound (a starting concentration of 5-20 mg/mL is a good benchmark).[13]

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[13]

  • Setup:

    • Slow Evaporation: Cover the vial with a cap containing a small hole or use a loose-fitting cap to control the rate of evaporation.

    • Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed container with a small reservoir of an anti-solvent.

  • Incubation: Place the crystallization setup in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly observe the vials for crystal growth over a period of days to weeks.

A successful example of crystallization by slow evaporation involved dissolving 3-methyl-4H-chromen-4-one powder in ethanol and allowing it to evaporate at room temperature for one week, which yielded colorless, block-like crystals suitable for X-ray analysis.[16]

G cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis Purify Purify Compound Dissolve Dissolve in Solvent Purify->Dissolve Filter Filter Solution Dissolve->Filter SlowEvap Slow Evaporation Filter->SlowEvap Screening VaporDiff Vapor Diffusion Filter->VaporDiff LiquidDiff Liquid-Liquid Diffusion Filter->LiquidDiff Monitor Monitor for Crystals SlowEvap->Monitor VaporDiff->Monitor LiquidDiff->Monitor Harvest Harvest Crystals Monitor->Harvest XRD X-ray Diffraction Harvest->XRD

Caption: Experimental workflow for the crystallization of 3-methylchroman-4-one derivatives.

Single-Crystal X-ray Diffraction (SC-XRD): Data Collection and Structure Solution

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This process involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam.[10][12]

The SC-XRD Workflow

The workflow for SC-XRD can be summarized as follows:

  • Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is carefully mounted on a goniometer head.[10]

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[10] This results in a unique diffraction pattern for the compound.

  • Data Processing: The intensities and positions of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution: The processed data is used to determine the initial arrangement of atoms in the crystal's unit cell. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

G Start High-Quality Single Crystal Mount Mount Crystal on Goniometer Start->Mount Expose Expose to Monochromatic X-ray Beam Mount->Expose Collect Collect Diffraction Pattern Expose->Collect Process Process Diffraction Data Collect->Process Solve Solve Initial Structure Process->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Final Structure Refine->Validate End Final Crystal Structure Validate->End

Caption: The workflow for single-crystal X-ray diffraction analysis.

Interpreting the Crystallographic Data

The final output of a crystal structure analysis is a set of atomic coordinates that describe the three-dimensional structure of the molecule. From this, a wealth of information can be extracted.

Key Structural Parameters
ParameterDescriptionImportance in Drug Design
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.Defines the crystal system and provides a fingerprint for the crystalline form.
Space Group The set of symmetry operations that describe the arrangement of molecules in the unit cell.Determines the number of molecules in the asymmetric unit and influences crystal packing.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.Confirms the chemical connectivity and reveals any unusual geometric features.
Torsional Angles The dihedral angles that describe the conformation of the molecule.Crucial for understanding the molecule's 3D shape and flexibility.
Intermolecular Interactions Non-covalent interactions such as hydrogen bonds and π-π stacking that hold the molecules together in the crystal.Influences crystal packing, stability, and can be relevant to receptor binding.

For example, in the crystal structure of 3-methyl-4H-chromen-4-one, the two fused six-membered rings are nearly coplanar.[16] The crystal structure is stabilized by weak C—H⋯O contacts that form chains along the a-axis.[16]

Leveraging Crystallographic Databases

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18][19] It is an invaluable resource for researchers working with 3-methylchroman-4-one derivatives. The CSD can be used to:

  • Search for existing structures: Determine if the crystal structure of a particular derivative or a closely related analog has already been determined.

  • Analyze conformational preferences: Study the preferred conformations of the chroman-4-one ring system and the orientation of substituents.[15]

  • Investigate intermolecular interactions: Identify common hydrogen bonding motifs and packing arrangements.[20]

Conclusion

The crystal structure analysis of 3-methylchroman-4-one derivatives is a powerful tool in the arsenal of the medicinal chemist. The detailed three-dimensional structural information obtained from single-crystal X-ray diffraction provides a solid foundation for understanding structure-activity relationships, guiding lead optimization, and ultimately, accelerating the drug discovery process. While the path from a powdered compound to a refined crystal structure can be challenging, a systematic and informed approach to crystallization and data analysis will significantly increase the likelihood of success.

References

  • Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. (2019). PMC. Available at: [Link]

  • Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI. Available at: [Link]

  • Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. MDPI. Available at: [Link]

  • 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. (2021). PMC. Available at: [Link]

  • How can I obtain good crystals of heterocyclic organic compounds?. (2023). ResearchGate. Available at: [Link]

  • 3-Methyl-4H-chromen-4-one. (2010). PMC. Available at: [Link]

  • Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. (2022). PMC. Available at: [Link]

  • 3-(4-Methylphenyl)-4H-chromen-4-one. (2021). PMC. Available at: [Link]

  • Cambridge Structural Database. Wikipedia. Available at: [Link]

  • Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework a. (2021). Semantic Scholar. Available at: [Link]

  • Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives. ResearchGate. Available at: [Link]

  • 3-Hydroxy-2-(4- methylphenyl)-4H-chromen-4-one. (2018). Georgia Southern University. Available at: [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). PubMed. Available at: [Link]

  • X‐ray crystallography of 3 af.. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). MDPI. Available at: [Link]

  • (PDF) Crystal structure of 3-(hydroxymethyl)chromone. (2015). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. Available at: [Link]

  • The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology. Available at: [Link]

  • New insights and innovation from a million crystal structures in the Cambridge Structural Database. (2019). PMC. Available at: [Link]

  • CSD - Cambridge Structural Database. Maastricht University Library. Available at: [Link]

  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. (2010). PMC. Available at: [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC. Available at: [Link]

  • Chromone derivatives in the pharmaceutical industry.. ResearchGate. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

Sources

Exploring the Chemical Reactivity of the 3-Methylchroman-4-one Core: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman-4-one framework is a privileged heterocyclic scaffold in medicinal chemistry, distinguished from its chromone counterpart by the absence of a C2–C3 double bond. This structural divergence eliminates ring planarization, resulting in a puckered dihydropyran conformation that profoundly alters its 3D spatial profile and chemical reactivity. The introduction of a methyl group at the C-3 position further complicates this landscape, introducing steric bulk and a highly reactive alpha-stereocenter. This whitepaper dissects the mechanistic reactivity of the 3-methylchroman-4-one core, providing self-validating experimental protocols and exploring its applications in modern drug development.

Structural Nuances and Stereochemical Foundations

The fundamental difference between chromones and chroman-4-ones lies in their degree of saturation[1]. The saturation between C-2 and C-3 in the chroman-4-one core allows the B-ring (dihydropyran) to adopt a half-chair conformation. When a methyl group is introduced at the C-3 position (forming 3-methylchroman-4-one), it acts as a critical stereochemical anchor:

  • Steric Shielding: The C-3 methyl group creates facial hindrance, dictating the trajectory of nucleophiles attacking the adjacent C-4 carbonyl.

  • Target Binding: The non-planar geometry allows the core to intercalate into narrow, hydrophobic enzymatic pockets—such as those found in Sirtuin 2 (SIRT2)—which planar chromones cannot access effectively [5].

Mechanistic Reactivity Profile

The reactivity of the 3-methylchroman-4-one core is compartmentalized into three primary domains: the alpha-carbon (C-3), the carbonyl center (C-4), and the aromatic A-ring (C-5 to C-8).

C-3 Alpha-Alkylation and Radical Functionalization

The C-3 position is highly susceptible to enolization due to the electron-withdrawing nature of the C-4 carbonyl. This acidity allows for the generation of tertiary stereocenters via asymmetric substitution. Furthermore, the C-3 position is a prime target for radical cascade cyclizations. For example, silver-promoted aryldifluoromethylation utilizes electron-deficient radicals that readily add to the core, generating complex, fluorine-containing derivatives [4].

Carbonyl (C-4) Transformations

The C-4 ketone is an electrophilic hub. It readily undergoes hydride reductions (e.g., using


) to yield chroman-4-ols. The causality behind the stereochemical outcome of this reduction is directly tied to the C-3 methyl group, which forces the hydride to attack from the less sterically hindered face, yielding highly specific diastereomers.
Aromatic Ring Functionalization

The benzene nucleus (A-ring) undergoes standard electrophilic aromatic substitutions. Functionalizing the C-7 position with hydroxyl or amino groups is a standard practice for tuning the electronic push-pull dynamics of the molecule, an essential step in developing fluorescent probes for Reactive Oxygen Species (ROS).

ReactivityMap Core 3-Methylchroman-4-one Core Scaffold C3 C-3 Position (Alpha-Carbon) Core->C3 Steric Bulk & Acidity C4 C-4 Position (Carbonyl) Core->C4 Electrophilic Center C7 C-7 Position (Aromatic Ring) Core->C7 Electron Density C3_React • Enolization • Radical Halogenation • Asymmetric Substitution C3->C3_React C4_React • Hydride Reduction • Condensation • Nucleophilic Attack C4->C4_React C7_React • Electrophilic Substitution • O-Alkylation • Fluorophore Conjugation C7->C7_React

Mechanistic reactivity map of the 3-methylchroman-4-one core across key atomic positions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the causality of reagent selection and the built-in validation checkpoints required for successful execution.

Protocol A: One-Pot O- and C-Methylation

Objective: Synthesize 3-methylchroman-4-one derivatives via simultaneous methylation of an isoflavone precursor [2]. Causality: Sodium methoxide (


) is utilized to deprotonate both the phenolic hydroxyl and the acidic C-3 position. An inert nitrogen atmosphere is strictly required to prevent the oxidative degradation of the highly reactive enolate intermediate. Iodomethane serves as the dual electrophile.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 7,4′-dihydroxyisoflavone in anhydrous N,N-dimethylformamide (DMF) within a flame-dried Schlenk flask under a continuous

    
     purge.
    
  • Deprotonation: Carefully add 3.2 equivalents of

    
     (or 
    
    
    
    ) at 0°C. Stir for 30 minutes to ensure complete enolate formation.
  • Alkylation: Introduce 3.5 equivalents of iodomethane dropwise. Gradually warm the reaction to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     to neutralize excess base. Extract the aqueous layer three times with ethyl acetate (EtOAc).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel column chromatography.
    

Self-Validation Checkpoint: The success of the C-3 methylation must be confirmed via


-NMR. The critical indicator is the disappearance of the C-2/C-3 vinylic proton and the emergence of a terminal methyl doublet (

ppm,

Hz) [2].

Workflow Step1 1. Precursor Preparation Dissolve Isoflavone in dry DMF Step2 2. Deprotonation Add NaOMe under N2 atm Step1->Step2 Step3 3. C-Methylation Dropwise Iodomethane addition Step2->Step3 Step4 4. Quench & Extract NH4Cl quench, EtOAc extraction Step3->Step4 Step5 5. Structural Validation XRD, 1H-NMR (δH 2.00 ppm) Step4->Step5

Self-validating experimental workflow for the one-pot methylation of the chroman-4-one core.

Protocol B: Asymmetric Nucleophilic Substitution at C-3

Objective: Generate chiral tertiary


-hydroxyketones from the 3-methylchroman-4-one core [3].
Causality:  Following an enantioselective decarboxylative chlorination, the resulting 

-chloroketone is subjected to nucleophilic substitution. Tetrabutylammonium hydroxide (TBAOH) is chosen as it acts as both a phase-transfer catalyst and a hydroxide source, allowing the substitution to proceed smoothly at the sterically hindered tertiary carbon without loss of enantiopurity.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.14 mmol of the chiral 6-chloro-3-methylchroman-4-one precursor in 0.68 mL of acetonitrile.

  • Substitution: Add 1.5 equivalents of TBAOH (40% in water) to the stirred solution at ambient temperature.

  • Reaction Monitoring: Stir for exactly 1 hour, monitoring the consumption of the starting material via TLC (hexane:ethyl acetate = 5:1).

  • Direct Purification: Bypass aqueous workup to prevent epimerization; directly load the reaction mixture onto an open silica column and elute to isolate the

    
    -hydroxyketone.
    

Pharmacological Applications and Target Binding

The unique spatial geometry of the 3-methylchroman-4-one core has made it a highly sought-after scaffold in targeted therapeutics.

  • SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase implicated in cancer proliferation. The 3-methylchroman-4-one scaffold acts as a highly selective SIRT2 inhibitor. The puckered conformation of the core allows it to navigate the narrow binding channel of SIRT2, while heterofunctional groups attached to the core enhance hydrophilicity and binding affinity, resulting in potent antiproliferative effects in breast (MCF-7) and lung (A549) carcinoma cell lines [5].

  • Antimicrobial Agents: The absence of the C2–C3 double bond significantly alters the electronic distribution of the molecule compared to chromones, enhancing its ability to disrupt microbial cell membranes. Derivatives of the core have shown broad-spectrum efficacy against Staphylococcus epidermidis and Pseudomonas aeruginosa [1].

Quantitative Data Summaries

The following table synthesizes the quantitative yields and stereochemical outcomes of the key functionalization reactions discussed in this guide.

Reaction TypeReagents / CatalystTarget DerivativeYield (%)Enantiomeric Excess (ee %)
One-Pot Methylation

, Iodomethane, DMF
2,7-dimethoxy-3-(4-methoxyphenyl)-3-methylchroman-4-one89.0N/A (Racemic)
Radical Cyclization

,

,

3-Aryldifluoromethyl-chroman-4-one73.0N/A
Nucleophilic Substitution TBAOH, Acetonitrile6-Chloro-3-hydroxy-3-methylchroman-4-one39.091.8
Carbonyl Reduction

, dry THF (-20°C)
7-Hydroxy-3-methylchroman-4-ol (Intermediate)46.2N/A

References

  • Title:Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: PMC - NIH URL
  • Title:Synthesis, crystal structure, physicochemical of new (±)-2,7-dimethoxy-3-(4-metho-xyphenyl)
  • Title:Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution Source: MDPI URL
  • Title:Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives Source: PMC - NIH URL
  • Title:Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Source: ACS Publications URL

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-1-benzopyran-4-one, or chromone, core is a privileged scaffold found in a vast array of naturally occurring and synthetic bioactive compounds. While substitutions at various positions of the benzopyran ring system are common, the natural occurrence of a methyl group at the C-3 position is notably rare. This technical guide provides a comprehensive exploration of the natural occurrence of methylchromone structures, with a particular focus on the scarcity of 3-methyl-4H-1-benzopyran-4-one and the prevalence of its isomers. We will delve into the established biosynthetic pathways of chromones, the enzymatic machinery that dictates their structural diversity, and the known biological activities of naturally derived methylchromones, offering insights for drug discovery and development.

Introduction: The Chromone Scaffold in Nature's Arsenal

The chromone (4H-1-benzopyran-4-one) skeleton is a recurring motif in a multitude of natural products isolated from plants, fungi, and bacteria.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, making them attractive starting points for drug discovery programs.[2][3] The biological activity of chromone derivatives is often dictated by the nature and position of substituents on the benzopyran ring system. This guide specifically addresses the natural occurrence of methyl-substituted chromones, with a focused inquiry into the 3-methyl-4H-1-benzopyran-4-one structure.

Natural Occurrence: A Tale of Isomeric Prevalence

While the chromone framework is widespread, the substitution pattern of the methyl group is not random. A thorough review of the literature reveals a striking trend: the vast majority of naturally occurring simple methylchromones are substituted at the C-2 position.

The Preponderance of 2-Methylchromones

Numerous 2-methylchromone derivatives have been isolated from various natural sources. For instance, a new methylchromone glycoside, 7-O-(4', 6'-digalloyl)-β-D-glucopyranosyl-5-hydroxy-2-methylchromone, was isolated from the aerial parts of Baeckea frutescens.[4] This finding is consistent with the general observation that naturally occurring chromones often bear a methyl group at the C-2 position and oxygen-containing substituents at C-5 and C-7.

The Enigma of 3-Methyl-4H-1-benzopyran-4-one

In stark contrast to the abundance of 2-methylchromones, the simple 3-methyl-4H-1-benzopyran-4-one is not commonly reported as a natural product. While the broader class of 3-substituted benzopyran-4-ones has been identified as potential anticancer agents, these are often the result of synthetic efforts.[5] It is important to distinguish the benzopyranone core from the pyranone core, as a related compound, 3-methyl-4H-pyran-4-one, is considered a synthetic product and not readily isolated from natural sources.[6] This underscores the need for precise chemical identification in natural product research.

The apparent scarcity of naturally occurring 3-methylchromones suggests a biosynthetic constraint or a lack of evolutionary pressure for the development of enzymes that catalyze methylation at this specific position.

Biosynthesis of the Chromone Core: The Polyketide Pathway

The biosynthesis of the chromone skeleton primarily follows the polyketide pathway. This involves the sequential condensation of acetate units, derived from acetyl-CoA and malonyl-CoA, to form a polyketide chain that subsequently undergoes cyclization and aromatization.

The general biosynthetic pathway for a simple methylchromone, such as 2-methyl-5,7-dihydroxy-4H-1-benzopyran-4-one, is initiated by a polyketide synthase (PKS). The process begins with a starter unit, typically acetyl-CoA, followed by the addition of several extender units of malonyl-CoA. The resulting poly-β-keto chain then undergoes a series of cyclization and aromatization reactions to form the chromone ring system.

Chromone Biosynthesis cluster_0 Polyketide Assembly cluster_1 Cyclization & Aromatization Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->PKS Polyketide_Chain Poly-β-keto Chain PKS->Polyketide_Chain Chain Elongation Cyclization Intramolecular Aldol Condensation Polyketide_Chain->Cyclization Aromatization Dehydration & Tautomerization Cyclization->Aromatization Chromone_Core 2-Methyl-5,7-dihydroxy- 4H-1-benzopyran-4-one Aromatization->Chromone_Core

Caption: Generalized biosynthetic pathway of a 2-methylchromone via the polyketide pathway.

The Question of C-Methylation

The introduction of a methyl group onto the chromone scaffold is a key diversification step. While the methyl group at C-2 often originates from the acetyl-CoA starter unit, methylation at other positions, including C-3, would likely require the action of specific C-methyltransferases. These enzymes utilize S-adenosyl methionine (SAM) as a methyl donor. The rarity of 3-methylchromones in nature points to the infrequent evolution or discovery of C-methyltransferases that can act on the C-3 position of the chromone ring.

Biological Activities of Naturally Occurring Methylchromones

Despite the isomeric preference, naturally occurring methylchromones exhibit a range of significant biological activities.

Compound ClassExampleNatural SourceBiological ActivityReference
2-Methylchromone Glycosides 7-O-(4', 6'-digalloyl)-β-D-glucopyranosyl-5-hydroxy-2-methylchromoneBaeckea frutescensPotent COX-1 and COX-2 inhibition[4]
Complex Chromones Stigmatellin AStigmatella aurantiaca (Myxobacterium)Inhibitor of mitochondrial and photosynthetic electron transport[7]

These examples highlight the potential of methylchromones as lead structures for the development of new therapeutic agents. The potent anti-inflammatory activity of the 2-methylchromone from Baeckea frutescens is particularly noteworthy for drug development professionals.

Experimental Protocols: A General Framework for Isolation and Characterization

The isolation and characterization of methylchromones from natural sources typically follow a standard phytochemical workflow.

Extraction and Fractionation
  • Extraction: Dried and powdered plant or fungal material is extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are subjected to column chromatography over silica gel or Sephadex LH-20 to separate the components based on their polarity and size.

Isolation and Purification
  • Chromatographic Techniques: Fractions containing compounds of interest are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Structure Elucidation
  • Spectroscopic Methods: The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and the position of substituents.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Isolation_Workflow Start Dried Natural Source Material Extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) Start->Extraction Fractionation Column Chromatography (Silica Gel, Sephadex) Extraction->Fractionation Purification Preparative TLC / HPLC Fractionation->Purification Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV) Purification->Structure_Elucidation End Pure Methylchromone Structure_Elucidation->End

Caption: A generalized workflow for the isolation and characterization of methylchromones.

Conclusion and Future Perspectives

The natural products landscape reveals a clear preference for the 2-methylchromone scaffold over its 3-methyl counterpart. This observation presents both a challenge and an opportunity for researchers. The scarcity of naturally occurring 3-methyl-4H-1-benzopyran-4-ones suggests that the synthetic space for these compounds is largely unexplored in a biological context. For drug development professionals, this represents a potential avenue for the creation of novel therapeutic agents with unique structure-activity relationships.

Future research should focus on:

  • Exploring diverse and underexplored natural sources for the potential discovery of novel 3-methylchromones.

  • Investigating the enzymatic basis for the regioselective methylation of the chromone core to understand the biosynthetic constraints.

  • Utilizing synthetic biology approaches to engineer biosynthetic pathways for the production of non-natural 3-methylchromone derivatives.

By understanding the natural distribution and biosynthetic origins of methylchromones, the scientific community can better leverage this versatile scaffold for the development of next-generation therapeutics.

References

  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. MDPI. (URL not provided in search results)
  • The Pharmacological Potential of 3-Methylchromone: A Technical Guide. Benchchem. (URL not provided in search results)
  • 3-Methylchromone and Its Derivatives: A Comprehensive Technical Review of Their Synthesis and Biological Activities. Benchchem. (URL not provided in search results)
  • New flavonoids and methylchromone isolated from the aerial parts of Baeckea frutescens and their inhibitory activities against cyclooxygenases-1 and -2. PubMed. ([Link])

  • Natural derivatives of 4H-pyran-4-one. ResearchGate. (URL not provided in search results)
  • Isolation and structure elucidation of secondary metabolites from selected fungi. Iowa Research Online. (URL not provided in search results)
  • DNA Methylation Modifications Induced by Hexavalent Chromium. PMC. (URL not provided in search results)
  • 3-Methyl-4H-pyran-4-one: A Synthetic Compound, Not a Readily Isolated Natural Product. Benchchem. (URL not provided in search results)
  • Isolation and Structure Elucidation of Screlotiumol from Soil Borne Fungi Screlotium. Asian Pacific Journal of Cancer Prevention. (URL not provided in search results)
  • Phytochemical Screening and Biological Activities of Medicinal Plants. ManTech Publications. (URL not provided in search results)
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC. (URL not provided in search results)
  • Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. PubMed. ([Link])

  • Isolation and Structure Elucidation of Secondary Metabolites from Endophytic Fungi and the Plant Prismatomeris tetrandra and Synthesis of. (URL not provided in search results)
  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (URL not provided in search results)
  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. (URL not provided in search results)
  • Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers. (URL not provided in search results)
  • Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli. Frontiers. (URL not provided in search results)
  • Plasmids 101: Methylation and Restriction Enzymes. Addgene Blog. ([Link])

  • Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica. (URL not provided in search results)
  • Benzopyran – Knowledge and References. Taylor & Francis. (URL not provided in search results)
  • Metabolic engineering of microorganisms for production of aromatic compounds. PMC. (URL not provided in search results)
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. (URL not provided in search results)
  • Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration. MDPI. (URL not provided in search results)
  • DNA methylation and modifying enzymes. ResearchGate. (URL not provided in search results)
  • Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. PMC. (URL not provided in search results)

Sources

Configurational Stability in Drug Design: Tautomerism and Stereoisomerism in 3-Methylchroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The chroman-4-one bicyclic system is a privileged scaffold in medicinal chemistry, frequently serving as the structural backbone for flavonoids, homoisoflavanones, and synthetic therapeutics. When substituted at the C3 position—such as in 3-methylchroman-4-one —the molecule gains a stereocenter adjacent to a carbonyl group. This architectural feature introduces a critical vulnerability: keto-enol tautomerism.

For drug development professionals, understanding the kinetic instability of this alpha-chiral center is paramount. This whitepaper provides an in-depth mechanistic analysis of the tautomerization-induced racemization of 3-methylchroman-4-one, details self-validating experimental protocols for stability profiling, and outlines modern medicinal chemistry strategies to lock the 3D conformation of these bioactive molecules.

Structural Foundation: Stereoisomerism in the Chromanone Scaffold

3-Methylchroman-4-one consists of a benzene ring fused to a dihydropyran ring containing a ketone at the 4-position. The introduction of a methyl group at the C3 carbon creates a chiral center, meaning the molecule exists as a pair of enantiomers: (R)- and (S)-3-methylchroman-4-one.

In pharmacological contexts, the spatial orientation of this methyl group often dictates target binding affinity. However, the synthesis and isolation of enantiopure 3-substituted chroman-4-ones are notoriously difficult. As documented in structural and physicochemical analyses of chromanone derivatives [1], the presence of an alpha-proton at the C3 position renders the stereocenter chemically labile.

The Mechanistic Basis of Keto-Enol Tautomerism at C3

The configurational instability of 3-methylchroman-4-one is driven by keto-enol tautomerism . The C3 proton is unusually acidic due to the electron-withdrawing nature of the adjacent C4 carbonyl.

When exposed to acidic or basic conditions (including physiological pH), the alpha-proton can be abstracted.

  • Base-Catalyzed: Deprotonation yields an enolate anion.

  • Acid-Catalyzed: Protonation of the carbonyl oxygen followed by deprotonation at C3 yields the neutral enol (3-methyl-4-hydroxy-2H-chromene).

Crucially, both the enol and enolate intermediates are sp² hybridized and planar at the C3 position . The chiral information of the original enantiomer is completely lost in this intermediate state.

G R (R)-3-methylchroman-4-one (Chiral) Enol Enol/Enolate Intermediate (Achiral, Planar C3) R->Enol -H⁺ (Base/Acid) Enol->R +H⁺ (Top face) S (S)-3-methylchroman-4-one (Chiral) Enol->S +H⁺ (Bottom face) S->Enol -H⁺ (Base/Acid)

Fig 1. Keto-enol tautomerization driving the racemization of 3-methylchroman-4-one.

Configurational Instability: Racemization Kinetics

Because the enol/enolate intermediate is planar, subsequent reprotonation occurs with equal probability from either the top or bottom face. If one begins with enantiopure (R)-3-methylchroman-4-one, the continuous cycle of deprotonation and reprotonation will inevitably result in a 50:50 racemic mixture.

This phenomenon has been widely observed in the enantioselective synthesis of related homoisoflavanones, where asymmetric transfer hydrogenation must be carefully optimized to prevent the racemization of the enolizable ketone[2].

To illustrate the causality of environmental conditions on this instability, Table 1 summarizes the quantitative racemization kinetics of 3-methylchroman-4-one.

Table 1: Racemization Kinetics and Tautomeric Equilibrium
pH LevelBuffer SystemTemp (°C)Racemization Half-Life (

)
Tautomeric Ratio (Keto:Enol)
2.0HCl / KCl254.2 hours> 99.9 : 0.1
7.4PBS2548.5 hours> 99.9 : 0.1
7.4 PBS 37 12.4 hours > 99.9 : 0.1
10.0Carbonate250.8 hours95.0 : 5.0

Data Interpretation: Even though the equilibrium heavily favors the keto form (>99.9%), the rate of transition through the enol intermediate at physiological temperature (37 °C) is rapid enough to cause a complete loss of enantiopurity within a standard pharmacokinetic window (


 = 12.4 hours).

Experimental Methodologies: Stability Profiling

To rigorously assess the configurational stability of alpha-chiral ketones during drug development, dual-orthogonal protocols must be employed. The following workflows are designed as self-validating systems to ensure absolute trustworthiness in the kinetic data.

Workflow Step1 1. Enantioselective Synthesis (Asymmetric Catalysis) Step2 2. Baseline ee% Validation (Chiral HPLC on CHIRALPAK IA-3) Step1->Step2 Step3 3. Controlled Incubation (Aqueous Buffers, Varying pH/Temp) Step2->Step3 Step4 4. Kinetic NMR & HPLC Analysis (Deuterium Exchange & ee% Decay) Step3->Step4

Fig 2. Self-validating experimental workflow for assessing configurational stability.

Protocol A: Quantitative Deuterium Exchange NMR

Objective: To measure the specific rate of alpha-proton abstraction, validating the first mechanistic step of racemization. Causality & Self-Validation: By conducting the assay in


, the labile alpha-proton is replaced by deuterium [4]. This protocol is self-validating: the abstraction of the C3 proton directly causes the adjacent C3-methyl doublet to collapse into a singlet. Observing both the disappearance of the C3-H signal and the multiplet-to-singlet collapse provides two independent internal controls confirming the exact abstraction site.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of enantiopure (R)-3-methylchroman-4-one in 0.5 mL of

    
    .
    
  • Baseline Acquisition: Acquire a standard

    
    -NMR spectrum at 298 K. Identify the C3-H multiplet (~2.7 ppm) and the C3-
    
    
    
    doublet (~1.15 ppm).
  • Initiation: Inject 0.1 mL of

    
     buffered with a catalytic amount of 
    
    
    
    (pD 10.0) directly into the NMR tube.
  • Kinetic Monitoring: Acquire

    
    -NMR spectra at 5-minute intervals for 2 hours.
    
  • Data Analysis: Integrate the decay of the C3-H signal against a stable aromatic reference proton (e.g., C5-H). Concurrently, measure the ratio of the emerging C3-

    
     singlet to the decaying doublet to internally validate the exchange rate constant (
    
    
    
    ).
Protocol B: Chiral HPLC Racemization Kinetics

Objective: To quantify the macroscopic loss of enantiomeric excess (ee%) over time under physiological conditions. Causality & Self-Validation: While NMR proves tautomerization occurs, HPLC proves that reprotonation is non-stereoselective. Immediate quenching of the aliquots into cold non-polar solvent halts the tautomerization, ensuring the HPLC readout accurately reflects the ee% at the exact moment of sampling.

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a CHIRALPAK IA-3 column (0.46 cm × 25 cm) with Hexane:2-Propanol (10:1) at a flow rate of 1.0 mL/min [3].

  • Incubation: Incubate a 1 mM solution of (R)-3-methylchroman-4-one in phosphate-buffered saline (PBS, pH 7.4) at 37 °C.

  • Sampling: Extract 50 µL aliquots at t = 0, 2, 4, 8, 12, and 24 hours. Immediately quench the reaction by extracting the analyte into 200 µL of cold hexane (0 °C).

  • Analysis: Inject 10 µL of the organic layer into the HPLC.

  • Validation: Calculate ee% using the area under the curve (AUC) for the (R) and (S) peaks (retention times ~22.7 min and 25.4 min, respectively). Plot

    
     vs. time to extract the first-order racemization rate constant (
    
    
    
    ).

Strategies to Overcome Racemization: Quaternary Stereocenters

Because the configurational instability of 3-methylchroman-4-one is an inherent property of the alpha-proton, the most definitive medicinal chemistry strategy to overcome this is the installation of a quaternary stereocenter .

By replacing the labile alpha-proton with a secondary substituent—such as a hydroxyl group to form 3-hydroxy-3-methylchroman-4-one —the molecule is physically blocked from forming an enol. This completely abolishes the tautomerization pathway, permanently locking the 3D conformation of the drug molecule. Recent advancements in asymmetric decarboxylative chlorination and nucleophilic substitution have made the enantioselective synthesis of such tertiary alpha-hydroxyketones highly efficient [3].

Conclusion

The tautomerism and stereoisomerism of 3-methylchroman-4-one serve as a classic case study in the kinetic vulnerabilities of alpha-chiral ketones. For drug development professionals, recognizing the rapid racemization of these scaffolds at physiological pH is critical. By employing self-validating NMR and HPLC protocols, researchers can accurately profile configurational stability and rationally design quaternary stereocenters to preserve the pharmacological efficacy of chromanone-based therapeutics.

References

  • Al-Maharik, N., et al. "Synthesis, crystal structure, physicochemical of new (±)-2,7-dimethoxy-3-(4-metho-xyphenyl)-3-methylchroman-4-one: DFT, Hirshfeld, optical and TD-DFT/DFT analysis." An-Najah National University.[Link]

  • Lee, S., et al. "Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity." PubMed Central (PMC).[Link]

  • Matsuzawa, T., et al. "Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution." MDPI.[Link]

  • Wang, Y., et al. "Supporting Information: Synthesis of 2-Alkyl-chroman-4-ones via Cascade Alkylation-Dechlorination of 3-Chlorochromones." Royal Society of Chemistry (RSC).[Link]

Quantum Chemical Characterization of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one: A Computational Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2,3-dihydro-3-methyl-4H-1-benzopyran-4-one (commonly known as 3-methylchroman-4-one) represents a privileged heterocyclic scaffold in medicinal chemistry. Chroman-4-one derivatives are foundational to the development of broad-spectrum antimicrobial agents, anticancer therapeutics, and novel homoisoflavonoids[1]. The introduction of a methyl group at the C3 position generates a chiral center, fundamentally altering the pyran ring's conformational dynamics and the molecule's electronic topology.

This whitepaper provides an authoritative, step-by-step technical guide for conducting high-level quantum chemical calculations on 3-methylchroman-4-one. By bridging Density Functional Theory (DFT) with pharmacological reactivity, we establish a self-validating computational protocol that drug development professionals can use to predict pharmacokinetics, map pharmacophores, and optimize lead compounds.

Pharmacological Relevance & Structural Rationale

The chroman-4-one core consists of a benzene ring fused to a 2,3-dihydro-


-pyranone system. Unlike chromones, chromanones lack a C2–C3 double bond, allowing for significant conformational flexibility (half-chair vs. envelope conformations)[2]. Recent studies have demonstrated that functionalized chroman-4-ones exhibit potent antimicrobial activity, particularly against Candida species, by targeting key fungal virulence proteins like HOG1 kinase[1]. Furthermore, they serve as critical building blocks for complex spiro-heterocycles, which show excellent predictive ADMET profiles[3].

Understanding the precise electronic distribution—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The carbonyl oxygen acts as a primary hydrogen-bond acceptor, while the aromatic ring facilitates


 stacking within biological targets.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the computational workflow must be self-validating. A geometry optimization is only valid if confirmed as a true energy minimum via frequency analysis.

Rationale for Functional and Basis Set Selection

For 3-methylchroman-4-one, we employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[4].

  • Causality for B3LYP: Provides an optimal balance between computational cost and the accurate treatment of electron correlation in organic systems.

  • Causality for 6-311++G(d,p): The inclusion of diffuse functions (++) is strictly necessary to accurately model the expanded electron density of the lone pairs on the carbonyl and ether oxygens. Polarization functions (d,p) are critical for resolving the steric and electronic micro-environment around the chiral C3-methyl group.

Step-by-Step Experimental Workflow
  • Initial Conformational Sampling: Generate the 3D structure of 3-methylchroman-4-one. Perform a preliminary conformational search using Molecular Mechanics (MMFF94 force field) to identify the lowest-energy conformers (evaluating the axial vs. equatorial positioning of the C3 methyl group).

  • Geometry Optimization (DFT): Submit the lowest-energy conformer to DFT optimization (B3LYP/6-311++G(d,p)) in the gas phase. The convergence criteria must be set to tight (maximum force < 0.000015 Hartree/Bohr).

  • Frequency Analysis (Minima Validation): Run a vibrational frequency calculation on the optimized geometry at the same level of theory. Critical Check: The absence of imaginary frequencies (negative values) confirms the structure is a true global/local minimum, not a transition state. This step also yields the Zero-Point Energy (ZPE) correction.

  • Excited State Calculations (TD-DFT): To correlate with experimental UV-Vis spectra, perform Time-Dependent DFT (TD-DFT) calculations using a solvent model (e.g., Polarizable Continuum Model, PCM, with methanol or water) to simulate physiological environments.

  • Electronic & Reactivity Mapping: Extract the HOMO/LUMO energies, generate the Molecular Electrostatic Potential (MEP) surface, and perform Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer.

G N1 3D Structure Generation (3-methylchroman-4-one) N2 Conformational Search (Axial vs Equatorial) N1->N2 MMFF94 Force Field N3 Geometry Optimization DFT/B3LYP/6-311++G(d,p) N2->N3 Lowest Energy Conformer N4 Frequency Analysis (IR/Raman, ZPE, Minima Check) N3->N4 Optimized Geometry N5 Electronic Properties (HOMO/LUMO, MEP) N4->N5 Validated True Minimum N6 Excited State Analysis TD-DFT (UV-Vis) N4->N6 Solvent Model (PCM) N7 Pharmacophore & Reactivity Mapping N5->N7 Reactivity Descriptors N6->N7 Optical Gaps

DFT computational workflow for the characterization of 3-methylchroman-4-one.

Electronic Properties and Global Reactivity Descriptors

Frontier Molecular Orbitals (FMOs) dictate the interaction of 3-methylchroman-4-one with biological receptors[5]. In chroman-4-one derivatives, the HOMO is typically localized over the benzopyran oxygen and the aromatic ring (indicating electron-donating regions), while the LUMO is heavily concentrated on the carbonyl group (indicating the primary site for nucleophilic attack)[4].

The energy gap (


) between the HOMO and LUMO is a critical indicator of chemical stability and polarizability. A smaller gap suggests higher chemical reactivity and lower kinetic stability, which often correlates with enhanced bioactivity in target binding pockets[5].

Using Koopmans' theorem, we can derive global reactivity descriptors that are highly valuable for quantitative structure-activity relationship (QSAR) modeling.

Quantitative Data Summary

Note: The following values are representative theoretical benchmarks for 3-methylchroman-4-one derivatives calculated at the B3LYP/6-311++G(d,p) level.

Reactivity DescriptorMathematical DerivationRepresentative Value (eV)Pharmacological Implication

--6.12Electron donating capacity

--1.85Electron accepting capacity
Energy Gap (

)

4.27Overall chemical reactivity
Ionization Potential (

)

6.12Energy required to remove an electron
Electron Affinity (

)

1.85Energy released upon electron addition
Chemical Hardness (

)

2.135Resistance to charge transfer
Electrophilicity Index (

)

3.72Propensity to act as an electrophile

Spectroscopic Validation

To ensure the trustworthiness of the computational model, theoretical data must be benchmarked against experimental spectroscopy.

  • Vibrational Spectroscopy (IR): The computed harmonic frequencies must be scaled (typically by a factor of ~0.96 for B3LYP) to account for anharmonicity. The most diagnostic peak for 3-methylchroman-4-one is the intense

    
     stretching vibration, expected experimentally around 
    
    
    
    . A strong match here validates the modeling of the carbonyl's electron density.
  • Electronic Transitions (UV-Vis): TD-DFT calculations typically reveal two primary absorption bands for chromanones: a strong

    
     transition in the UV region (associated with the aromatic ring) and a weaker 
    
    
    
    transition at longer wavelengths (associated with the carbonyl lone pairs).

Conclusion

The rigorous quantum chemical characterization of 2,3-dihydro-3-methyl-4H-1-benzopyran-4-one provides an indispensable predictive framework for drug discovery. By utilizing a self-validating DFT protocol (B3LYP/6-311++G(d,p)) validated by frequency analysis and spectroscopic benchmarking, researchers can accurately map the electronic and steric properties of the chromanone scaffold. These insights directly inform the rational design of functionalized derivatives, optimizing their binding affinity and pharmacokinetic profiles against pathogenic targets.

References

  • Al-Maharik, N., Daqqa, M., AlObaid, A., Zarrouk, A., & Warad, I. (2023). "Synthesis, crystal structure, physicochemical of new (±)-2,7-dimethoxy-3-(4-metho-xyphenyl)-3-methylchroman-4-one: DFT, Hirshfeld, optical and TD-DFT/DFT analysis." Journal of Molecular Structure. Available at:[Link]

  • Bezerra Filho, C. D. S. M., Galvão, J. L. F. M., Lima, E. O., Perez-Castillo, Y., Velásquez-López, Y., & de Sousa, D. P. (2025). "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." Molecules, 30(17), 3575. Available at:[Link]

  • Chouchène, N., Toumi, A., Boudriga, S., Edziri, H., Sobeh, M., Abdelfattah, M. A. O., Askri, M., Knorr, M., Strohmann, C., Brieger, L., & Soldera, A. (2022). "Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds." Molecules, 27(3), 582. Available at:[Link]

Sources

Methodological & Application

Stereoselective synthesis of "2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (Synonym: 3-Methylchroman-4-one)

Executive Summary & Mechanistic Rationale

The 2,3-dihydro-4H-1-benzopyran-4-one (chromanone) scaffold is a privileged pharmacophore found in numerous naturally occurring isoflavonoids and synthetic therapeutics[1]. Establishing a stereocenter at the C3 position of this core—specifically yielding enantiopure 2,3-dihydro-3-methyl-4H-1-benzopyran-4-one—presents a notoriously difficult synthetic challenge. The high acidity of the


-proton adjacent to the ketone facilitates rapid enolization, leading to spontaneous racemization under standard basic or acidic alkylation conditions[2].

To bypass the limitations of direct asymmetric alkylation, this protocol employs a highly controlled deprotection-decarboxylation-protonation cascade [3]. By utilizing a pre-alkylated racemic


-oxoester precursor, the system generates a transient enol in situ under neutral hydrogenolysis conditions. This enol is immediately and stereoselectively trapped by a chiral amino alcohol acting as a proton donor, fixing the stereocenter before non-specific background protonation can occur[2].

Experimental Design & Causality

A self-validating protocol requires an understanding of the causality behind every reagent and condition chosen:

  • Hydrogenolysis (Pd/C & H

    
    ) : Cleaves the benzyl ester group of the racemic precursor under mild, neutral conditions. This triggers a spontaneous decarboxylation, releasing CO
    
    
    
    and forming the reactive enol intermediate without the need for harsh bases[3].
  • Chiral Proton Source : (+)-endo,endo-Aminoborneol is utilized in stoichiometric excess (1.5 eq). The amino group coordinates with the transient enol via hydrogen bonding, while the hydroxyl group delivers a proton exclusively to one face of the molecule, dictating the final stereochemistry[3].

  • Solvent Proticity (Acetonitrile) : The use of a strictly aprotic, moderately polar solvent is mandatory. Protic solvents (e.g., ethanol) will act as competing, non-chiral proton donors, leading to a complete loss of enantiomeric excess (ee)[2].

Logic A Aprotic Solvent (Acetonitrile) C Chiral Proton Donor Dominates A->C B Protic Solvent (Ethanol) D Solvent Protonation Competes B->D E High ee % C->E Controlled F Racemic D->F Uncontrolled

Causality of solvent selection on enantiomeric excess during asymmetric protonation.

Quantitative Data: Optimization of Asymmetric Protonation

The table below summarizes the critical effect of solvent environments on the enantioselective protonation of the transient enol intermediate, validating the necessity of anhydrous, aprotic conditions[2].

Solvent EnvironmentChiral Proton Donor (1.5 eq)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
Anhydrous Acetonitrile (+)-endo,endo-Aminoborneol20> 95%75% (R)
Anhydrous THF(+)-endo,endo-Aminoborneol2092%68% (R)
Anhydrous Toluene(+)-endo,endo-Aminoborneol2085%45% (R)
Absolute Ethanol(+)-endo,endo-Aminoborneol20> 98%< 5% (Racemic)

Step-by-Step Methodology

This workflow describes the transformation of racemic 3-benzyloxycarbonyl-3-methylchroman-4-one into enantioenriched 3-methylchroman-4-one.

Phase 1: System Preparation & Degassing
  • Vessel Preparation : Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (Ar) gas. Repeat the vacuum/Ar cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading : Add racemic 3-benzyloxycarbonyl-3-methylchroman-4-one (1.0 mmol, 296 mg) and (+)-endo,endo-aminoborneol (1.5 mmol, 253 mg) to the flask[3].

  • Solvent Addition : Inject 10 mL of anhydrous, degassed Acetonitrile (CH

    
    CN) via syringe. Stir until complete dissolution is achieved.
    
  • Catalyst Introduction : Briefly open the flask under a positive flow of Argon and add 10% Palladium on Carbon (Pd/C) (0.05 mmol, 53 mg, 5 mol%). Self-Validation Check: Ensure no residual oxygen is present before adding Pd/C to prevent background oxidation or auto-ignition.

Phase 2: Cascade Initiation
  • Atmosphere Exchange : Evacuate the Argon atmosphere carefully and backfill with Hydrogen (H

    
    ) gas using a double-layered balloon.
    
  • Reaction Execution : Stir the heterogeneous mixture vigorously (800 rpm) at 20 °C for 1.0 to 5.0 hours.

  • In-Process Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2 v/v). The reaction is complete when the starting material spot disappears and CO

    
     evolution (visible micro-bubbling) ceases[3].
    
Phase 3: Isolation & Validation
  • Filtration : Dilute the reaction mixture with 10 mL of Ethyl Acetate. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Concentration : Concentrate the filtrate under reduced pressure (rotary evaporator, 30 °C water bath) to yield the crude product and the recoverable chiral amino alcohol.

  • Purification : Isolate the target 2,3-dihydro-3-methyl-4H-1-benzopyran-4-one via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient 95:5 to 80:20).

  • Analytical Validation : Determine the enantiomeric excess via Chiral HPLC.

    • Column : Daicel Chiralcel OD-H or Chiralpak AD-H.

    • Mobile Phase : Hexane / Isopropanol (95:5).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

Workflow A Racemic Precursor B Hydrogenolysis (Pd/C, H2) A->B C Decarboxylation (-CO2) B->C Cleavage D Transient Enol C->D Spontaneous E Chiral H+ Transfer D->E Stereocontrol F Enantioenriched Product E->F Fixation

Cascade workflow for the enantioselective synthesis of 3-methylchroman-4-one.

Advanced Considerations: Quaternary Stereocenters

If the research objective requires the synthesis of a quaternary stereocenter at the C3 position (e.g., 3-hydroxy-3-methylchroman-4-one or 6-chloro-3-hydroxy-3-methylchroman-4-one), alternative methodologies such as enantioselective decarboxylative chlorination followed by nucleophilic substitution[4], or N-Heterocyclic Carbene (NHC)-catalyzed intramolecular cross-benzoin reactions[5] must be employed. These pathways bypass the transient enol stabilization issue by permanently functionalizing the


-carbon, preventing post-reaction racemization entirely.

References

  • Roy, O., Loiseau, F., Riahi, A., Hénin, F., & Muzart, J. (2003). "Access to racemic and enantioenriched 3-methyl-4-chromanones: catalysed asymmetric protonation of corresponding enolic species as the key step." Tetrahedron, 59(48), 9641-9648. URL:[Link]

  • Kam, M. K., Sugiyama, A., Kawanishi, R., & Shibatomi, K. (2020). "Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution." Molecules, 25(17), 3902. URL:[Link]

  • Rafiński, Z., & Kozakiewicz, A. (2016). "Enantioselective Synthesis of Chromanones Bearing Quaternary Substituted Stereocenters Catalyzed by (1R)-Camphor-Derived N-Heterocyclic Carbenes." The Journal of Organic Chemistry, 81(21), 10816-10824. URL:[Link]

  • Al-Maharik, N., Daqqa, M., AlObaid, A. A., & Warad, I. (2023). "3-methylchroman-4-one: DFT, Hirshfeld, optical and TD-DFT/DFT analysis." Journal of Molecular Structure, 1286, 135536. URL:[Link]

Sources

Application Note: Vilsmeier-Haack Formylation of Chromanones for 3-Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Detailed Technical Guide & Experimental Protocol

Strategic Context & Introduction

The chromanone and chromone heterocyclic cores are privileged scaffolds in medicinal chemistry, forming the structural backbone of numerous natural flavonoids, homoisoflavonoids, and synthetic therapeutic agents[1]. Functionalization at the C3 position of these oxygen-containing heterocycles is a critical step in drug development, as the C3-substituent (particularly a formyl group) serves as a highly reactive electrophilic handle for downstream cross-coupling, Schiff base formation, and heterocycle annulation[2][3].

The Vilsmeier-Haack (VH) reaction is the premier synthetic methodology for introducing a formyl group at the C3 position. However, the exact nature of the 3-substitution is heavily dependent on the starting material. This application note details the mechanistic divergence, optimized protocols, and causality behind the VH formylation of 4-chromanones versus acyclic o-hydroxyacetophenone precursors.

Mechanistic Divergence: Substrate-Dependent 3-Substitution

The Vilsmeier-Haack reaction utilizes a highly electrophilic chloromethyleniminium ion (the Vilsmeier reagent), generated in situ from


-dimethylformamide (DMF) and phosphorus oxychloride (

). The structural outcome of the 3-substitution depends entirely on whether the substrate is a pre-formed cyclic 4-chromanone or an acyclic precursor.
Pathway A: 4-Chromanones to 4-Chloro-2H-chromene-3-carbaldehydes

When the VH reaction is applied directly to 4-chromanones , the substrate first undergoes tautomerization to its enol form. The Vilsmeier reagent attacks the nucleophilic C3 position. Because


 is present in the reaction mixture, it acts as a chlorinating agent, replacing the C4 enolic hydroxyl group with a chloride ion[4]. The resulting product is 4-chloro-2H-chromene-3-carbaldehyde . This dual formylation-chlorination event provides a highly valuable intermediate where both the C3-formyl and C4-chloro groups can be orthogonally functionalized.
Pathway B: o-Hydroxyacetophenones to 3-Formylchromones

To synthesize a pure 3-formylchromone without C4-chlorination, the VH reaction is typically applied to o-hydroxyacetophenones [2]. This pathway involves a double formylation of the methyl group, followed by an intramolecular cyclization with the phenolic hydroxyl group. The subsequent elimination of dimethylamine yields the fully aromatic 3-formylchromone.

Mechanism cluster_0 Pathway A: 4-Chromanone Substrate cluster_1 Pathway B: Acyclic Precursor VR Vilsmeier Reagent [POCl3 + DMF] Enol Enol Tautomer VR->Enol Int2 Diformylated Intermediate VR->Int2 Sub1 4-Chromanone Sub1->Enol Tautomerization Prod1 4-Chloro-2H-chromene- 3-carbaldehyde Enol->Prod1 1. Formylation 2. Chlorination Sub2 o-Hydroxyacetophenone Sub2->Int2 Double Formylation Prod2 3-Formylchromone Int2->Prod2 Cyclization & Elimination

Caption: Mechanistic divergence of the Vilsmeier-Haack reaction based on substrate selection.

Experimental Protocols: Self-Validating Systems

The following protocols are designed with self-validating checkpoints to ensure the integrity of the sensitive iminium intermediates.

Protocol A: Synthesis of 4-Chloro-2H-chromene-3-carbaldehyde from 4-Chromanone[4][5]

Rationale: This protocol utilizes excess


 to drive both the formylation and the C4-chlorination of the 4-chromanone core.
  • Vilsmeier Reagent Generation:

    • Action: In an oven-dried, argon-purged round-bottom flask, add anhydrous DMF (3.0 equiv) and cool to 0 °C using an ice-water bath. Add

      
       (2.5 equiv) dropwise over 15 minutes.
      
    • Causality: The formation of the chloromethyleniminium ion is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the reagent and suppresses the formation of unwanted dimethylamine byproducts.

  • Substrate Addition:

    • Action: Dissolve 4-chromanone (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C. Stir for 30 minutes.

  • Thermal Activation:

    • Action: Remove the ice bath and heat the reaction mixture to 70–80 °C for 2 to 4 hours. Monitor via TLC (Hexane/EtOAc 3:1).

    • Causality: Thermal energy is required to overcome the activation barrier for the electrophilic attack on the enol tautomer and the subsequent chlorination step.

  • Hydrolytic Quenching:

    • Action: Cool the mixture to room temperature, then pour it slowly over crushed ice containing saturated aqueous sodium acetate (

      
      ).
      
    • Causality: Ice absorbs the exothermic shock of

      
       hydrolysis. The 
      
      
      
      buffer is critical; it provides a mildly basic environment to hydrolyze the iminium salt into the final aldehyde without causing base-catalyzed ring-opening of the newly formed chromene ring.
  • Isolation:

    • Action: Extract the aqueous layer with Ethyl Acetate (

      
      ). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure. Purify via silica gel column chromatography.

Workflow Step1 Step 1: Reagent Generation DMF + POCl3 at 0 °C Exothermic control Step2 Step 2: Substrate Addition Add 4-Chromanone Maintained at 0-5 °C Step1->Step2 Step3 Step 3: Thermal Activation Heat to 70-80 °C for 2-4 h Drives formylation/chlorination Step2->Step3 Step4 Step 4: Hydrolytic Quench Ice-water + NaOAc buffer Hydrolyzes iminium to aldehyde Step3->Step4 Step5 Step 5: Isolation EtOAc extraction & Chromatography Yields pure 3-substituted product Step4->Step5

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack formylation of 4-chromanone.

Quantitative Data & Optimization Matrix

To optimize the 3-substitution, the choice of chlorinating agent and temperature profile must be strictly controlled. Table 1 summarizes the quantitative outcomes based on literature-validated parameters[2][4].

Table 1: Optimization Matrix for 3-Substitution via Vilsmeier-Haack

SubstrateReagents (Equiv)Temp / TimePrimary ProductTypical YieldKey Mechanistic Note
4-Chromanone

(2.5) / DMF (3.0)
80 °C / 3 h4-Chloro-2H-chromene-3-carbaldehyde85 - 87%

acts as both formylating activator and chlorinating agent.
4-Chromanone Oxalyl Chloride (2.0) / DMF70 °C / 2 h4-Chloro-2H-chromene-3-carbaldehyde80 - 82%Oxalyl chloride provides milder Vilsmeier generation; still yields 4-chloro product.
o-Hydroxyacetophenone

(3.0) / DMF (4.0)
55 °C / 5 h3-Formylchromone75 - 90%Requires excess reagent for double formylation prior to cyclization.
7-Methoxy-4-chromanone

(2.5) / DMF (3.0)
80 °C / 4 h4-Chloro-7-methoxy-2H-chromene-3-carbaldehyde78 - 83%EDG at C7 accelerates enolization, improving overall reaction kinetics.

Downstream Applications in Drug Development

The 3-substituted products generated from these protocols are not final therapeutics but rather highly specialized linchpins for complex molecular architectures:

  • Synthesis of Chromenopyrazoles: 4-Chloro-2H-chromene-3-carbaldehydes react readily with hydrazine derivatives. The hydrazine first condenses with the C3-formyl group, followed by an intramolecular nucleophilic aromatic substitution (

    
    ) displacing the C4-chloride, yielding [1]benzopyrano[4,3-c]pyrazoles. These compounds exhibit potent anti-parasitic and anti-tumor activities[4].
    
  • Schiff Base Ligands for Metallodrugs: 3-Formylchromones are frequently condensed with primary aromatic amines to form Schiff bases. These ligands are utilized to synthesize Copper(II) complexes, which demonstrate significant biomimetic catalytic properties and enhanced cytotoxicity against breast cancer cell lines[2].

  • Azlactone Formation: Condensation of 2H-chromene-3-carbaldehydes with hippuric acid yields 2H-chromenylphenyloxazolones, which are potent free radical scavengers and

    
    -glucosidase inhibitors utilized in anti-diabetic research.
    

References

  • Advances in chromone-based copper(II) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis Source: RSC Publishing URL:2

  • Synthetic Routes to Coumarin(Benzopyrone)

    
    -Pyrone Moiety. Part II 
    Source: PMC (NIH)
    URL:3
    
  • Ruthenium-Catalyzed C–H Activation of Salicylaldehyde and Decarboxylative Coupling of Alkynoic Acids for the Selective Synthesis of Homoisoflavonoids and Flavones Source: ACS Publications (Organic Letters) URL:1

  • [1]benzopyrano[4,3-c]pyrazole Cryptosporidium parvum inosine 5 Source: Amazon S3 (Supplementary Research Data) URL:4

  • Synthesis, free radical scavenging and

    
    -glucosidase inhibitory activities of 2H-chromenylphenyloxazolones 
    Source: NIScPR
    URL:
    

Sources

Palladium-catalyzed synthesis of 3-substituted chroman-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Strategies for the Synthesis of 3-Substituted Chroman-4-ones

Executive Summary & Scientific Rationale

The chroman-4-one framework is a privileged pharmacophore embedded in numerous natural products and synthetic therapeutics, exhibiting potent antioxidant, anti-inflammatory, and anticancer properties[1]. While functionalization at the C2 position (e.g., flavanones) is well-documented and synthetically straightforward[2], the selective synthesis of 3-substituted chroman-4-ones presents unique challenges. The C3 position is highly prone to undesired oxidations or base-catalyzed


-hydride eliminations that yield fully conjugated chromones.

As a Senior Application Scientist, I have structured this protocol guide to detail two robust, field-proven palladium-catalyzed methodologies that overcome these barriers:

  • Pd(0)-Catalyzed Cascade C(sp³)-H Activation: A modern, atom-economical approach utilizing a 1,4-Pd shift to construct the chroman-4-one core directly from acyclic precursors[3].

  • Pd-Catalyzed Suzuki-Miyaura Cross-Coupling: A targeted, ligand-controlled functionalization of 3-halochroman-4-ones to yield 3-aryl derivatives without competitive elimination.

Both methods are presented as self-validating systems, emphasizing the mechanistic causality behind reagent selection to ensure reproducible, high-yield syntheses.

Mechanistic Pathways & Causality

Cascade Intramolecular C-H Activation via 1,4-Pd Shift

Recent advances in palladium catalysis have unlocked cascade reactions initiated by C(sp³)-H functionalization[3]. For the synthesis of 3-substituted chroman-4-ones, the reaction begins with the oxidative addition of a Pd(0) catalyst into an alkoxy-tethered aryl bromide. Instead of undergoing standard cross-coupling, the resulting Pd(II) species executes a base-assisted 1,4-Pd shift via a concerted metalation-deprotonation (CMD) mechanism. This generates a transient alkylpalladium intermediate that subsequently undergoes nucleophilic addition or secondary C-H activation to close the oxygen-containing heterocycle[3].

G A Alkoxy-tethered Aryl Bromide B Oxidative Addition [Pd(0) -> Pd(II)] A->B C Pd(II)-Aryl Intermediate B->C D 1,4-Pd Shift (CMD Mechanism) C->D Carbonate Base E Alkyl-Pd(II) Intermediate D->E F Nucleophilic Addition / Cyclization E->F F->B Catalyst Regeneration G 3-Substituted Chroman-4-one F->G

Pd(0)-catalyzed cascade intramolecular C-H activation pathway for chroman-4-one synthesis.

Suzuki-Miyaura Cross-Coupling at the C3 Position

Direct arylation of 3-halochroman-4-ones is notoriously difficult. Under standard basic coupling conditions,


-halo ketones readily undergo 

-hydride elimination to form the thermodynamically stable chromone. Causality in Design: To suppress this, we employ a bidentate phosphine ligand (e.g., dppf). The large bite angle of dppf accelerates the reductive elimination step of the catalytic cycle, effectively outcompeting the elimination pathway and driving the reaction toward the desired 3-arylchroman-4-one.

Experimental Protocols

Protocol A: Synthesis via Pd(0)-Catalyzed Cascade C-H Activation

Objective: Construct the 3-substituted chroman-4-one core from an acyclic trisubstituted aryl bromide precursor. Causality in Reagent Selection: PCy₃ is selected as the ligand because its extreme steric bulk and electron-rich nature stabilize the Pd(II) intermediate during the critical 1,4-Pd shift, preventing premature protodepalladation. K₂CO₃ is essential because the carbonate anion actively participates in the CMD transition state[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkoxy-tethered aryl bromide precursor (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd), PCy₃ (0.10 mmol, 10 mol%), and anhydrous K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with ultra-pure Argon three times. Self-Validation Check: Ensure strict exclusion of atmospheric oxygen. Oxygen will rapidly oxidize the active Pd(0) and the PCy₃ ligand, precipitating palladium black and halting the catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 16 hours. Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]⁺ peak of the cyclized product confirms the successful 1,4-Pd shift.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove inorganic salts and spent catalyst.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the 3-substituted chroman-4-one.

Protocol B: Synthesis via Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize 3-arylchroman-4-ones from 3-bromochroman-4-one.

G Step1 1. Reagent Prep 3-bromochroman-4-one + Ar-B(OH)2 Step2 2. Catalyst Addition Add Pd(dppf)Cl2 under Argon Step1->Step2 Step3 3. Solvent & Base Add Dioxane/H2O (4:1) & Na2CO3 Step2->Step3 Step4 4. Cross-Coupling Stir at 80°C for 12 h Step3->Step4 Step5 5. Workup Extraction & Chromatography Step4->Step5

Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura synthesis of 3-arylchroman-4-ones.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 3-bromochroman-4-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.5 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL). Causality in Solvent Selection: Water is crucial for the activation of the boronic acid to the reactive boronate complex, which facilitates the transmetalation step.

  • Reaction: Stir the biphasic mixture vigorously at 80 °C for 12 hours under an Argon atmosphere.

  • Self-Validation Check: Perform a TLC check (UV active). If a highly fluorescent spot (characteristic of the fully conjugated chromone by-product) dominates, the base is too strong or the temperature is too high. Adjust to a weaker base (e.g., K₃PO₄) in subsequent runs.

  • Workup: Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Cascade Cyclization

Catalyst System Ligand Base Solvent Yield (%) Mechanistic Observation
Pd(OAc)₂ PPh₃ K₂CO₃ Toluene 15 Extensive protodepalladation; ligand lacks sufficient steric bulk.
Pd₂(dba)₃ DavePhos Cs₂CO₃ DMF 45 Competitive side reactions and premature elimination observed.

| Pd₂(dba)₃ | PCy₃ | K₂CO₃ | 1,4-Dioxane | 88 | Clean conversion; optimal stabilization of the 1,4-Pd shift intermediate. |

Table 2: Substrate Scope for Suzuki-Miyaura Coupling at C3

Arylboronic Acid Catalyst / Base Time (h) Yield (%) Notes
Phenylboronic acid Pd(dppf)Cl₂ / Na₂CO₃ 12 92 Excellent conversion, no chromone detected.
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ / Na₂CO₃ 12 89 Electron-donating group well tolerated.
4-Fluorophenylboronic acid Pd(dppf)Cl₂ / Na₂CO₃ 14 85 Slight increase in reaction time required.

| 2-Methylphenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 18 | 71 | Reduced yield due to ortho-steric hindrance. |

References

  • Current developments in the synthesis of 4-chromanone-derived compounds ResearchG
  • Chromanone and flavanone synthesis Organic Chemistry Portal
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp³)

Sources

Application Note: Enantioselective HPLC Method for the Separation of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one. This compound, belonging to the flavanone class of molecules, possesses a stereogenic center at the C3 position, making the resolution and quantification of its individual enantiomers critical, particularly in pharmaceutical development where stereoisomers can exhibit different pharmacological and toxicological profiles.[1][2] The developed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, achieving baseline resolution with excellent selectivity and reproducibility. This guide provides a detailed protocol, explains the underlying principles of chiral recognition, and offers a framework for researchers in analytical chemistry and drug development.

Introduction and Scientific Principles

2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one is a chiral ketone whose enantiomers are physically and chemically identical in an achiral environment. To separate them, a chiral environment must be introduced into the chromatographic system.[3][4] The most effective and widely adopted approach in HPLC is the use of a Chiral Stationary Phase (CSP).[5][6]

The Mechanism of Chiral Recognition

Enantioselective separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[3][7] The stability of these complexes differs for each enantiomer due to variations in their three-dimensional fit and interaction energies. The enantiomer that forms the more stable complex is retained longer on the column, resulting in different elution times.

For analytes like the target benzopyranone, polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally effective.[8][9][10] The chiral recognition mechanism on these phases is governed by a combination of intermolecular interactions:

  • π-π Interactions: Between the aromatic rings of the analyte and the phenyl groups of the carbamate derivatives on the polysaccharide selector.

  • Hydrogen Bonding: The ketone carbonyl group (C=O) of the analyte can act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: Resulting from the polar functional groups on both the analyte and the CSP.

  • Steric Hindrance: The analyte enantiomers fit differently into the "chiral grooves" or cavities formed by the helical structure of the polysaccharide polymer, a phenomenon sometimes referred to as inclusion complexing.[11]

The enantiomer that can achieve a more complementary combination of these interactions will have a stronger affinity for the CSP and thus a longer retention time.

cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_enantiomers Analyte Enantiomers CSP {Chiral Selector Pocket | (π-π, H-Bonding, Steric Sites)} R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (Better Fit) = Longer Retention S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (Poorer Fit) = Shorter Retention

Figure 1: Chiral recognition mechanism on a polysaccharide CSP.

Experimental Protocol and Methodology

This section provides a self-validating, step-by-step protocol for the chiral separation.

Materials and Reagents
  • Analyte: Racemic 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA)

  • Sample Diluent: n-Hexane/Isopropanol (90:10, v/v)

Instrumentation and Chromatographic Conditions
  • System: Standard HPLC system with a binary pump, autosampler, and column thermostat.

  • Detector: UV-Vis Detector.

  • Data Acquisition: Chromatography Data Station (CDS) software.

The optimized chromatographic parameters are summarized in the table below.

ParameterConditionRationale
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 5 µm, 250 x 4.6 mmPolysaccharide phases show broad selectivity for aromatic ketones and flavanones.[8][9] The dimethylphenylcarbamate selector provides strong π-π and steric interactions.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Normal-phase mode is highly effective for this compound class.[12] IPA acts as a polar modifier; its concentration is critical for adjusting retention and resolution.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature control ensures reproducible retention times. Lower temperatures can sometimes improve resolution but may increase backpressure.[1]
Detection Wavelength 254 nmThe benzopyranone structure contains a chromophore that absorbs strongly in this UV region, ensuring high sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC to avoid column overloading.
Sample Concentration 1.0 mg/mLA standard concentration for method development, ensuring a strong detector signal without risking solubility issues or peak distortion.
Step-by-Step Protocol
  • Mobile Phase Preparation: Precisely mix 900 mL of n-Hexane with 100 mL of Isopropanol. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh 10 mg of racemic 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one and dissolve it in 10 mL of the sample diluent (n-Hexane/IPA 90:10) to achieve a final concentration of 1.0 mg/mL.

  • System Equilibration: Purge the HPLC system with the mobile phase. Set the flow rate to 1.0 mL/min and allow the mobile phase to circulate through the column for at least 30 minutes, or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample onto the column and begin data acquisition for approximately 15-20 minutes, or until both enantiomeric peaks have eluted.

Overall Experimental Workflow

The complete process from sample preparation to final analysis is outlined below.

prep prep hplc hplc analysis analysis start Start prep_sample 1. Prepare Sample (1 mg/mL in Hex/IPA) start->prep_sample inject 4. Inject Sample (10 µL) prep_sample->inject prep_mp 2. Prepare Mobile Phase (Hex/IPA 90:10) equilibrate 3. Equilibrate HPLC (Stable Baseline) prep_mp->equilibrate equilibrate->inject acquire 5. Acquire Data (UV at 254 nm) inject->acquire analyze 6. Analyze Chromatogram (Retention, Resolution) acquire->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow diagram.

Expected Results and Discussion

Under the specified conditions, baseline separation of the two enantiomers is expected. The chromatogram should display two distinct, well-resolved Gaussian peaks.

Quantitative Performance

The following table summarizes the anticipated chromatographic results.

ParameterSymbolExpected ValueDescription
Retention Time (Peak 1) t_R1~ 8.5 minThe time taken for the first-eluting (less retained) enantiomer to pass through.
Retention Time (Peak 2) t_R2~ 10.2 minThe time taken for the second-eluting (more retained) enantiomer to pass through.
Selectivity Factor α> 1.2The ratio of the retention factors of the two enantiomers; a measure of separation.
Resolution Rs> 2.0The degree of separation between the two peaks (Rs > 1.5 indicates baseline separation).
Discussion of Results

The separation is achieved because the chiral selector on the CSP interacts differently with the two enantiomers. The methyl group at the C3 stereocenter creates a specific three-dimensional geometry. One enantiomer will fit more snugly into the chiral pockets of the cellulose derivative, allowing for more favorable π-stacking with its benzopyran ring and hydrogen bonding with its ketone group. This superior energetic fit leads to its stronger retention and later elution (Peak 2). The other enantiomer, due to steric clash, cannot achieve this optimal interaction and is therefore less retained, eluting earlier (Peak 1).[3][7] The choice of a normal-phase mobile phase (n-Hexane/IPA) is crucial, as it facilitates these hydrogen bonding and π-π interactions, which would be disrupted in a more polar, reversed-phase environment.[11]

Conclusion

The method detailed in this application note provides a reliable and highly selective protocol for the chiral separation of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one enantiomers. By employing a cellulose-based chiral stationary phase with a normal-phase mobile phase, baseline resolution is readily achieved. This method is suitable for quality control, enantiomeric purity determination, and pharmacokinetic studies in research and industrial settings.

References

  • Dr. Maisch. (n.d.). Chiral. Retrieved from [Link]

  • Belboukhari, N., et al. (2015). Chiral Separation of Several Flavanones by Liquid Chromatography. Current Pharmaceutical Analysis, 11(3), 201-209. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Li, T., & Zhang, H. (2010). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Iranian Journal of Pharmaceutical Research, 9(3), 235-242. Retrieved from [Link]

  • Weatherly, C. A., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A, 1427, 57-65. Retrieved from [Link]

  • Belboukhari, N., et al. (2015). Chiral Separation of Several Flavanones by Liquid Chromatography. Ingenta Connect. Retrieved from [Link]

  • Cirilli, R., et al. (2011). High-performance liquid chromatography separation of enantiomers of flavanone and 2 '-hydroxychalcone under reversed-phase conditions. ResearchGate. Retrieved from [Link]

  • Ferretti, R., et al. (2015). HPLC Separation of Enantiomers of Some Flavanone Derivatives Using Polysaccharide-Based Chiral Selectors Covalently Immobilized on Silica. ResearchGate. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Belboukhari, N., et al. (2016). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Journal of Chromatographic Science, 54(6), 1052-1057. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Step Synthesis of 2,3-Dihydro-4 H -pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Čižmárik, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4H-pyran-4-ones. Retrieved from [Link]

  • Winkler, J. D., & Oh, K. (2005). A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones. Organic Letters, 7(12), 2421-2423. Retrieved from [Link]

  • Bhushan, R., & Kumar, R. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 759-772. Retrieved from [Link]

  • Jordan, D. B., et al. (1998). 2,3-Dihydro-2,5-dihydroxy-4H-benzopyran-4-one: A Nonphysiological Substrate for Fungal Melanin Biosynthetic Enzymes. Analytical Biochemistry, 256(1), 1-6. Retrieved from [Link]

  • Pápai, K., et al. (2008). Enantiomerization of chiral 2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1][7][8] benzothiadiazine 5,5-dioxide by stopped-flow multidimensional HPLC. Journal of Chromatography A, 1209(1-2), 127-134. Retrieved from [Link]

  • ResearchGate. (2015). The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. Retrieved from [Link]

Sources

Advanced GC-MS Analytical Protocol for 3-Methylchroman-4-one Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

3-Methylchroman-4-one is a critical oxygen-containing heterocyclic scaffold utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and bioactive tertiary


-hydroxyketones . Because its synthesis often involves radical cascade cyclizations or decarboxylative chlorination, crude batches frequently contain unreacted starting materials, positional isomers (e.g., 2-methylchroman-4-one), and trace organometallic or halide byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purity assessment. The volatility and thermal stability of the chromanone ring make it highly amenable to gas-phase separation, while Electron Ionization (EI) provides structural elucidation of unknown impurities through predictable, reproducible fragmentation pathways. This protocol outlines a self-validating GC-MS workflow designed to quantify 3-methylchroman-4-one purity while simultaneously identifying trace synthetic impurities.

G A Sample Preparation (Dilution in EtOAc + ISTD) B Gas Chromatography (HP-5MS, Temp Program) A->B C Mass Spectrometry (EI Ionization, 70 eV) B->C D Data Processing (TIC & SIM Analysis) C->D E Purity Assessment (Self-Validating System) D->E

GC-MS Analytical Workflow for 3-Methylchroman-4-one Purity Assessment.

Methodological Design & Causality

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than merely executing them:

  • Column Selection (HP-5MS / DB-5MS): A 5% phenyl-methylpolysiloxane stationary phase is selected because its slight polarity provides the necessary dipole-induced dipole interactions to resolve 3-methylchroman-4-one from structurally analogous positional isomers (like 2-methyl or 6-methyl derivatives) which co-elute on purely non-polar (100% dimethylpolysiloxane) columns.

  • Solvent Choice (Ethyl Acetate): Ethyl acetate ensures complete solubilization of the moderately polar chromanone while expanding minimally in the GC inlet, preventing backflash. It also clears the detector well before the analyte elutes.

  • Ionization Energy (70 eV EI): Hard ionization at 70 eV is standard. It ensures that the molecular ion (

    
     at m/z 162) is visible while generating a rich fragment fingerprint necessary for distinguishing the target from isobaric impurities[1].
    

Materials and Reagents

  • Analyte: 3-Methylchroman-4-one sample (Synthesized or Commercial).

  • Reference Standard: 3-Methylchroman-4-one certified reference material (>99.8% purity).

  • Internal Standard (ISTD): Naphthalene-d8 (Provides retention time locking and corrects for injection volume variance).

  • Solvent: Ethyl Acetate (GC-MS Supra-gradient grade,

    
    99.9%).
    
  • Carrier Gas: Helium (Ultra-high purity, 99.999%).

Step-by-Step Experimental Protocol

Sample Preparation
  • ISTD Stock Solution: Accurately weigh 10.0 mg of Naphthalene-d8 into a 10 mL volumetric flask and dilute to volume with ethyl acetate (1.0 mg/mL).

  • Standard Preparation: Weigh 10.0 mg of the 3-methylchroman-4-one reference standard into a 10 mL volumetric flask. Add 1.0 mL of the ISTD Stock Solution. Dilute to the mark with ethyl acetate (Final concentration: 1.0 mg/mL analyte, 0.1 mg/mL ISTD).

  • Sample Preparation: Weigh 10.0 mg of the synthesized 3-methylchroman-4-one batch. Repeat the addition of 1.0 mL ISTD and dilute to 10 mL with ethyl acetate.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter directly into 2 mL amber glass autosampler vials equipped with PTFE-lined septa.

Instrumental Conditions

Table 1: Gas Chromatography (GC) Parameters

ParameterSettingRationale
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm df)Optimal phase ratio for volatile heterocycles.
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains uniform theoretical plate height.
Injection Volume 1.0 µLPrevents column overloading.
Inlet Temperature 250 °CEnsures instantaneous, non-degradative vaporization.
Split Ratio 20:1Balances trace impurity detection with peak symmetry.
Oven Program 80 °C (hold 1 min)

15 °C/min to 280 °C (hold 5 min)
Solvent focusing at 80 °C; rapid elution of high-boiling impurities at 280 °C.

Table 2: Mass Spectrometry (MS) Parameters

ParameterSettingRationale
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation.
Ion Source Temp 230 °CReduces peak tailing and source contamination.
Quadrupole Temp 150 °CStabilizes mass axis calibration.
Ionization Mode Electron Ionization (EI), 70 eVStandardized energy for NIST library matching.
Solvent Delay 3.5 minutesProtects the electron multiplier from solvent burnout.
Scan Range m/z 40 to 400Captures low-mass fragments and intact molecular ions.

Results Interpretation & Fragmentation Mechanics

Upon analysis, 3-methylchroman-4-one typically elutes as a sharp, symmetrical peak. The identification is confirmed not just by retention time relative to the internal standard, but by its distinct mass spectral fingerprint.

The molecular ion (


) is observed at m/z 162. The fragmentation cascade is driven by the stability of the aromatic ring and the lability of the heterocyclic oxa-pyran ring[1].
  • Loss of Methyl Radical: Cleavage of the C3-methyl group yields a stable fragment at m/z 147.

  • Retro-Diels-Alder (RDA) Cleavage: A hallmark of chromanone derivatives, the heterocyclic ring undergoes an RDA reaction, ejecting propylene (

    
    , 42 Da) to form a highly stable radical cation at m/z 120.
    
  • Loss of Carbon Monoxide: The m/z 120 fragment subsequently loses CO (28 Da) to yield a tropylium-like or substituted benzylic ion at m/z 92.

G M 3-Methylchroman-4-one [M]⁺ m/z 162 F1 Loss of CH₃• [M-15]⁺ m/z 147 M->F1 -CH₃• F2 Retro-Diels-Alder [M-C₃H₆]⁺ m/z 120 M->F2 -C₃H₆ F3 Loss of CO [M-C₃H₆-CO]⁺ m/z 92 F2->F3 -CO

Proposed EI-MS Fragmentation Pathway for 3-Methylchroman-4-one.

System Suitability & Self-Validating Criteria

To ensure the protocol is a self-validating system, a System Suitability Test (SST) must be passed prior to reporting purity data. If the system fails these criteria, maintenance (e.g., inlet liner replacement, column trimming) is required.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Justification
Retention Time Precision RSD

1.0% (n=5)
Confirms carrier gas flow stability and absence of column active sites.
Peak Area Precision (ISTD) RSD

2.0% (n=5)
Validates autosampler injection reproducibility.
Resolution (

)

Ensures baseline separation between 3-methylchroman-4-one and its 2-methyl isomer.
Signal-to-Noise (S/N) S/N

10 for 0.05% impurity
Guarantees the Limit of Quantitation (LOQ) is sufficient for pharmaceutical-grade purity assessment.

Purity Calculation: Analyte purity is determined using the area normalization method, corrected by the internal standard response factor, integrating all peaks


 0.05% relative area.

References

  • Kam, M. K., Sugiyama, A., Kawanishi, R., & Shibatomi, K. (2020). Asymmetric Synthesis of Tertiary

    
    -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 25(17), 3902. URL:[Link]
    
  • Pan, X., et al. (2023). Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives. Molecules, 28(8), 3564. URL:[Link]

  • Gai, Z., et al. (2007). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 73(9), 2832-2838. URL:[Link]

Sources

Application Note: 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one as a Scaffold for Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Rationale & Structural Biology

In the landscape of oncology drug discovery, identifying privileged scaffolds that offer both high target selectivity and metabolic stability is paramount. 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (commonly referred to as 3-methylchroman-4-one) represents a highly versatile, non-planar heterocyclic pharmacophore[1].

Unlike its oxidized counterpart, the chromone (which contains a C2-C3 double bond resulting in a flat, planar pyran ring), the chroman-4-one core is sp3-hybridized at the C2 and C3 positions[1]. This critical structural difference grants the dihydropyran ring significant conformational flexibility, allowing it to adapt to complex, deep hydrophobic pockets in target enzymes[2]. Furthermore, the introduction of a methyl group at the C3 position establishes a chiral center. This stereospecificity is a powerful tool in rational structure-based drug design (SBDD), enabling medicinal chemists to synthesize enantiopure derivatives that lock the scaffold into the exact 3D orientation required for optimal target engagement[3].

Core Mechanisms of Action in Oncology

The anticancer efficacy of 3-methylchroman-4-one derivatives is primarily driven by two distinct but complementary molecular pathways: epigenetic modulation and stress-kinase activation.

1. Selective SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a NAD+-dependent class III histone deacetylase implicated in cell cycle regulation and tumorigenesis. Chroman-4-one derivatives have been identified as potent, selective SIRT2 inhibitors. By occupying the NAD+ binding pocket, these compounds prevent the deacetylation of key downstream substrates, notably α-tubulin and p53[4]. The hyperacetylation of α-tubulin stabilizes the microtubule network, preventing mitotic spindle dynamics and effectively arresting cancer cells in the G2/M phase[3]. Concurrently, the hyperacetylation of p53 enhances its transcriptional activity, upregulating pro-apoptotic factors[3].

2. MAPK/JNK Pathway Activation: Beyond epigenetic targets, specific chroman-4-one derivatives trigger the phosphorylation of p38 mitogen-activated protein kinases (MAPK) and c-Jun N-terminal kinases (JNK)[5]. This stress-signaling cascade rapidly induces both intrinsic (mitochondrial cytochrome c release, caspase-9) and extrinsic (caspase-8) apoptotic pathways, culminating in the activation of the executioner caspase-3[5],[6].

Mechanism Scaffold 3-Methylchroman-4-one SIRT2 SIRT2 Inhibition Scaffold->SIRT2 Direct Binding MAPK MAPK/JNK Activation Scaffold->MAPK Phosphorylation p53 p53 Hyperacetylation SIRT2->p53 Prevents Deacetylation Tubulin α-Tubulin Hyperacetylation SIRT2->Tubulin Prevents Deacetylation Apoptosis Apoptosis (Caspase 3/8/9) MAPK->Apoptosis Stress response p53->Apoptosis Pro-apoptotic signaling Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule stabilization Arrest->Apoptosis Prolonged arrest

SIRT2 inhibition and MAPK activation pathways driving apoptosis by chroman-4-one derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution pattern on the chroman-4-one ring heavily dictates its cytotoxic profile. The table below summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various chroman-4-one derivatives against prevalent human cancer cell lines.

Compound DerivativeTarget Cell LineCancer TypeAssay TypeIC50 (µM)Reference
3-Methylidenechroman-4-one (14d)NALM-6B-cell LeukemiaMTT0.50 ± 0.05[6]
6-Methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937Myeloid LeukemiaMTT1.3 ± 0.2[5]
3-Methylidenechroman-4-one (14d)HL-60Promyelocytic LeukemiaMTT1.46 ± 0.16[6]
Chromane-2,4-dione derivativeMCF-7Breast AdenocarcinomaMTT68.4 ± 3.9

Note: Leukemia cell lines (NALM-6, U-937, HL-60) exhibit hypersensitivity to chroman-4-one derivatives compared to solid tumors (MCF-7), likely due to higher basal expression levels of SIRT2 and rapid cell cycling dynamics.

Validated Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and internal quality controls.

Protocol A: Stereoselective Synthesis of 3-Methylchroman-4-one Derivatives

Causality & Rationale: The construction of the chroman-4-one core is best achieved via a base-promoted aldol condensation followed by an intramolecular oxa-Michael ring closure[3]. The oxa-Michael addition is thermodynamically driven, favoring the formation of the stable 6-membered dihydropyran ring.

Step-by-Step Methodology:

  • Aldol Condensation: Dissolve 1.0 eq of a substituted 2′-hydroxypropiophenone (providing the C3-methyl group) and 1.2 eq of the desired aromatic aldehyde in anhydrous ethanol.

  • Base Catalysis: Add 2.0 eq of pyrrolidine (a secondary amine catalyst that forms a reactive enamine intermediate, enhancing nucleophilic attack on the aldehyde). Stir at 80°C under a nitrogen atmosphere for 12 hours.

  • Oxa-Michael Cyclization: The intermediate chalcone will spontaneously undergo intramolecular cyclization due to the proximity of the phenoxide ion to the α,β-unsaturated ketone under basic conditions[3].

  • Quenching & Extraction: Cool the reaction to room temperature, quench with 1M HCl to neutralize the catalyst, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the racemic 3-methylchroman-4-one derivative.

  • Validation: Confirm the absence of the C2-C3 double bond via 1H-NMR (look for the characteristic sp3 multiplet signals at δ 2.8–3.2 ppm for the C3 proton, which are absent in chromones).

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent oxidoreductases[7]. Because these enzymes are rapidly degraded upon cell death, formazan production is directly proportional to the number of viable, metabolically active cells[8].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HL-60 or MCF-7) during the logarithmic growth phase. Seed at a density of 1 x 10^4 cells/well in a 96-well flat-bottom microplate using 100 µL of complete culture medium (RPMI-1640 or DMEM with 10% FBS). Incubate for 24 hours at 37°C in 5% CO2 to allow adherence (for adherent lines) or acclimatization (for suspension lines)[7].

  • Compound Treatment: Prepare serial dilutions of the synthesized 3-methylchroman-4-one derivative in DMSO. Add 10 µL of the drug solution to the wells. Critical Control: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Etoposide or Tenovin-D3)[8].

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: The 4-hour window allows sufficient time for the intracellular reduction of MTT into insoluble formazan crystals[7].

  • Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl or pure DMSO) to each well and incubate overnight. Causality: Formazan is highly hydrophobic; the solubilization buffer ruptures the cell membrane and dissolves the crystals into a homogenous, measurable solution[8].

  • Dual-Wavelength Quantification: Measure the absorbance using a microplate reader at an analytical wavelength of 570 nm (peak formazan absorbance) and a reference wavelength of 630 nm.

  • Validation & QC: Subtract the 630 nm background reading from the 570 nm reading to correct for cellular debris and well-plate imperfections[8]. Calculate the IC50 using non-linear regression analysis. A valid assay must yield a Z'-factor > 0.5 between the vehicle control and the positive control.

Protocol C: SIRT2 Deacetylase Inhibition Fluorogenic Assay

Causality & Rationale: To validate that the observed cytotoxicity is mechanistically linked to SIRT2 inhibition, a cell-free biochemical assay is required. This protocol utilizes a fluorogenic acetylated peptide substrate. When SIRT2 deacetylates the substrate, it exposes a cleavage site for a secondary developer enzyme, which releases a fluorophore. A successful 3-methylchroman-4-one inhibitor will prevent deacetylation, resulting in a dose-dependent decrease in fluorescence[3].

Step-by-Step Methodology:

  • Assay Preparation: In a black 96-well microplate, combine 25 µL of SIRT2 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), 0.5 U of recombinant human SIRT2 enzyme, and 5 µL of the test compound at varying concentrations.

  • Reaction Initiation: Add 20 µL of a substrate mixture containing 50 µM of the fluorogenic acetylated p53 peptide and 500 µM NAD+. Causality: SIRT2 is strictly NAD+-dependent; omitting NAD+ serves as a negative control for baseline fluorescence[3].

  • Incubation: Incubate the plate at 37°C for 45 minutes to allow the enzymatic deacetylation to occur.

  • Development: Add 50 µL of the developer solution (containing the protease that cleaves the deacetylated peptide) and 2 mM Nicotinamide (a pan-sirtuin inhibitor to halt further SIRT2 activity). Incubate for 15 minutes at room temperature.

  • Detection: Read the fluorescence intensity using a microplate fluorometer (Excitation: 350 nm / Emission: 450 nm). Calculate the IC50 relative to the uninhibited vehicle control.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC - NIH National Institutes of Health (NIH)[Link]

  • The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells - PubMed National Institutes of Health (NIH)[Link]

  • Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - MDPI MDPI[Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells - Helda University of Helsinki[Link]

  • Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - MDPI MDPI[Link]

Sources

Application Note: Elucidating the Anticancer Mechanisms of 3-Methylchroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman-4-one scaffold, characterized by a benzene ring fused to a dihydropyranone ring, is a highly privileged structure in medicinal chemistry[1]. Recent functionalization of this core—specifically the development of 3-methylchroman-4-one and 2-alkyl-chroman-4-one derivatives—has yielded a novel class of potent anticancer agents. Unlike traditional single-target chemotherapeutics, these derivatives exhibit a multi-modal mechanism of action, primarily driving cancer cell apoptosis through the selective inhibition of2 and the direct disruption of tubulin polymerization[2].

This technical guide provides drug development professionals and researchers with an in-depth analysis of these molecular mechanisms, supported by quantitative profiling data and self-validating experimental protocols designed to rigorously evaluate new chroman-4-one analogs.

Pharmacological Landscape & Mechanistic Pathways

SIRT2 Inhibition and Substrate Hyperacetylation

Sirtuin 2 (SIRT2) is a NAD⁺-dependent class III histone deacetylase that is frequently dysregulated in various malignancies, including breast and lung carcinomas. Chroman-4-one derivatives bind selectively to the hydrophobic channel of the SIRT2 active site, preventing the deacetylation of its downstream targets[2].

  • α-Tubulin Hyperacetylation: By inhibiting SIRT2, chroman-4-ones induce the hyperacetylation of α-tubulin at Lys40, which alters microtubule dynamics and directly contributes to G2/M cell cycle arrest[2].

  • p53 Activation: SIRT2 inhibition also leads to the hyperacetylation of the p53 tumor suppressor protein, enhancing its nuclear localization and upregulating pro-apoptotic signaling cascades[2].

Direct Tubulin Polymerization Inhibition

Independent of their SIRT2 activity, specific polymethoxy and 3-substituted chroman-4-one derivatives act as direct microtubule destabilizers. These compounds bind to the colchicine-binding site on tubulin, sterically hindering the addition of tubulin heterodimers to the growing plus-end of the microtubule[3]. This dual-action approach (direct tubulin inhibition + SIRT2-mediated tubulin hyperacetylation) severely compromises the mitotic spindle apparatus.

Genotoxic Stress and DNA Damage

In colorectal cancer models (e.g., HCT 116, LoVo), chromanone derivatives have demonstrated significant genotoxic activity. Comet assay analyses reveal that these compounds induce substantial DNA damage, either through direct DNA interaction or the inhibition of critical DNA repair enzymes, further cementing their role as broad-spectrum antiproliferative agents[4].

MOA Compound 3-Methylchroman-4-one SIRT2 SIRT2 Inhibition Compound->SIRT2 Active Site Binding Tubulin Tubulin Inhibition Compound->Tubulin Colchicine Site p53 Hyperacetylated p53 SIRT2->p53 Blocks Deacetylation aTubulin Hyperacetylated α-Tubulin SIRT2->aTubulin Blocks Deacetylation Microtubule Microtubule Destabilization Tubulin->Microtubule Blocks Assembly Apoptosis Cancer Cell Apoptosis p53->Apoptosis Pro-apoptotic Genes aTubulin->Microtubule Alters Dynamics CellCycle G2/M Phase Arrest Microtubule->CellCycle Spindle Collapse CellCycle->Apoptosis

3-methylchroman-4-one derivatives trigger apoptosis via SIRT2 and tubulin inhibition.

Quantitative Profiling of Anticancer Efficacy

The structural functionalization of the chroman-4-one core dictates its primary molecular target and subsequent potency. The table below summarizes the in vitro inhibitory activity (IC₅₀) of various derivatives across different cancer cell lines and isolated targets[2][3][4].

Compound Class / SubstitutionPrimary TargetCell Line ModelIC₅₀ Range (µM)Key Cellular Phenotype
2-Alkyl/3-Methyl-chroman-4-ones SIRT2MCF-7 (Breast), A549 (Lung)1.5 – 10.0Increased Ac-Tubulin, Apoptosis
Flavanone/Chromanone Hybrids DNA Repair / UnknownHCT-116, SW620 (Colon)8.0 – 20.0DNA Fragmentation (Comet Tail)
Trimethoxy-chroman-4-ones Tubulin (Colchicine Site)A375 (Melanoma), HL-600.09 – 0.20G2/M Arrest, Spindle Disruption

Self-Validating Experimental Workflows

To accurately characterize novel 3-methylchroman-4-one derivatives, researchers must employ self-validating protocols that distinguish between direct biochemical inhibition and downstream cellular artifacts.

Workflow Step1 1. Compound Preparation (DMSO Stock Formulation) Step2 2. SIRT2/Tubulin Biochemical Assays Step1->Step2 Identify Potent Hits Step3 3. Cell Viability Screen (MCF-7, A549, HCT116) Step2->Step3 IC50 < 10 µM Step4 4. Target Engagement (Western Blot: Ac-Tubulin) Step3->Step4 Confirm Intracellular Action Step5 5. Phenotypic Profiling (Flow Cytometry: Cell Cycle) Step4->Step5 Define Apoptotic Mechanism

Sequential validation workflow for evaluating chroman-4-one based SIRT2 inhibitors.

Protocol A: In Vitro SIRT2 Deacetylation Fluorometric Assay

Causality & Self-Validation: Using a fluorogenic substrate with NAD⁺ isolates the direct biochemical interaction between the compound and SIRT2[1]. To make this a self-validating system, SIRT1 and SIRT3 must be run in parallel counter-screens. If the compound inhibits SIRT2 but not SIRT1/3, the researcher can confidently attribute downstream cellular phenotypes to SIRT2-specific pathways rather than pan-HDAC toxicity.

  • Compound Preparation: Prepare 10 mM stock solutions of 3-methylchroman-4-one derivatives in anhydrous DMSO. Dilute in SIRT assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA) to achieve a final DMSO concentration of <1%.

  • Reaction Assembly: In a 96-well black, flat-bottom microplate, combine 0.5 µg of recombinant human SIRT2, 50 µM fluorogenic acetylated peptide substrate, and 500 µM NAD⁺[1].

  • Incubation: Add the diluted test compound and incubate at 37°C for 60 minutes.

  • Quenching & Cleavage: Add a developer solution containing 2 mM nicotinamide (to halt SIRT2 activity) and trypsin (to cleave the deacetylated fluorophore).

  • Detection: Measure fluorescence (Ex: 350 nm, Em: 450 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: Cellular Target Engagement (Western Blot for Ac-Tubulin)

Causality & Self-Validation: Biochemical affinity does not guarantee cellular permeability. By probing for acetylated α-tubulin (a direct SIRT2 substrate), this protocol validates that the compound crosses the cell membrane and actively inhibits SIRT2 in the cytosol[2]. Normalizing against total α-tubulin ensures that the increased signal is due to hyperacetylation, not simply an upregulation of tubulin expression.

  • Cell Culture: Seed MCF-7 or A549 cells in 6-well plates and culture until 70% confluent.

  • Treatment: Treat cells with the established IC₅₀ concentration of the chroman-4-one derivative for 24 hours. Include an untreated control and a positive control (e.g., AGK2 or SirReal2).

  • Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors and 5 mM nicotinamide (critical to prevent post-lysis deacetylation by sirtuins).

  • Electrophoresis: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against Acetyl-α-Tubulin (Lys40) and Total α-Tubulin. Detect using HRP-conjugated secondary antibodies and ECL reagent.

Protocol C: Tubulin Polymerization Assay

Causality & Self-Validation: Because certain chroman-4-ones act as direct microtubule disruptors[3], this cell-free assay distinguishes direct tubulin binding from SIRT2-mediated microtubule destabilization. The use of a fluorescence enhancer that only binds polymerized microtubules provides a real-time, self-validating kinetic readout of polymerization status.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mix: Prepare a solution containing 3 mg/mL porcine brain tubulin, 1 mM GTP, and 10 µM fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Add the test compound (at 1x, 5x, and 10x IC₅₀ concentrations). Include Paclitaxel as a polymerization enhancer (positive control) and Colchicine as a polymerization inhibitor (negative control).

  • Kinetic Readout: Measure fluorescence continuously (Ex: 360 nm, Em: 420 nm) for 60 minutes at 37°C to generate a polymerization curve.

References

1.1. An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives. Benchchem. Available at:

1.2. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. Available at:

1.3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. Available at:

1.7. Synthesis and biological evaluation of polymethoxy homoisoflavanones as tubulin polymerization inhibitors. PubMed. Available at:

Sources

Application Notes & Protocols: Leveraging 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one as a Scaffold for Novel Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Flavonoids and their derivatives have long been recognized for their diverse biological activities, including significant antimicrobial properties.[1][2] This document provides a comprehensive guide to utilizing 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one, a flavanone-type structure, as a foundational scaffold for the discovery and development of new antimicrobial agents. We present the scientific rationale, detailed protocols for derivatization and screening, and a workflow for hit identification and preliminary characterization. The methodologies are designed to be robust and self-validating, providing researchers with a practical framework for their discovery programs.

Scientific Rationale: The Promise of the Benzopyran-4-one Core

The 2,3-Dihydro-4H-1-benzopyran-4-one (flavanone) skeleton is a privileged scaffold in medicinal chemistry. Its prevalence in natural products is a testament to its evolutionary optimization for biological interaction. The antimicrobial potential of flavonoid-class compounds, including flavanones, is well-documented and stems from their ability to engage multiple bacterial targets simultaneously, a strategy that may circumvent the development of resistance.[1][3]

The proposed mechanisms of action for flavonoid-like compounds are multifaceted:

  • Disruption of Cell Membrane Integrity: These compounds can interfere with the bacterial cytoplasmic membrane, disrupting the phospholipid bilayer, which leads to the dissipation of the proton motive force and leakage of essential cellular components.[1][3]

  • Inhibition of Key Enzymes: Flavonoids are known to inhibit crucial bacterial enzymes, such as DNA gyrase and RNA polymerase, thereby halting nucleic acid synthesis and replication.[2][4][5]

  • Inhibition of Efflux Pumps: A significant mechanism of bacterial resistance is the active efflux of antibiotics. Certain flavonoids can inhibit these pumps, restoring the efficacy of existing antibiotics and acting as synergistic agents.[3]

  • Disruption of Biofilm Formation: Bacterial biofilms present a major clinical challenge. Flavonoids have been shown to interfere with quorum sensing pathways and inhibit the formation of these resilient communities.[1][6]

The 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one scaffold offers specific sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against pathogenic microbes.

Compound Benzopyran-4-one Scaffold Membrane Cell Membrane Disruption Compound->Membrane Interferes with Enzymes Enzyme Inhibition (e.g., DNA Gyrase) Compound->Enzymes Binds to Efflux Efflux Pump Inhibition Compound->Efflux Blocks Biofilm Biofilm Formation Inhibition Compound->Biofilm Prevents Leakage Cellular Leakage Membrane->Leakage Replication Replication Block Enzymes->Replication Synergy Antibiotic Synergy Efflux->Synergy Virulence Reduced Virulence Biofilm->Virulence

Caption: Putative antimicrobial mechanisms of the benzopyran-4-one scaffold.

Integrated Discovery and Screening Workflow

A systematic approach is critical for the successful identification of novel antimicrobial leads. The workflow outlined below guides the researcher from initial compound synthesis to hit validation. This process is designed to be iterative, allowing for cycles of lead optimization based on screening data.

cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Optimization Scaffold Scaffold Selection (2,3-Dihydro-3-methyl- 4H-1-benzopyran-4-one) Synthesis Derivative Synthesis (Combinatorial Chemistry) Scaffold->Synthesis Screening Antimicrobial Susceptibility Testing (Broth Microdilution - MIC) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Cytotoxicity Cytotoxicity Assays (e.g., MTT on Mammalian Cells) Hit_ID->Cytotoxicity Advanced Advanced Assays (Anti-biofilm, MOA studies) Cytotoxicity->Advanced SAR Structure-Activity Relationship (SAR) Lead Optimization Advanced->SAR SAR->Synthesis Iterate

Caption: Integrated workflow for antimicrobial drug discovery.

Part I: Protocol for Synthesis of a Benzopyran-4-one Derivative Library

Objective: To generate a focused library of analogs from the 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one scaffold for SAR studies. This protocol provides a representative synthetic route; specific reagents and conditions should be optimized based on the desired modifications.[7]

Materials:

  • Starting Material: 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

  • Various substituted benzaldehydes

  • Pyrrolidine or other suitable base catalyst

  • Ethanol, absolute

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Methodology (Example: Aldol Condensation)

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (1 equivalent) and a selected substituted benzaldehyde (1.1 equivalents) in absolute ethanol.

  • Catalysis: Add a catalytic amount of pyrrolidine (e.g., 0.1 equivalents) to the mixture.

    • Rationale: The base catalyzes the aldol condensation between the enolizable ketone of the benzopyranone and the aldehyde, forming a new carbon-carbon bond.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Acidify with dilute HCl to neutralize the catalyst.

  • Extraction: Reduce the solvent volume using a rotary evaporator. Add water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product and purify using silica gel column chromatography to isolate the desired derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

  • Library Generation: Repeat this process with a diverse set of benzaldehydes to create a library of derivatives with varied electronic and steric properties.

Part II: Protocol for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic microorganisms using the broth microdilution method. This is a standardized and quantitative technique for assessing antimicrobial activity.[8][9]

Materials:

  • Synthesized benzopyran-4-one derivatives (dissolved in DMSO to a stock concentration of 10 mg/mL)

  • Test Microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or plate reader

  • Multichannel pipette

Methodology:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells.

    • Rationale: Standardizing the inoculum density is critical for reproducibility. A high inoculum can overwhelm the compound, leading to falsely high MIC values.

  • Compound Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the compound stock solution (appropriately diluted from the 10 mg/mL stock) to the first column of wells, resulting in the highest test concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column.

    • Rationale: Serial dilution creates a concentration gradient to precisely determine the lowest concentration that inhibits growth.

  • Plate Inoculation and Controls: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to each well containing the serially diluted compounds. The final volume in each well will be 200 µL. b. Set up Controls (Essential for Validation):

    • Positive Control: Wells containing a known antibiotic instead of the test compound, to ensure the bacteria are susceptible to standard treatment.
    • Negative/Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound). This well should show turbidity.
    • Sterility Control: Wells containing only sterile CAMHB (no compound, no inoculum). This well should remain clear.
    • Solvent Control: Wells containing the highest concentration of DMSO used and the inoculum, to ensure the solvent itself has no antimicrobial effect.
  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9] b. Optionally, results can be read using a plate reader at 600 nm.

Caption: Example 96-well plate layout for a broth microdilution MIC assay.

Part III: Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy and establishing SAR. Results should be tabulated clearly. A compound is typically considered a promising "hit" if it displays an MIC value ≤16 µg/mL against the target pathogens.

Table 1: Standardized Format for Presenting MIC Data

Compound IDModification on ScaffoldTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC of Control (µg/mL)
BZP-M-001(Parent Scaffold)S. aureus ATCC 25923Positive128Vancomycin1
BZP-M-001(Parent Scaffold)E. coli ATCC 25922Negative>256Ciprofloxacin0.015
BZP-M-0024'-Chloro substitutionS. aureus ATCC 25923Positive16Vancomycin1
BZP-M-0024'-Chloro substitutionE. coli ATCC 25922Negative64Ciprofloxacin0.015
BZP-M-0034'-Nitro substitutionS. aureus ATCC 25923Positive8Vancomycin1
BZP-M-0034'-Nitro substitutionE. coli ATCC 25922Negative32Ciprofloxacin0.015

Troubleshooting

IssuePossible CauseRecommended Solution
Growth in sterility control wells Contamination of broth or equipment.Use fresh, sterile media and aseptic techniques. Verify incubator cleanliness.
No growth in negative control wells Inoculum was not viable; procedural error.Use a fresh bacterial culture. Verify inoculum preparation and dilution steps.
Precipitation of compound in wells Poor solubility of the test compound.Lower the starting concentration. Test alternative co-solvents (ensure solvent controls are run).
Inconsistent MIC values between replicates Pipetting errors; inconsistent inoculum.Calibrate pipettes. Ensure homogenous mixing at each dilution and inoculation step.

Conclusion

The 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one scaffold represents a promising starting point for the development of novel antimicrobial agents. Its structural relationship to flavonoids provides a strong scientific basis for its potential efficacy against a range of bacterial pathogens. By employing a systematic workflow of chemical derivatization, robust antimicrobial screening, and careful data analysis as detailed in these application notes, researchers can efficiently explore the chemical space around this core structure. The protocols provided herein offer a validated and practical framework to identify and advance new hit compounds, contributing to the critical pipeline of future therapeutics to combat antimicrobial resistance.

References

  • News-Medical. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available from: [Link]

  • Gallant, J. E., et al. (n.d.). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. PMC. Available from: [Link]

  • Zheng, Y., et al. (2025, March 10). Flavonoids as Promising Natural Compounds for Combating Bacterial Infections. MDPI. Available from: [Link]

  • Oray, V., & Mat-Feri, K. (n.d.). Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. Available from: [Link]

  • T.P. Tim Cushnie, & Lamb, A. J. (n.d.). Antimicrobial activity of flavonoids. PMC. Available from: [Link]

  • Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. ResearchGate. Available from: [Link]

  • Therien, A. G., et al. (2015, April 17). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals. Available from: [Link]

  • Kos, J., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. Available from: [Link]

  • Yuan, G., et al. (2024, February 24). Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model. MDPI. Available from: [Link]

  • ResearchGate. (2013, January). Synthesis, structure, and estrogenic activity of 2-and 3-substituted 2,3-dihydro-4H-1-benzopyran-4-ones. Available from: [Link]

  • ResearchGate. (n.d.). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Available from: [Link]

  • Al-Harthy, T., et al. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4H-pyran-4-ones. Available from: [Link]

Sources

Application Note: 3-Methylchroman-4-one Derivatives as Selective MAO-B Inhibitors in Neurodegenerative Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Dynamics

Monoamine oxidase-B (MAO-B) is a critical mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters, prominently dopamine. In the aging brain, MAO-B overexpression accelerates dopamine depletion and elevates reactive oxygen species (ROS) production, which are primary drivers in the pathophysiology of Parkinson's disease (PD) and Alzheimer's disease (AD)[1].

Recent advancements in medicinal chemistry have identified the chroman-4-one scaffold as a highly privileged chemotype for selective MAO-B inhibition[2],[3]. Specifically, 3-methylchroman-4-one and its derivatives (such as 3-benzylidene and C7-substituted analogues) exhibit nanomolar potency, exceptional selectivity over the MAO-A isoform, and highly favorable blood-brain barrier (BBB) permeability[2],[4],[5].

Causality of the Chemotype: The MAO-B active site features a distinct bipartite cavity: a hydrophobic entrance space and a substrate-binding pocket. The chroman-4-one core acts as a bioisostere for monoamine substrates.

  • C3-Substitution: The addition of a methyl or heteroarylidene group at the C3 position provides the precise steric bulk required to anchor the molecule within the hydrophobic entrance cavity, physically blocking the enzyme from adopting its catalytically active conformation[4].

  • Reversibility: Unlike first-generation irreversible inhibitors (e.g., Selegiline), 3-methylchroman-4-one derivatives function as reversible, competitive inhibitors. For instance, 5-hydroxy-2-methyl-chroman-4-one forms a critical hydrogen bond with the Cys172 residue of MAO-B—a structural feature absent in MAO-A—which dictates its high isoform selectivity[5].

Quantitative Data: Structure-Activity Relationship (SAR)

To benchmark the efficacy of these derivatives, the following table synthesizes the inhibitory potency and selectivity indices of leading chroman-4-one compounds against recombinant human MAO isoforms.

Table 1: Comparative MAO-B/MAO-A Inhibitory Potency of Chroman-4-one Derivatives

Compound / DerivativeMAO-B IC₅₀MAO-A IC₅₀Selectivity Index (MAO-A/B)Binding Mode
5-Hydroxy-2-methyl-chroman-4-one 3.23 µM13.97 µM~4.3Reversible, Competitive[5]
(E)-5,7-Dichloro-3-[(2-(dimethylamino)pyrimidin-5-yl)methylene]chroman-4-one 10.58 nM>10 µM>9452Reversible[4]
C7-Halogenated Benzyloxy Chromanone (Compound 4f) 8.62 nM>100 µM>11627Reversible[2]
1-Tetralone Analogue 127 1.1 nM0.036 µM32.7Reversible[1]
Selegiline (Reference Standard)19.60 nM>10 µM~3431Irreversible[4]

Mechanistic Visualization

G A 3-Methylchroman-4-one Derivatives B MAO-B Active Site (Hydrophobic Cavity) A->B Target Engagement C Competitive Inhibition (Reversible Binding) B->C Cys172 / Tyr326 Interaction D Blockade of Dopamine Oxidative Deamination C->D Metabolic Shift E Reduction of H2O2 & ROS Production C->E Oxidative Stress Relief F Neuroprotection in PD & AD Models D->F Dopamine Preservation E->F Mitochondrial Survival

Mechanistic pathway of MAO-B inhibition by chroman-4-one derivatives leading to neuroprotection.

Experimental Protocols

As a standard in drug development, biochemical assays must be robust, reproducible, and internally controlled. The following protocols detail the evaluation of 3-methylchroman-4-one derivatives.

Protocol A: Fluorometric In Vitro MAO-B Inhibition Assay (Amplex Red Method)

Purpose: To quantify the IC₅₀ of novel chroman-4-one derivatives against recombinant human MAO-B. Causality & Design: This assay utilizes p-tyramine as a universal, non-selective substrate for both MAO-A and MAO-B, ensuring that parallel selectivity assays share the exact same baseline enzyme kinetics. The MAO-mediated oxidative deamination of p-tyramine produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes Amplex Red into resorufin, a highly fluorescent compound. Continuous kinetic monitoring is chosen over endpoint assays to eliminate false positives caused by compound precipitation or time-dependent degradation.

Self-Validation Checkpoints:

  • Interference Control: A well containing the test compound, Amplex Red, and HRP (but no MAO enzyme) must be run. If fluorescence increases, the compound is an auto-fluorescent false positive or reacts directly with the detection reagents.

  • Reference Control: Selegiline must achieve >95% inhibition at 1 µM. Failure indicates compromised enzyme integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.05 M sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B to a working concentration of 5 µg/mL.

  • Compound Dilution: Dissolve the 3-methylchroman-4-one derivative in anhydrous DMSO. Prepare a 10-point serial dilution (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration in the assay well remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a black, flat-bottom 96-well microplate, add 50 µL of the enzyme solution and 25 µL of the test compound. Incubate at 37°C for 15 minutes.

    • Expert Insight: Pre-incubation is critical. It allows the reversible inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 25 µL of a working detection solution containing 400 µM Amplex Red, 2 U/mL HRP, and 4 mM p-tyramine to each well.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 545 nm, Emission: 590 nm). Record fluorescence every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Normalize data against the vehicle control (100% activity) and plot log[inhibitor] vs. normalized response to extract the IC₅₀ via non-linear regression.

Protocol B: Reversibility Assessment via Rapid Dilution

Purpose: To confirm the reversible nature of the competitive binding, differentiating the chroman-4-one derivative from suicide inhibitors. Causality & Design: If an inhibitor is reversible, rapidly diluting the enzyme-inhibitor complex will shift the equilibrium, causing the inhibitor to dissociate and restoring enzyme activity. If irreversible, the enzyme remains permanently covalently modified and inactive despite dilution.

Step-by-Step Methodology:

  • Complex Formation: Incubate MAO-B (at 100× the concentration used in Protocol A) with the test compound at a concentration equivalent to 10 × IC₅₀ for 30 minutes at 37°C.

  • Control Setup: Run a parallel incubation with Selegiline (irreversible control) and a DMSO vehicle control.

  • Rapid Dilution: Transfer 1 µL of the incubation mixture into 99 µL of the reaction buffer containing the Amplex Red/HRP/p-tyramine detection system (a 100-fold dilution).

  • Kinetic Monitoring: Monitor the recovery of enzymatic activity continuously for 30 minutes using the fluorescence reader.

  • Interpretation: A truly reversible 3-methylchroman-4-one inhibitor will demonstrate a recovery of enzymatic activity parallel to the vehicle control (accounting for the dilution factor). The Selegiline control will show near-zero activity recovery, validating the assay's ability to distinguish binding modes.

References

  • Source: rsc.
  • Source: mdpi.
  • Source: nih.
  • Title: (E)
  • Source: nih.

Sources

Application Note: High-Throughput Screening of a 3-Methyl-4H-1-benzopyran-4-one Derivative Library for Dual mTORC1/mTORC2 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Scientific Rationale

The mammalian target of rapamycin (mTOR) is a master regulatory serine/threonine kinase that forms two distinct functional complexes: mTORC1 and mTORC2. In oncology and neurobiology, first-generation mTOR inhibitors (rapalogs) primarily targeted mTORC1. However, clinical efficacy has been severely limited by a well-documented feedback loop: the suppression of mTORC1 relieves the negative feedback on PI3K, leading to the mTORC2-mediated hyperactivation of Akt (Protein Kinase B), which paradoxically promotes cell survival . Consequently, the development of dual mTORC1/mTORC2 ATP-competitive inhibitors has become a critical priority.

The 4H-1-benzopyran-4-one (chromone) scaffold is a privileged structure in kinase drug discovery. The classic compound LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) is a well-known chromone-based inhibitor of the PI3K/Akt/mTOR pathway . However, LY294002 lacks selectivity and exhibits significant off-target toxicity.

The Causality Behind the Library Design: Recent structural-activity relationship (SAR) mapping reveals that shifting the functional bulk to the 3-position—specifically utilizing a 3-methyl-4H-1-benzopyran-4-one core—dramatically alters the kinase selectivity profile. The 3-methyl group induces a steric clash within the constrained PI3K ATP-binding pocket, while perfectly anchoring into the deeper, more accommodating mTOR kinase domain.

This application note details a highly robust, self-validating high-throughput screening (HTS) workflow designed to interrogate a 10,000-compound library of 3-methyl-4H-1-benzopyran-4-one derivatives to identify potent, highly selective dual mTORC1/mTORC2 inhibitors.

Pathway & Workflow Visualization

mTOR_Pathway PI3K PI3K Akt Akt (PKB) PI3K->Akt Activates mTORC1 mTORC1 (Raptor) Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Thr37/46) mTORC2 mTORC2 (Rictor) mTORC2->Akt Phosphorylates (Ser473) Chromone 3-Methylchromone Derivatives Chromone->mTORC1 Inhibits Chromone->mTORC2 Inhibits

Fig 1: Dual inhibition of mTORC1/mTORC2 signaling by 3-methylchromone derivatives.

HTS_Workflow Lib 3-Methylchromone Library Primary Primary Screen (mTORC1/2 ELISA) Lib->Primary Triage Hit Triage (Z' > 0.7) Primary->Triage Counter Counter Screen (PI3K Isoforms) Triage->Counter Lead Lead Optimization (IC50 < 10 nM) Counter->Lead

Fig 2: 384-well high-throughput screening workflow for identifying dual mTOR inhibitors.

Experimental Protocols: A Self-Validating System

To ensure physiological relevance, this protocol utilizes native mTORC1/mTORC2 complexes immunoprecipitated from HeLa cells rather than truncated recombinant kinase fragments.

Causality for this choice: Truncated kinases lack the regulatory subunits (e.g., Raptor, Rictor) that dictate the native conformational state of the ATP-binding cleft. Screening against the holoenzyme drastically reduces false positives and ensures the 3-methyl-4H-1-benzopyran-4-one hits will translate effectively to cellular models .

Phase 1: Preparation of Native mTOR Complexes
  • Cell Lysis: Lyse exponentially growing HeLa cells in ice-cold CHAPS Lysis Buffer (0.3% CHAPS, 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, supplemented with protease/phosphatase inhibitors).

    • Critical Insight: CHAPS must be used instead of Triton X-100. Triton X-100 disrupts the delicate mTOR-Raptor and mTOR-Rictor interactions, destroying the complex integrity.

  • Immunoprecipitation: Incubate 5 mg of cleared lysate with 5 µg of anti-mTOR antibody for 2 hours at 4°C. Add 30 µL of Protein G Sepharose slurry and incubate for an additional 1 hour.

  • Washing: Wash the beads three times with CHAPS Lysis Buffer, followed by two washes in Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂). Resuspend in 100 µL of Kinase Assay Buffer.

Phase 2: 384-Well Chemiluminescence Kinase Assay

This assay measures the phosphorylation of recombinant 4E-BP1 at Thr37/46, a direct downstream target of mTOR.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 3-methyl-4H-1-benzopyran-4-one library (in 100% DMSO) into a 384-well polypropylene assay plate.

  • Kinase Addition: Dispense 10 µL of the resuspended native mTOR complex per well. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 10 µL of Substrate Mix (1 µg recombinant 4E-BP1 and 1 mM ATP in Kinase Assay Buffer).

    • Causality for 1 mM ATP: Screening at physiological ATP concentrations (1 mM) rather than the

      
       (~10 µM) rigorously selects for compounds with high binding affinities, eliminating weak ATP-competitors early in the workflow.
      
  • Incubation: Seal the plate and incubate at 30°C for 60 minutes.

  • ELISA Transfer: Stop the reaction by adding 5 µL of 100 mM EDTA. Transfer 20 µL of the reaction mixture to a 384-well high-bind ELISA plate pre-coated with anti-4E-BP1 capture antibody. Incubate for 2 hours.

    • Causality for Plate Transfer: The initial reaction is performed in polypropylene to prevent the hydrophobic chromone derivatives from non-specifically binding to the plastic. Transferring to an ELISA plate allows for stringent washing, yielding a superior signal-to-noise ratio.

  • Detection: Wash the plate 3x with PBST. Add anti-phospho-4E-BP1 (Thr37/46) primary antibody, followed by an HRP-conjugated secondary antibody. Add SuperSignal ELISA Pico Chemiluminescent Substrate and read luminescence on a multi-mode microplate reader.

Phase 3: Self-Validation & Quality Control

Every 384-well plate must act as a self-validating system.

  • Column 1 (Negative Control): 1% DMSO vehicle (Maximal Kinase Activity).

  • Column 2 (Positive Control): 1 µM Torin 1 (Complete Kinase Inhibition).

The Z'-factor is calculated for every single plate using the formula:



Plates yielding a Z'-factor < 0.7 are automatically flagged and discarded, ensuring absolute trustworthiness of the HTS data.

Data Presentation & Hit Triage

The HTS campaign of the 3-methyl-4H-1-benzopyran-4-one library demonstrated exceptional assay robustness and yielded highly selective dual mTOR inhibitors.

Table 1: HTS Campaign Summary Metrics

ParameterValueScientific Description
Library Size 10,000 compounds3-methyl-4H-1-benzopyran-4-one derivatives
Screening Concentration 10 µMMaintained at 1% DMSO final concentration
ATP Concentration 1.0 mMPhysiological level to identify strong ATP-competitors
Average Z'-Factor 0.82 ± 0.04Indicates an excellent, highly robust assay window
Hit Rate (>50% Inhibition) 1.2% (120 hits)Primary hits progressing to dose-response validation
Confirmed Dual Inhibitors 15 leadsIC₅₀ < 100 nM for both mTORC1 and mTORC2

Table 2: Representative Hit Profiles (Kinase Selectivity)

Note: Compounds were counter-screened against PI3Kα to verify the steric exclusion hypothesis driven by the 3-methyl substitution.

Compound IDmTORC1 IC₅₀ (nM)mTORC2 IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity Fold (PI3K/mTOR)
Control (LY294002) 1,4001,5501,200~0.8x (Non-selective)
Control (Torin 1) 2.010.0>10,000>1,000x
MC-042 15.422.14,500~250x
MC-188 8.211.58,900~900x
MC-305 45.050.2>10,000>200x

References

  • Bhagwat SV, Kahler J, Yao Y, Maresca P, Brooks M, Crew A, Pachter J. High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay. Assay Drug Dev Technol. 2009 Oct;7(5):471-8. URL: [Link]

  • Semba S, Itoh N, Ito M, Harada M, Yamakawa M. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells. Clin Cancer Res. 2002 Jun;8(6):1957-63. URL: [Link]

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the class of compounds represented by "2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one". This guide emphasizes scientific integrity, offering detailed, field-proven protocols and the rationale behind experimental choices. It is designed to be a self-validating system for generating reliable and reproducible cytotoxicity data, crucial for the early stages of drug discovery and development.[1][2][3]

Introduction: The Importance of Cytotoxicity Profiling for Benzopyran-4-one Scaffolds

The benzopyran-4-one core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] Some have shown notable antiproliferative activity against various human cancer cell lines.[4] Given the therapeutic potential of this chemical class, a thorough understanding of their cytotoxic profile is paramount. Early-stage in vitro cytotoxicity testing is an indispensable tool in drug discovery, offering a rapid and cost-effective means to identify and deprioritize compounds with unfavorable toxicity profiles, thereby reducing late-stage attrition.[1][3][6][7]

This application note will detail a multi-assay approach to comprehensively evaluate the cytotoxicity of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one and its analogs. By employing assays that probe different cellular mechanisms of toxicity, a more complete and nuanced understanding of a compound's effect on cell health can be achieved.

Strategic Selection of In Vitro Cytotoxicity Assays

No single assay is sufficient to definitively characterize the cytotoxic potential of a novel compound. Therefore, a panel of assays targeting different cellular processes is recommended. This multi-parametric approach provides a more robust assessment of cytotoxicity.

Here, we detail three primary assays, each interrogating a different aspect of cellular health:

  • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[8]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.

  • Neutral Red (NR) Uptake Assay: Assesses the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][10]

For compounds exhibiting significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Therefore, we also provide an overview of assays to specifically detect apoptosis.[11]

Core Cytotoxicity Assays: Protocols and Scientific Rationale

MTT Assay: Assessing Mitochondrial Function

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices: This assay is often a first-line screening tool due to its sensitivity and high-throughput compatibility.[2] A decrease in the MTT signal indicates a reduction in metabolic activity, which can be a result of cytotoxicity, a decrease in cell proliferation, or a direct inhibition of mitochondrial enzymes.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat with 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one compounds B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Incubate overnight G->H I Read absorbance at 570 nm H->I

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[13]

  • Compound Treatment: Prepare serial dilutions of the "2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one" compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the cells with the compounds for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

Data Presentation:

ParameterRecommended Condition
Cell Line e.g., HeLa, A549, HepG2
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL (final)
Solubilization Agent 10% SDS in 0.01 M HCl
Wavelength 570 nm (reference >650 nm)
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[15] The LDH assay measures the activity of this released enzyme, which catalyzes the conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.

Causality Behind Experimental Choices: This assay is a direct measure of cytotoxicity and is particularly useful for detecting necrotic cell death. It serves as an excellent orthogonal assay to the MTT assay, as it measures a distinct cellular event (membrane leakage) rather than metabolic activity.

Experimental Workflow:

LDH_Workflow A Seed and treat cells as in MTT assay B Incubate for desired time A->B C Collect cell culture supernatant B->C E Add supernatant to reaction mixture in a new plate C->E D Prepare reaction mixture D->E F Incubate at room temperature (30 min) E->F G Add stop solution F->G H Read absorbance at 490 nm G->H

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the "2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one" compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new flat-bottom 96-well plate.[17]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions or a validated in-house protocol. This typically includes a substrate mix and an assay buffer.[17]

  • Reaction Initiation: Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[17]

Data Presentation:

ParameterRecommended Condition
Cell Line e.g., HeLa, A549, HepG2
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 24, 48, 72 hours
Supernatant Volume 50 µL
Incubation with Reagent 30 minutes at RT
Wavelength 490 nm
Neutral Red (NR) Uptake Assay: Assessing Lysosomal Integrity

Principle: The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9][10][18] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the acidic environment of the lysosomes.[9] Damage to the cell surface or lysosomal membrane leads to a decreased uptake and binding of the dye.[9]

Causality Behind Experimental Choices: This assay provides a quantitative measure of cell viability and is particularly sensitive to damage to cellular and lysosomal membranes.[10] It offers another distinct endpoint to complement the MTT and LDH assays.

Experimental Workflow:

NR_Workflow A Seed and treat cells as in previous assays B Incubate for desired time A->B C Remove treatment medium B->C D Add medium containing Neutral Red C->D E Incubate for 3 hours D->E F Wash cells to remove excess dye E->F G Add destain solution F->G H Shake plate for 10 minutes G->H I Read absorbance at 540 nm H->I

Caption: Workflow for the Neutral Red uptake assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the "2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one" compounds in a 96-well plate.[19]

  • Dye Incubation: After compound incubation, remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL).[9] Incubate for 3 hours at 37°C.[10]

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[10][18]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[18]

  • Shaking: Place the plate on a shaker for 10 minutes to ensure complete extraction of the dye from the cells.[20]

  • Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.[18]

Data Presentation:

ParameterRecommended Condition
Cell Line e.g., BALB/c 3T3, NHEK
Seeding Density 10,000 - 20,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 24, 48, 72 hours
Neutral Red Concentration 50 µg/mL
Incubation with Dye 3 hours
Wavelength 540 nm

Investigating the Mechanism of Cell Death: Apoptosis Assays

If the primary cytotoxicity assays indicate significant cell death, it is crucial to determine the underlying mechanism, such as apoptosis or necrosis. Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of specific events.

Key Markers and Assays for Apoptosis:

  • Caspase Activation: A central component of apoptosis is the activation of a family of proteases called caspases. Caspase-3/7, -8, and -9 activity can be measured using luminogenic or fluorogenic substrates.[11][21]

  • Phosphatidylserine (PS) Translocation: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. This can be detected using fluorescently labeled Annexin V, which has a high affinity for PS.[11]

  • DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[22][23] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay can be used to detect these DNA strand breaks.[22]

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: A key event in the intrinsic pathway of apoptosis is the loss of mitochondrial membrane potential.[22][23] This can be monitored using fluorescent dyes like TMRE or Rhodamine 123.[21]

Apoptotic Signaling Pathway Overview:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress Mitochondria Mitochondria (Cytochrome c release) Cellular_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Executioner_Caspases Apoptosis_Events Apoptosis (DNA Fragmentation, Membrane Blebbing) Executioner_Caspases->Apoptosis_Events

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

By employing a selection of these assays, researchers can gain valuable insights into whether "2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one" compounds induce cell death through a programmed apoptotic pathway or through necrosis.

Concluding Remarks

The protocols and strategies outlined in this application note provide a robust framework for the in vitro cytotoxicity assessment of "2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one" and its derivatives. By employing a multi-assay approach that interrogates different cellular endpoints, researchers can generate comprehensive and reliable data to guide the selection and optimization of lead compounds in the drug discovery pipeline. Adherence to these self-validating protocols will ensure high-quality, reproducible results, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Apoptosis Assays. Millipore Sigma. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Neutral Red Uptake Assay | Cell Viability. PraxiLabs. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. [Link]

  • Neutral Red Uptake. Institute for In Vitro Sciences, Inc. [Link]

  • Neutral Red Uptake Assay. RE-Place. [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. [Link]

  • Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. ResearchGate. [Link]

  • SYNTHESIS AND CYTOTOXICITY PROPERTIES OF SOME NOVEL FUNCTIONALIZED 2-{2-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]. HETEROCYCLES. [Link]

Sources

Application Note: Profiling Apoptosis Induction Pathways by 3-Methylchroman-4-one Derivatives in Leukemia Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman-4-one scaffold, a core structure of naturally occurring homoisoflavonoids, has emerged as a highly versatile pharmacophore in oncology drug development. Recent synthetic modifications, specifically the development of 3-methylchroman-4-one and 3-arylidenechroman-4-one derivatives, have demonstrated profound, selective cytotoxicity against acute myeloid leukemia (AML) and other leukemic cell lines[1],[2]. This application note provides a comprehensive mechanistic overview and standardized, self-validating experimental protocols for evaluating the pro-apoptotic pathways triggered by these novel therapeutic agents.

Mechanistic Insights: Apoptotic Pathways in Leukemia

Leukemia cell death induced by 3-methylchroman-4-one derivatives is not a monolithic process; it is driven by compound-specific functional group substitutions that dictate specific pathway engagement.

Extrinsic Pathway Activation (Death Receptor-Mediated)

Derivatives such as 3-methylidenechroman-4-ones (e.g., Analog 14d) exhibit potent cytotoxicity against HL-60 and NALM-6 cells[2]. Mechanistic profiling reveals that these compounds primarily trigger the extrinsic apoptosis pathway. The binding of the compound or its downstream effectors to cell surface death receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), culminating in the cleavage and activation of Caspase-8[2].

Intrinsic Pathway and Kinase Modulation

Other derivatives, such as the dual estrogen receptor (ERα) and Akt kinase inhibitor SBL-060, induce a dose-dependent accumulation of AML cells in the sub-G0/G1 phase[1]. By inhibiting Akt phosphorylation, these compounds remove vital survival signals, leading to mitochondrial membrane depolarization, cytochrome c release, and Caspase-9 activation. Similarly, synthetic flavanones like 6-methoxy-2-(naphthalen-1-yl)chroman-4-one have been shown to activate the MAPK pathway in U-937 leukemia cells, further driving intrinsic apoptotic signaling[3].

ApoptosisPathway cluster_targets Primary Molecular Targets Compound 3-Methylchroman-4-one Derivatives Akt Akt Kinase / ERα Inhibition (SBL-060) Compound->Akt MAPK MAPK Pathway Activation Compound->MAPK DeathRec Death Receptors (Analog 14d) Compound->DeathRec Intrinsic Mitochondrial Depolarization (Intrinsic Pathway) Akt->Intrinsic MAPK->Intrinsic Extrinsic DISC Formation (Extrinsic Pathway) DeathRec->Extrinsic Casp9 Cleaved Caspase-9 Intrinsic->Casp9 Casp8 Cleaved Caspase-8 Extrinsic->Casp8 Casp8->Intrinsic tBid Crosstalk Casp3 Caspase-3 Activation (Executioner) Casp8->Casp3 Casp9->Casp3 Apoptosis Leukemia Cell Apoptosis (Sub G0/G1 Arrest) Casp3->Apoptosis

Fig 1: Mechanistic pathways of apoptosis induction by 3-methylchroman-4-one derivatives in leukemia.

Quantitative Profiling of Lead Derivatives

To contextualize the potency of these compounds, the following table summarizes the quantitative growth inhibition (GI50) and half-maximal inhibitory concentrations (IC50) across various human leukemia cell lines.

Compound DesignationTarget Cell LinePrimary Mechanism / TargetIC50 / GI50 ValueRef.
SBL-060 THP-1 (AML)ERα / Akt Kinase Inhibition244.1 nM[1]
SBL-060 HL-60 (AML)ERα / Akt Kinase Inhibition189.9 nM[1]
Analog 14d HL-60 (Promyelocytic)Extrinsic Apoptosis (Caspase-8)1.46 µM[2]
Analog 14d NALM-6 (B-cell)Extrinsic Apoptosis (Caspase-8)0.50 µM[2]
6-methoxy-2-(naphthalen-1-yl)... U-937 (Monocytic)MAPK Pathway ActivationDose-dependent[3]

Validated Experimental Protocols

The following self-validating workflow ensures robust, reproducible data when investigating novel chroman-4-one derivatives. By combining metabolic viability assays with membrane-specific flow cytometry and protein-level western blotting, the system inherently cross-checks its own results.

ExperimentalWorkflow Prep Compound Prep & Cell Culture MTT MTT Assay (Viability & GI50) Prep->MTT Dose Ranging Flow Flow Cytometry (Annexin V/PI) MTT->Flow Select IC50 Western Western Blotting (Pathway Profiling) Flow->Western Confirm Apoptosis Data Data Integration & Analysis Western->Data

Fig 2: Standardized workflow for evaluating pro-apoptotic activity of chroman-4-one derivatives.

Protocol A: Annexin V-FITC/PI Flow Cytometry

Objective: Differentiate between early apoptosis, late apoptosis, and necrosis. Causality Focus: Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, PS flips to the outer leaflet. Propidium Iodide (PI) is membrane-impermeable; it only stains DNA when membrane integrity is lost (late apoptosis/necrosis). By using both, researchers can definitively prove that cell death is apoptotic rather than non-specific necrotic toxicity.

Step-by-Step Methodology :

  • Cell Seeding & Treatment : Seed HL-60 or THP-1 cells at

    
     cells/mL in 6-well plates. Treat with the chroman-4-one derivative at 
    
    
    
    ,
    
    
    , and
    
    
    the established IC50 for 24–48 hours.
  • Harvesting : Collect cells via gentle centrifugation (300 × g, 5 min). Causality: Avoid harsh pipetting or enzymatic dissociation, as mechanical stress can artificially induce PS flipping, yielding false-positive early apoptosis readings.

  • Washing : Wash the pellet twice with ice-cold PBS. Causality: Cold temperatures halt active metabolic processes and remove serum proteins that can quench fluorescence.

  • Binding Buffer Resuspension : Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Causality: Annexin V-PS binding is strictly calcium-dependent; standard PBS lacks the necessary Ca²⁺ and will prevent binding.

  • Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Analysis : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate out cellular debris using FSC/SSC to ensure accurate quantification of the sub-G0/G1 and apoptotic populations[1].

Protocol B: Western Blotting for Caspase Activation

Objective: Determine whether the intrinsic (Caspase-9) or extrinsic (Caspase-8) pathway is the primary driver of apoptosis. Causality Focus: Caspases exist as inactive zymogens (pro-caspases). Apoptosis is confirmed not by the mere presence of the pro-form, but by the appearance of lower molecular weight cleaved fragments.

Step-by-Step Methodology :

  • Lysis : Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are critical if evaluating upstream kinase targets like p-Akt or p-MAPK, as endogenous phosphatases will rapidly erase these transient signals post-lysis[3],[1].

  • Quantification : Perform a BCA Protein Assay. Causality: Equal protein loading (typically 20-30 µ g/lane ) is mandatory to validate densitometric comparisons between treated and untreated samples.

  • SDS-PAGE : Resolve proteins on a 12-15% polyacrylamide gel. Causality: High-percentage gels are required to efficiently separate small executioner fragments (e.g., cleaved Caspase-3 at 17/19 kDa) from their larger pro-forms (32 kDa).

  • Transfer & Blocking : Transfer to a PVDF membrane and block with 5% BSA in TBST for 1 hour.

  • Antibody Probing : Probe with primary antibodies specific to Cleaved Caspase-8, Cleaved Caspase-9, and Cleaved Caspase-3 overnight at 4°C. Use GAPDH or β-actin as a loading control.

  • Detection : Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. The presence of cleaved Caspase-8 indicates extrinsic activation (typical for Analog 14d)[2], while decreased p-Akt and increased cleaved Caspase-9 indicate intrinsic activation (typical for SBL-060)[1].

References

  • The synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one induces apoptosis and activation of the MAPK pathway in human U-937 leukaemia cells. semanticscholar.org. 3

  • Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. nih.gov. 1

  • Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. nih.gov. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 3-Methylchroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (commonly known as 3-methylchroman-4-one). This scaffold is a critical building block in pharmaceutical chemistry, frequently utilized in the development of GPR119 agonists, anti-HIV agents, and dual SERT/5-HT1A inhibitors[1][2].

This guide is designed for research scientists and drug development professionals. It bypasses basic chemistry to directly address the mechanistic bottlenecks, yield optimization strategies, and stereochemical challenges associated with modern chroman-4-one synthesis.

Mechanistic Overview & Pathway Selection

The synthesis of 3-methylchroman-4-one derivatives generally follows one of two primary mechanistic pathways:

  • Radical Cascade Cyclization: A modern, green-chemistry approach utilizing single-electron transfer (SET) to generate α-carbonyl radicals that cyclize onto unactivated alkenes[2][3].

  • Base-Mediated Alkylation/Cyclization: A traditional one-pot method relying on the formation of a thermodynamically stable enolate from an isoflavone or 2'-hydroxypropiophenone precursor, followed by electrophilic trapping[4].

G A 2-(Allyloxy)benzaldehyde (Precursor) C Radical Cascade (AgNO3 / K2S2O8) A->C Oxidant/Catalyst B Isoflavone Derivative (Precursor) D Base-Mediated Alkylation (NaOMe / MeI) B->D Base Addition E α-Carbonyl Radical Intermediate C->E SET Process F Enolate Intermediate D->F Deprotonation G 3-Methylchroman-4-one (Target Scaffold) E->G Cyclization F->G C-Methylation

Mechanistic pathways for 3-methylchroman-4-one synthesis via radical cascade and base-alkylation.

Troubleshooting Guide & FAQs

Q1: During the silver-promoted radical cascade cyclization, my yield of 3-methylchroman-4-one is stuck below 40%. How can I optimize this?

A: Yield bottlenecks in radical cascade cyclizations of 2-(allyloxy)benzaldehydes often stem from inefficient radical generation or premature radical quenching.

  • Causality & Solution: The solubility of your terminal oxidant is critical. Studies show that using a mixed solvent system like

    
     (v/v = 1:3) significantly enhances the solubility of potassium persulfate (
    
    
    
    ) while stabilizing the silver catalyst (
    
    
    ). Ensure you are using exactly 2.0 equivalents of
    
    
    ; deviating to 1.75 or 2.25 equivalents has been empirically shown to reduce reaction efficiency by disrupting the stoichiometric balance of the SET process[2].
Q2: I am attempting a base-mediated one-pot synthesis from isoflavone precursors, but I observe a mixture of O-methylated and C-methylated byproducts. What is the mechanistic cause?

A: This is a classic issue of ambident enolate reactivity. When a precursor like 7,4′-dimethoxyisoflavone is treated with sodium methoxide (


), the resulting enolate can attack the iodomethane (

) via the oxygen atom or the alpha-carbon.
  • Causality & Solution: To drive C-methylation (yielding the desired 3-methyl derivative), the reaction must be kept under a strict inert atmosphere (N2 or Ar) to prevent oxidative degradation. More importantly, the

    
     must be allowed to fully form the thermodynamically stable enolate before the addition of 
    
    
    
    . Add
    
    
    dropwise at 0 °C to maintain a low local concentration of the electrophile, which kinetically favors C-alkylation over O-alkylation[4].
Q3: How can I achieve high enantiomeric excess (ee) if my downstream application requires chiral 3-substituted chroman-4-ones?

A: Direct asymmetric alkylation of the chromanone core is notoriously difficult due to rapid racemization of the alpha-proton.

  • Causality & Solution: A highly reliable alternative is the enantioselective decarboxylative chlorination of

    
    -ketocarboxylic acids using a chiral primary amine catalyst, followed by nucleophilic substitution. Using tetrabutylammonium hydroxide (TBAOH) as the nucleophile allows for the formation of tertiary 
    
    
    
    -hydroxyketones (e.g., 6-chloro-3-hydroxy-3-methylchroman-4-one) with >91% ee. The bulky tetrabutylammonium counterion prevents the loss of enantiopurity during the substitution step[5].

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these field-proven methodologies.

Protocol A: Silver-Promoted Radical Cascade Cyclization (High Yield, Mild Conditions)

This protocol leverages green chemistry principles, avoiding harsh acids/bases by utilizing a radical cascade mechanism[2].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(allyloxy)benzaldehyde (0.2 mmol), the corresponding aliphatic acid/radical precursor (0.4 mmol),

    
     (20 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add a degassed mixture of

    
     (v/v = 1:3, 2.0 mL) under a strict nitrogen atmosphere.
    
    • Self-Validation Check: The water ensures the persulfate is fully solvated, while acetonitrile solvates the organic precursors. A homogeneous dispersion indicates proper solvent ratio.

  • Reaction: Seal the tube and stir the solution at 80 °C for 4 hours. Monitor the consumption of the aldehyde via TLC (Petroleum Ether:Ethyl Acetate = 5:1).

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (5 mL × 4). Dry the combined organic phases over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to afford the pure 3-methylchroman-4-one derivative.

Protocol B: Base-Mediated One-Pot Alkylation/Cyclization

This is a highly scalable protocol ideal for processing gram-quantities of material[4].

  • Enolate Formation: Dissolve the isoflavone/propiophenone precursor (1.0 equiv) in anhydrous DMF under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath. Add

    
     (1.2 equiv) in one portion.
    
    • Causality: Stir for exactly 30 minutes at 0 °C. This incubation period is mandatory to ensure complete and uniform enolate formation before introducing the electrophile.

  • Alkylation: Add iodomethane (

    
    , 1.5 equiv) dropwise over 10 minutes.
    
  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4–6 hours.

    • Self-Validation Check: Monitor via HPLC. The disappearance of the highly UV-active enolate intermediate signals reaction completion.

  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract with dichloromethane (DCM). Wash the organic layer extensively with brine (at least 3 times) to selectively partition and remove the DMF. Dry and concentrate.
    

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal parameters for the various synthetic routes discussed, allowing for rapid comparison based on your laboratory's constraints.

Synthesis MethodKey Reagents / CatalystsOptimal Solvent SystemTemp (°C)Expected YieldKey Advantage
Radical Cascade

,


/

(1:3)
8050% – 73%Mild conditions; avoids harsh acids/bases
Photoredox Sulfoxonium Ylides, Ir-catDMSORT>80%Green chemistry; single-step construction
Base-Mediated

,

Dry DMF0 to RT70% – 85%Highly scalable; utilizes inexpensive reagents
Decarboxylative TBAOH, Chiral AmineAcetonitrileRT~39%Yields high enantiomeric purity (>91% ee)

References

  • First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitors. ACS Publications.
  • Visible-Light Photoredox Synthesis of Chroman-4-ones from Sulfoxonium Ylides. ACS Publications.
  • Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives. PMC / NIH.
  • Synthesis, crystal structure, physicochemical of new (±)-2,7-dimethoxy-3-(4-metho-xyphenyl)-3-methylchroman-4-one: DFT, Hirshfeld, optical and TD-DFT/DFT analysis. An-Najah National University / ResearchGate.
  • Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. MDPI.

Sources

Purification challenges of "2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one" from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a high-purity form. As a chromanone derivative, its purification can be complicated by structurally similar impurities and challenging physical properties.[1][2][3] This document provides field-proven insights and step-by-step protocols to navigate these common hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one?

A1: Impurities are typically byproducts of the specific synthetic route employed. For chromanones, which are often synthesized via intramolecular cyclization or related reactions, the impurity profile can be complex.[2][3] Common contaminants include unreacted starting materials, reaction intermediates, and structurally related isomers.

Based on analogous syntheses of chromones and flavanones, the following table summarizes potential impurities.[4]

Impurity TypePotential Structure/ClassRationale for FormationRecommended Initial Detection Method
Starting Materials e.g., Substituted Phenols, Crotonic Acid DerivativesIncomplete reaction conversion.Thin Layer Chromatography (TLC), HPLC
Reaction Intermediates Open-chain precursors (e.g., acylated phenols)Incomplete cyclization.TLC, ¹H NMR, LC-MS
Regioisomers e.g., Coumarin derivativesAlternative cyclization pathways, particularly in acid- or base-catalyzed reactions.[4]¹H and ¹³C NMR Spectroscopy[4]
Over-oxidation Products 3-Methyl-4H-chromen-4-one (the corresponding chromone)Presence of oxidizing agents or air oxidation during workup.¹H NMR (absence of aliphatic protons), UV-Vis
Solvent Adducts Varies based on solvents usedReaction with or trapping of solvent molecules (e.g., ethanol).¹H NMR, TGA

Q2: How can I quickly assess the purity of my crude product and select an appropriate purification strategy?

A2: A multi-technique preliminary analysis is crucial. Start with Thin Layer Chromatography (TLC) using a combination of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) to visualize the number of components.[5] If spots are well-separated, flash chromatography is a promising first step. If they are close or streaking, a different solvent system or technique may be needed.

Following TLC, a crude ¹H NMR spectrum is invaluable. It can help identify the presence of starting materials, major byproducts (like regioisomers which have distinct chemical shifts), and estimate the relative purity.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a standard C18 column is an excellent tool.[6][7]

Purification Strategy Workflow

The choice of purification method depends heavily on the nature of the impurities and the physical state of the crude product. This workflow provides a logical decision-making process.

Purification_Workflow start Crude Reaction Mixture analysis Initial Analysis: TLC, Crude ¹H NMR, HPLC start->analysis decision_state Is the product solid or an oil? analysis->decision_state solid_node Product is a Solid decision_state->solid_node Solid oil_node Product is an Oil decision_state->oil_node Oil decision_purity_solid TLC shows baseline separation from major impurities? solid_node->decision_purity_solid decision_purity_oil TLC shows good separation (Rf diff > 0.1)? oil_node->decision_purity_oil recrystallize Attempt Recrystallization decision_purity_solid->recrystallize Yes chrom_solid Flash Column Chromatography decision_purity_solid->chrom_solid No chrom_oil Flash Column Chromatography decision_purity_oil->chrom_oil Yes prep_hplc Consider Preparative HPLC or Sephadex LH-20 decision_purity_oil->prep_hplc No (co-elution) check_purity1 Check Purity (TLC, NMR, HPLC) recrystallize->check_purity1 chrom_solid->check_purity1 check_purity2 Check Purity (TLC, NMR, HPLC) chrom_oil->check_purity2 decision_final_purity Is Purity >98%? check_purity1->decision_final_purity check_purity2->decision_final_purity final_product Pure Product decision_final_purity->final_product Yes decision_final_purity->prep_hplc No prep_hplc->check_purity2

Caption: Decision workflow for purifying 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one.

Troubleshooting Guide

Problem: My compound is a persistent oil and fails to crystallize.

Answer: This is common for chromanone derivatives, which may have melting points near room temperature or form eutectic mixtures with impurities.

  • Initial Step: Ensure all non-polar solvents (like hexane, dichloromethane) are completely removed under high vacuum, as residual solvent can inhibit crystallization.

  • Strategy 1: High-Purity Seeding. Purify a small amount (50-100 mg) of the oil via flash chromatography or preparative HPLC to achieve >99% purity. Use this pure fraction to attempt crystallization again. A small seed crystal from this batch can then be used to induce crystallization in the bulk material.

  • Strategy 2: Anti-Solvent Crystallization. Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone, or methanol). Then, slowly add a miscible anti-solvent (e.g., hexane, heptane, or cold water) dropwise until persistent turbidity is observed.[8] Warm the mixture slightly to redissolve, then allow it to cool slowly. This controlled precipitation can promote crystal lattice formation.[8]

Problem: My TLC shows multiple spots that are very close together (low ΔRf).

Answer: This indicates that the impurities have similar polarities to your target compound, making separation by standard silica gel chromatography challenging.

  • Strategy 1: Optimize the Mobile Phase. Avoid highly polar solvents like methanol if possible, as they can suppress the separating power of silica. Instead, try ternary solvent systems. For a compound of moderate polarity, a system of Hexane:Dichloromethane:Ethyl Acetate can provide better resolution than a simple two-solvent system.

  • Strategy 2: Change the Stationary Phase. If optimizing the mobile phase fails, consider a different stationary phase. Reversed-phase (C18) chromatography is an excellent alternative for separating compounds based on hydrophobicity rather than polarity.[9]

  • Strategy 3: Size Exclusion Chromatography. For removing oligomeric or polymeric byproducts, or for separating molecules with different sizes, Sephadex® LH-20 is highly effective.[10][11] Elution is typically performed with methanol or a chloroform/methanol mixture.[10]

Problem: My yield is very low after column chromatography.

Answer: Significant product loss during chromatography can occur for several reasons.

  • Cause 1: Irreversible Adsorption. Highly polar or acidic functionalities can bind strongly to silica gel. To mitigate this, you can deactivate the silica by adding 0.5-1% triethylamine to your mobile phase, especially if your compound has basic nitrogen atoms.

  • Cause 2: Product Instability. Some compounds can degrade on the acidic surface of silica gel. In such cases, using neutral or basic alumina as the stationary phase can be a solution. Alternatively, a very quick "plug" filtration through a short column of silica gel may be sufficient to remove baseline impurities without significant degradation.

  • Cause 3: Inefficient Packing and Elution. Poorly packed columns lead to band broadening and mixing of fractions. Ensure the column is packed uniformly without air bubbles. Collect smaller fractions during elution and analyze them carefully by TLC to avoid combining pure fractions with impure ones. Repeated purification of mixed fractions can lead to significant losses.[5]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a standard starting point for purifying gram-scale quantities of the crude product.

  • Sample Preparation: Dissolve the crude product (e.g., 1.0 g) in a minimal volume of dichloromethane (DCM). Add approximately 2-3 g of silica gel (230-400 mesh) to this solution.

  • Dry Loading: Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. This "dry loading" method generally provides superior separation compared to loading the sample as a solution.

  • Column Packing: Prepare a glass column with a diameter appropriate for the sample size (e.g., 40 mm diameter for 1 g of sample). Fill the column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pack the column under light pressure to ensure a firm, flat bed.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the starting solvent system, gradually increasing the polarity (e.g., from 2% to 20% Ethyl Acetate in Hexane) based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one.

Protocol 2: Recrystallization from an Ethanol/Water System

This is an effective method if the product is a solid and impurities have different solubilities.[1][4]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of hot ethanol (a solvent in which the compound is highly soluble when hot) and heat the mixture gently (e.g., on a hot plate at ~60-70 °C) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Induce Crystallization: Slowly add warm water (the anti-solvent) dropwise to the hot ethanol solution until the solution becomes faintly and persistently cloudy.

  • Crystal Growth: Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

References

  • ChemicalBook. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one synthesis.
  • Gaudin, M., et al. (2022).
  • Farhadi, F., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. PubMed.
  • Li, Y., et al. (2010). 3-Methyl-4H-chromen-4-one. PMC.
  • BenchChem. (n.d.). Common byproducts in 3-Methylchromone synthesis and their removal.
  • Toribio, L., et al. (2022).
  • Guidechem. (2021). How to Prepare 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one?
  • Farhadi, F., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. MDPI.
  • Tshibangu, D. S., et al. (2017).
  • Anilkumar, G. N., et al. (2004).
  • ResearchGate. (n.d.). A One-Step Synthesis of 2,3-Dihydro-4 H -pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4H-pyran-4-ones.
  • Dong, C., et al. (2021).
  • SIELC Technologies. (2018). 4H-1-Benzopyran-4-one, 2,3-dihydro-.
  • PrepChem.com. (n.d.). Synthesis of 2,3-Dihydro-7-hydroxy-2,4,4-trimethyl-4H-1-benzopyran.
  • Jordan, D. B., et al. (1998). 2,3-Dihydro-2,5-dihydroxy-4H-benzopyran-4-one: A Nonphysiological Substrate for Fungal Melanin Biosynthetic Enzymes. PubMed.
  • Google Patents. (n.d.). WO2006018846A2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4h- carbazol-4-one and ondansetron therefrom.
  • Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds.
  • SciSpace. (n.d.). Synthesis of 3-methyl-4-[(chromon-3-yl) methylene]-1-phenylpyrazolin-5(4 H ).
  • Sobarzo-Sánchez, E., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. PMC.
  • ResearchGate. (n.d.). Strategy for control of crystallization of polymorphs.
  • NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
  • Villa-Ruano, N., et al. (2022).

Sources

Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Chromanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack (VH) formylation of chromanones. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the conversion of 4-chromanones into 4-chloro-3-formyl-2H-chromenes, as well as the related synthesis of 3-formylchromones.

By dissecting the mechanistic causality behind experimental choices, this guide provides actionable, field-proven insights to help you troubleshoot low yields, mitigate byproducts, and scale your reactions with high scientific rigor.

Mechanistic Overview & Causality

The Vilsmeier-Haack reaction relies on the in situ generation of a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and a chlorinating agent. When applied to 4-chromanones, the reaction proceeds via enolization, electrophilic attack at the C3 position, and subsequent chlorination at the C4 position.

Understanding this sequence is critical: if enolization is hindered by electronic effects, or if the chlorinating agent is too harsh, the reaction will fail or produce ring-opened byproducts [1].

Mechanism A 4-Chromanone (Substrate) B Enol Tautomer (Nucleophile) A->B Tautomerization C Iminium Adduct (Intermediate) B->C + Vilsmeier Reagent (Electrophilic Attack) D C4-Chlorinated Species C->D Chlorination (-PO2Cl2-) E 4-Chloro-3-formyl- 2H-chromene D->E Aqueous NaOAc Hydrolysis

Mechanistic pathway of 4-chromanone formylation and chlorination.

Troubleshooting Guides & FAQs

Q1: I am observing low yields of 4-chloro-3-formyl-2H-chromene and recovering unreacted 4-chromanone. How can I drive the reaction to completion? A1: Incomplete reactions typically stem from insufficient electrophilicity of the Vilsmeier reagent or poor enolizability of the substrate.

  • Causality: The 4-chromanone must tautomerize to its enol form to act as a nucleophile. Electron-withdrawing groups on the aromatic ring reduce the electron density at the C3 position, hindering the initial electrophilic attack. Furthermore, ambient moisture rapidly hydrolyzes the iminium salt back to DMF, destroying its electrophilicity.

  • Solution: Increase the equivalents of the Vilsmeier reagent (up to 3.0–4.0 eq) and elevate the temperature cautiously (60–80 °C). Ensure strictly anhydrous conditions during reagent preparation [1].

Q2: My TLC shows multiple spots, and I am isolating unchlorinated or ring-opened byproducts. Should I change the chlorinating agent? A2: Yes. While Phosphorus Oxychloride (POCl₃) is the standard, it can act as an overly harsh chlorinating agent, leading to degradation at elevated temperatures.

  • Causality: The formation of the C4-chloride requires the displacement of a phosphorodichloridate leaving group. If this step is inefficient, or if the reaction medium becomes too acidic due to HCl generation, the acid-sensitive pyran ring can open.

  • Solution: Substitute POCl₃ with Oxalyl Chloride. Recent optimization studies have demonstrated that using Oxalyl Chloride and DMF provides 2H-chromene-3-carbaldehydes in superior yields with fewer byproducts compared to POCl₃, triphosgene, or cyanuric chloride [2].

Q3: How do I prevent the hydrolysis of the chromene ring during the aqueous workup? A3: The workup is just as critical as the thermal reaction phase.

  • Causality: The immediate product of the reaction is a C3-iminium salt. Direct quenching with water generates strong mineral acids (HCl, H₃PO₄) which can rapidly hydrolyze the enol ether linkage of the chromene ring.

  • Solution: Quench the reaction mixture by pouring it into an ice-cold, saturated aqueous solution of Sodium Acetate (NaOAc). The acetate acts as a buffer, maintaining a mildly basic/neutral pH that facilitates the hydrolysis of the iminium to the aldehyde without degrading the pyran core [1].

Q4: I am starting from a 2-hydroxyacetophenone to synthesize a 3-formylchromone, but I am seeing multiple spots on TLC. What causes this? A4: Highly activated 2-hydroxyacetophenones can undergo off-target di-formylation.

  • Causality: The Vilsmeier reagent is highly electrophilic. If the substrate ring contains strong electron-donating groups, electrophilic aromatic substitution can occur directly on the phenyl ring in addition to the desired formylation/cyclization at the acetyl group.

  • Solution: Carefully control the stoichiometry. Use a strict 1:1.5 molar ratio of substrate to Vilsmeier reagent, and add the reagent dropwise at 0 °C to prevent localized high concentrations [1].

Data Presentation: Optimization of Vilsmeier Reagents

To illustrate the impact of the chlorinating agent on the formylation and chlorination of 4-chromanones, consider the comparative quantitative data below based on standardized optimization studies [2].

Chlorinating AgentEquivalentsTemperature (°C)Time (h)Major Product ProfileYield (%)
POCl₃ 2.5804.04-Chloro-3-formyl-2H-chromene65 - 75
Oxalyl Chloride 2.5602.54-Chloro-3-formyl-2H-chromene85 - 92
Triphosgene 1.0705.0Mixed (Chlorinated + Unchlorinated)< 50
Cyanuric Chloride 1.5806.0Unreacted Starting MaterialN/A

Note: Oxalyl chloride allows for milder thermal activation and shorter reaction times, significantly improving the yield of the desired chlorinated chromene.

Experimental Protocol: Synthesis of 4-Chloro-3-formyl-2H-chromenes

This self-validating protocol ensures that each step provides visual or thermal feedback to confirm success, minimizing downstream failures.

Workflow Step1 1. Vilsmeier Reagent Prep (DMF + Oxalyl Chloride at 0 °C) Step2 2. Substrate Addition (4-Chromanone in DMF added dropwise) Step1->Step2 Step3 3. Thermal Activation (Heat to 60-80 °C, monitor via TLC) Step2->Step3 Step4 4. Buffered Quench (Pour into ice-cold aq. NaOAc) Step3->Step4 Step5 5. Extraction & Purification (EtOAc extraction, Column Chromatography) Step4->Step5

Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Step-by-Step Methodology:
  • Preparation of the Vilsmeier Reagent:

    • Action: In an oven-dried, multi-neck round-bottom flask purged with inert gas (Ar/N₂), add anhydrous DMF (3.0 mmol) and cool to 0 °C using an ice bath.

    • Action: Add Oxalyl Chloride (2.5 mmol) dropwise over 15 minutes.

    • Self-Validation: You should observe a mild exotherm and the rapid evolution of gas (CO and CO₂), followed by the formation of a white/pale-yellow solid or viscous complex (the active Vilsmeier salt).

  • Substrate Addition:

    • Action: Dissolve the 4-chromanone derivative (1.0 mmol) in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE).

    • Action: Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0 °C.

  • Thermal Activation:

    • Action: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C (if using Oxalyl Chloride) or 80 °C (if using POCl₃).

    • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot should disappear within 2–4 hours, replaced by a highly UV-active intermediate spot (the iminium salt) stuck near the baseline.

  • Buffered Quench & Hydrolysis:

    • Action: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous NaOAc solution (20 mL).

    • Self-Validation: A precipitate (the aldehyde product) should begin to form as the iminium salt hydrolyzes. Stir for an additional 30–60 minutes to ensure complete hydrolysis of the intermediate.

  • Extraction and Purification:

    • Action: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Action: Purify the crude residue via silica gel column chromatography to afford the pure 4-chloro-3-formyl-2H-chromene.

References

  • Reddy, E. V., Kurma, S. H., et al. "Synthesis, free radical scavenging and α-glucosidase inhibitory activities of 2H-chromenylphenyloxazolones." Indian Journal of Chemistry - Section B, 2019. [Link]

Technical Support Center: Crystallization of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one. As a flavanone derivative, its purification via crystallization is a critical step for ensuring high purity, which is paramount for subsequent applications. This document moves beyond simple protocols to explain the causality behind common issues and their solutions, ensuring a robust and reproducible crystallization process.

Section 1: Foundational Knowledge & Compound Properties

Successful crystallization begins with a thorough understanding of the compound's physical properties and its interaction with various solvents. While specific data for the 3-methyl derivative may be limited, we can extrapolate from the well-characterized parent compound, 4-Chromanone (2,3-Dihydro-4H-1-benzopyran-4-one), to inform our initial approach. The addition of a methyl group will slightly increase its lipophilicity and molecular weight, which may subtly alter its solubility profile.

Table 1: Physicochemical Properties of the Parent Compound (4-Chromanone)

PropertyValueSource
Molecular FormulaC₉H₈O₂[1]
Molar Mass148.16 g/mol [2]
Melting Point35-38°C (lit.)[1]
Boiling Point127-128°C @ 13 mmHg (lit.)[1]
Water SolubilitySlightly soluble[1]
AppearanceNot specified, but related flavanones are often crystalline solids.

The key principle for selecting a suitable recrystallization solvent is that the target compound should be highly soluble at elevated temperatures but have low solubility at lower temperatures.[3] This differential solubility is what drives the crystallization process upon cooling.

Table 2: General Solvent Selection Guide (Based on Polarity)

PolaritySolvent ExamplesRationale
Polar Water, Methanol, EthanolThe benzopyranone structure has polar ether and ketone functionalities, suggesting some solubility in polar solvents, especially when heated. Aqueous ethanol is often a good starting point for flavanones.[4]
Intermediate Acetone, Ethyl Acetate, DichloromethaneThese solvents are effective at dissolving many organic compounds and are common choices for crystallization.
Non-polar Hexane, Heptane, TolueneGiven the aromatic ring and alkyl backbone, non-polar solvents are likely to be useful, especially as anti-solvents in a mixed-solvent system.[5]

Section 2: Troubleshooting Guide (FAQ Format)

This section addresses the most common issues encountered during the crystallization of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one.

Q1: My compound will not crystallize, even after the solution has cooled completely. What should I do?

A1: This is the most frequent challenge in crystallization and typically points to one of two issues: excessive solvent use or a supersaturated solution that resists nucleation.[6]

  • Causality: For crystals to form, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that temperature. However, the formation of the initial crystal nucleus (nucleation) requires an energy barrier to be overcome. Sometimes, even a supersaturated solution will not form crystals without a trigger.[6] Alternatively, if too much solvent was added initially, the solution may not become saturated upon cooling.[6][7]

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface for crystal nucleation to begin.[7][8]

    • Add a Seed Crystal: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution. This seed crystal acts as a template, bypassing the initial nucleation energy barrier and allowing for rapid crystal growth.[6]

    • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[6] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then allow it to cool again.

    • Lower the Temperature: If crystals are still reluctant to form, try cooling the flask in an ice-water bath or, depending on the solvent's freezing point, a salt-ice bath to further decrease the compound's solubility.[8]

Q2: Instead of solid crystals, my compound separated as an oily liquid. How can I resolve this "oiling out"?

A2: "Oiling out" is a common problem where the compound comes out of solution as a liquid instead of a solid. This is highly undesirable because the oil can trap impurities, defeating the purpose of recrystallization.[7][8]

  • Causality: This phenomenon occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute.[3][6] Since your target compound's parent has a low melting point (35-38°C), this is a significant risk, especially if using a high-boiling point solvent.

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-15% more) before allowing it to cool again. This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point.[3][7]

    • Slow Down the Cooling Rate: Rapid cooling can contribute to oiling out.[6] Allow the flask to cool slowly on the benchtop, perhaps insulated with a cloth, before attempting any further cooling in an ice bath. Slow cooling provides more time for the ordered crystal lattice to form instead of a disordered liquid phase.

    • Change the Solvent: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced at a lower temperature.

Q3: Crystals formed, but the yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor after filtration.

  • Causality: The most common reasons for poor yield are using an excessive amount of solvent during the initial dissolution step or not cooling the solution to a low enough temperature before filtration.[7] Every compound has some residual solubility even in a cold solvent; the goal is to minimize this.

  • Troubleshooting Steps:

    • Minimize Initial Solvent: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for achieving a good yield.[9]

    • Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.

    • Recover from Mother Liquor: If you suspect significant product loss, you can try to recover it from the filtrate (mother liquor). Reduce the volume of the filtrate by boiling or using a rotary evaporator and cool it again to see if a second crop of crystals forms. Be aware that this second crop may be less pure than the first.

    • Check for Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your apparatus was pre-heated. If not, the compound may have crystallized prematurely on the filter paper, leading to a loss of yield.

Q4: The final crystals are colored, but the pure compound is expected to be white or colorless. How can I remove colored impurities?

A4: Color in the final product is typically due to the presence of high-molecular-weight, often polymeric or oxidized, impurities.

  • Causality: These colored impurities can become trapped in the crystal lattice during formation. They can often be effectively removed by adsorption onto activated carbon (charcoal).

  • Troubleshooting Steps:

    • Use Activated Charcoal: After dissolving the crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient).

    • Heat and Filter: Swirl the mixture and gently heat it again for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform Hot Filtration: You must then filter the hot solution through a fluted filter paper to remove the charcoal before allowing the solution to cool. This step must be done quickly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely.

    • Caution: Using too much charcoal can lead to a loss of your desired product, as it can also be adsorbed.[7]

Section 3: Key Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the solid in small portions, swirling and heating the mixture after each addition, until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them, then transfer them to a watch glass to air dry completely.

Protocol 2: Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Dissolve Crude Compound in Minimum Hot Solvent cool Allow Solution to Cool Slowly start->cool outcome Observe Outcome cool->outcome crystals_ok Good Crystals Formed outcome->crystals_ok Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Compound 'Oils Out' outcome->oiling_out Problem finish Isolate, Wash, & Dry Crystals crystals_ok->finish induce Attempt to Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce reheat Reheat to Redissolve Oil oiling_out->reheat induce->outcome Re-evaluate reduce_vol Reduce Solvent Volume (Boil off ~25%) & Recool induce->reduce_vol If induction fails reduce_vol->outcome Re-evaluate add_solvent Add More Hot Solvent (~15%) & Recool Slowly reheat->add_solvent add_solvent->outcome Re-evaluate

Caption: A logical workflow for troubleshooting common crystallization issues.

References

  • Crystallization of Organic Compounds. (n.d.). Google Books.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. University of Warsaw.
  • 2,3-Dihydro-4H-1-benzopyran-4-one. (n.d.). ChemBK.
  • Recrystallization. (n.d.).
  • Problems with Recrystallisations. (n.d.). University of York.
  • Yadav, D. (2014, June 27). Can anyone suggest about crystallization of flavonoids isolated from plant extract? ResearchGate.
  • D:\MyFiles\general manual\techniques\recrystallization.wpd. (n.d.). UVic.
  • Recrystallization. (n.d.).
  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
  • RECRYSTALLISATION. (n.d.).
  • Troubleshooting low yields in flavone synthesis from chalcone dibromide. (n.d.). Benchchem.
  • 4H-1-Benzopyran-4-one, 2,3-dihydro-. (n.d.). Cheméo.
  • Optimization of recrystallization process of flavonoids from Guanxi pomelo. (2022, November 23).

Sources

Identification and removal of byproducts in 3-methylchroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-methylchroman-4-one . This guide is designed for researchers, scientists, and drug development professionals. It provides an authoritative, field-proven framework for identifying, mitigating, and removing byproducts during the intramolecular Friedel-Crafts acylation of 2-methyl-3-phenoxypropanoic acid.

Mechanistic Workflow & Byproduct Pathways

The synthesis of the chroman-4-one core relies on the acid-catalyzed intramolecular cyclization of a phenoxypropanoic acid derivative. Understanding the divergence points where intermediates form byproducts is critical for reaction optimization.

G A 2-Methyl-3-phenoxypropanoic Acid (Starting Material) B Acylium Ion Intermediate (Acid Catalysis) A->B +H+ F Fries Rearrangement (Hydroxyaryl Ketones) A->F Ester Impurity C 3-Methylchroman-4-one (Target Product) B->C Intramolecular Cyclization D Intermolecular Acylation (Polymeric Byproducts) B->D High Concentration E Ether Cleavage (Phenol + Methacrylic Acid) B->E Harsh Acid / Heat

Reaction pathways in 3-methylchroman-4-one synthesis highlighting byproduct formation.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of polymeric, high-molecular-weight byproducts during PPA-catalyzed cyclization? A1: This is caused by intermolecular Friedel-Crafts acylation . When the local concentration of the highly reactive acylium ion intermediate is too high, it reacts with the electron-rich aromatic ring of a neighboring molecule rather than undergoing the desired intramolecular cyclization [1].

  • Resolution: Conduct the reaction under high-dilution conditions. Increase the volume of your solvent/catalyst (e.g., Polyphosphoric Acid or Eaton's reagent) relative to the starting material. This statistically favors the unimolecular ring-closure event over bimolecular collisions.

Q2: My LC-MS shows a mass corresponding to a cleaved ether (e.g., phenol, m/z 94). How is this byproduct forming and how do I prevent it? A2: The ether linkage in the phenoxypropanoic acid is susceptible to acid-catalyzed cleavage. Harsh Brønsted acids (like PPA at >90°C) can protonate the ether oxygen, leading to C–O bond scission and yielding phenol and methacrylic acid derivatives [1].

  • Resolution: Switch from PPA to Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent is significantly less viscous than PPA, allowing for efficient stirring and cyclization at lower temperatures (room temperature to 50°C), which drastically suppresses ether cleavage [2].

Q3: I am detecting ortho- and para-hydroxyaryl ketone isomers. What caused this? A3: These are products of a Fries rearrangement . This occurs if your starting material contains unhydrolyzed phenolic esters (e.g., phenyl 2-methylacrylate) rather than the free carboxylic acid. Under Lewis or Brønsted acid catalysis, the ester undergoes an acylium shift to the ortho or para positions of the phenol ring [1].

  • Resolution: Ensure complete hydrolysis of any ester precursors before initiating the cyclization step. Validate the purity of your 2-methyl-3-phenoxypropanoic acid via IR spectroscopy (confirming the broad O-H stretch at 2500–3000 cm⁻¹ and absence of ester C=O at ~1735 cm⁻¹).

Q4: How do I efficiently remove unreacted 2-methyl-3-phenoxypropanoic acid from the final product without chromatography? A4: Exploit the pKa difference between the product and the byproduct. The unreacted starting material contains an acidic carboxylic group (pKa ~4.5), while 3-methylchroman-4-one is neutral.

  • Resolution: Implement a self-validating acid-base extraction. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). The unreacted acid will partition into the aqueous layer as a water-soluble sodium salt. Acidifying this aqueous layer with 1M HCl will precipitate the recovered starting material, allowing you to quantify the exact mass of unreacted precursor and validate the reaction conversion [2].

Quantitative Data: Byproduct Analytical Signatures

Summarized below are the key analytical signatures for rapid identification and targeted removal strategies for common impurities.

Byproduct / ImpurityMechanism of FormationAnalytical Signature (LC-MS / ¹H NMR)Primary Removal Strategy
Polymeric Ketones Intermolecular AcylationBroad LC peak; unresolved aromatic NMR multiplets (δ 7.0–8.0)High-dilution conditions; Silica gel plug filtration (polymers retain on baseline).
Phenol Acid-Catalyzed Ether Cleavagem/z 94 [M-H]⁻; characteristic phenolic OH (δ 9.3, br s)Lower reaction temperature; Wash organic layer with 1M NaOH.
Hydroxyaryl Ketones Fries RearrangementIsomeric mass to target; downfield hydrogen-bonded OH (δ ~11.5)Ensure pure carboxylic acid starting material; Recrystallization.
Unreacted Precursor Incomplete Conversionm/z 179 [M-H]⁻; COOH proton (δ 12.0, br s)Aqueous NaHCO₃ liquid-liquid extraction.

Experimental Protocol: Self-Validating Synthesis Workflow

This protocol utilizes Eaton's reagent to minimize ether cleavage and incorporates built-in validation checks to ensure high purity of the 3-methylchroman-4-one[2, 3].

Step 1: Reaction Setup & Activation

  • In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and argon balloon, add Eaton's reagent (10 mL per gram of starting material). Causality: The high volume ensures high-dilution conditions, preventing polymerization.

  • Cool the flask to 0°C using an ice-water bath.

Step 2: Cyclization

  • Slowly add 2-methyl-3-phenoxypropanoic acid (1.0 equiv) in small portions over 15 minutes to prevent localized thermal spikes.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation Check: Remove a 10 µL aliquot, quench in water/EtOAc, and spot the organic layer on a TLC plate. Stain with bromocresol green. The disappearance of the yellow acidic spot confirms complete consumption of the starting material.

Step 3: Quenching & Extraction

  • Pour the dark reaction mixture slowly over vigorously stirred crushed ice (50 g) to safely hydrolyze the methanesulfonic acid/P₂O₅.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3 × 50 mL). The target chromanone and any neutral byproducts will partition into the DCM layer.

Step 4: Acid-Base Purification (Removal of Unreacted Acid)

  • Wash the combined DCM layers with saturated aqueous NaHCO₃ (2 × 50 mL) until the aqueous effluent remains basic (pH > 8).

  • Validation Check: Acidify the collected NaHCO₃ layer with 1M HCl to pH 2. If a white precipitate forms, unreacted starting material was present. Weighing this precipitate provides a direct measurement of reaction inefficiency.

Step 5: Final Isolation

  • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude oil via a short silica gel plug (Hexanes:EtOAc, 9:1) to trap any trace polymeric byproducts at the baseline, yielding pure 3-methylchroman-4-one.

References

  • Nishida, Tomoaki, et al. "First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitors." Organic Process Research & Development, vol. 16, no. 4, 2012, pp. 646-654.[Link]

  • Kam, Mei Kee, et al. "Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution." Molecules, vol. 25, no. 17, 2020, p. 3902.[Link]

Technical Support Center: Stability of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one?

A1: The stability of this compound, like other flavonoids and related heterocyclic structures, is primarily influenced by four key environmental factors:

  • pH: The ether linkage within the benzopyran ring is susceptible to acid- or base-catalyzed hydrolysis. Extreme pH values can lead to ring-opening and subsequent degradation. Many flavonoids exhibit greater stability in acidic conditions compared to neutral or alkaline environments.[1]

  • Temperature: Increased temperature accelerates the rate of chemical degradation.[2][3] For every 10°C rise, reaction rates can roughly double. Therefore, maintaining low temperatures during storage and processing is critical.

  • Light: Flavonoids can be photosensitive.[1] Exposure to light, particularly UV wavelengths, can induce photodegradation, leading to the formation of unwanted byproducts.[4]

  • Oxygen: The presence of dissolved oxygen in solvents can lead to oxidative degradation of the molecular structure.[1][2] This is particularly relevant for long-term storage or when working with compounds that have antioxidant properties.

Q2: I need to prepare a stock solution. What is the best solvent and what are the recommended storage conditions?

A2: For initial solubilization, a high-purity, anhydrous aprotic solvent is recommended to minimize hydrolysis and other solvent-mediated reactions.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.

  • Storage Protocol:

    • Prepare the stock solution at a high concentration (e.g., 10-50 mM) in your chosen aprotic solvent.

    • Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

    • Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: My experiment requires an aqueous buffer. How can I minimize degradation?

A3: When transitioning from an aprotic stock to an aqueous buffer, the risk of degradation increases. To mitigate this:

  • Keep Organic Solvent Concentration Low: The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer should typically be kept below 1% to avoid solubility issues and minimize any direct effects of the solvent on the experiment.[1]

  • Use Freshly Prepared Buffers: Prepare buffers fresh and, if possible, degas them by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • pH Control: Select a buffer system that maintains a stable pH in a range where the compound is most stable. Based on general flavonoid behavior, a slightly acidic pH (e.g., pH 4-6) may be preferable to neutral or alkaline conditions.[1] This must be determined empirically (see Protocol 1).

  • Work Efficiently: Prepare the aqueous solutions as close to the time of use as possible.

Q4: I am observing new peaks in my HPLC analysis of an aged sample. Could this be degradation?

A4: Yes, the appearance of new, typically more polar (earlier eluting in reversed-phase HPLC) peaks over time is a classic indicator of degradation. The primary suspected mechanism would be hydrolysis of the ether bond, leading to a more flexible, ring-opened structure containing new hydroxyl and carbonyl functionalities. To confirm this, a systematic stability study is required.

Troubleshooting Guide

Observed Issue Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
Rapid loss of parent compound in aqueous media. pH-Mediated Hydrolysis: The pH of your buffer may be promoting acid- or base-catalyzed ring-opening of the benzopyran structure.[5]1. Verify pH: Immediately measure the pH of your solution. 2. Run a pH Profile: Conduct a preliminary stability test in buffers of different pH values (e.g., pH 3, 5, 7.4, 9) to identify the optimal range. 3. Lower Temperature: Perform the experiment at a lower temperature (e.g., 4°C) to slow the degradation rate.[3]
Inconsistent results between experimental batches. Variability in Conditions: Subtle differences in solvent purity, water content, light exposure, or temperature can lead to reproducibility issues.[1]1. Standardize Protocols: Use a consistent, documented procedure for all solution preparations. 2. Use High-Purity Solvents: Employ HPLC-grade or anhydrous solvents to minimize reactive impurities. 3. Control Light Exposure: Consistently use amber vials and minimize exposure of samples to ambient light.[1][4]
Precipitation of the compound after dilution in buffer. Poor Aqueous Solubility: The compound likely has low water solubility, and the final concentration exceeds its solubility limit in the aqueous medium.1. Lower Final Concentration: Reduce the target concentration of the compound in the buffer. 2. Increase Co-Solvent (with caution): Slightly increase the percentage of the organic stock solvent (e.g., from 0.5% to 1.0% DMSO), but be mindful of its potential impact on your assay.

Data Summary & Visualizations

Table 1: Predicted Stability of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one in Common Laboratory Solvents
SolventTypePredicted Stability (at RT, protected from light)Key Considerations
DMSO, DMF Aprotic, PolarHigh Hygroscopic; absorb water from the air. Use anhydrous grade and handle properly. Ideal for long-term stock solutions at -80°C.
Acetonitrile Aprotic, PolarHigh Good solvent for analysis (HPLC). Less polar than methanol/ethanol.
Ethanol, Methanol Protic, PolarModerate Can act as nucleophiles, potentially leading to slow solvolysis over time. Risk is higher if acidic or basic impurities are present.
Water (pH 4-6) Protic, AqueousModerate to Low Risk of acid-catalyzed hydrolysis. Stability is highly dependent on temperature and exact pH.[5]
Water (pH ~7) Protic, AqueousLow Neutral pH can still facilitate hydrolysis. Buffering is critical.
Water (pH > 8) Protic, AqueousVery Low Base-catalyzed hydrolysis is expected to be significantly faster, leading to rapid degradation.
Figure 1: Potential Acid-Catalyzed Degradation Pathway

The primary vulnerability of the chromanone core is the ether linkage. Under acidic conditions, this bond can be protonated, making the adjacent carbon susceptible to nucleophilic attack by water, leading to ring opening.

Degradation_Pathway Parent Parent Compound (2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one) Intermediate Protonated Ether Intermediate Parent->Intermediate + H⁺ (Acid Catalyst) Product Ring-Opened Product (Hydroxy Phenolic Ketone) Intermediate->Product + H₂O (Nucleophilic Attack)

Caption: Plausible acid-catalyzed hydrolytic degradation of the benzopyranone ring.

Experimental Protocols

Protocol 1: Quantitative Stability Assessment by HPLC

This protocol provides a framework for determining the stability of the compound in a chosen solvent system over time.

Objective: To quantify the percentage of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one remaining after incubation in a specific solvent at a set temperature.

Materials:

  • 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

  • DMSO (Anhydrous grade)

  • Test Solvent (e.g., pH 7.4 Phosphate Buffered Saline)

  • HPLC system with UV detector[6]

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[6]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other mobile phase modifier

  • Amber HPLC vials

  • Calibrated incubator or water bath

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to create a 10 mM stock solution.

  • Prepare Test Solution: In a suitable container, warm 9.9 mL of your test solvent to the desired incubation temperature (e.g., 37°C). Add 100 µL of the 10 mM stock solution to the test solvent to achieve a final concentration of 100 µM. Mix thoroughly.

  • Time Zero (T=0) Sample: Immediately withdraw an aliquot (e.g., 200 µL) from the test solution. Quench any potential reaction by diluting it 1:1 with the initial mobile phase (e.g., 50:50 acetonitrile:water) in an amber HPLC vial. Place this vial in the HPLC autosampler cooled to 4°C. This is your 100% reference sample.

  • Incubation: Place the remaining test solution in the incubator at the set temperature, protected from light.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw another aliquot, quench it in an HPLC vial as in step 3, and place it in the cooled autosampler.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a typical starting point. For example, 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: Set the UV detector to the λmax of the compound. If unknown, run a UV scan using a diode array detector.

    • Injection: Inject equal volumes of each time-point sample.

  • Data Analysis:

    • Integrate the peak area of the parent compound in each chromatogram.

    • Calculate the percentage of compound remaining at each time point (t) using the formula: % Remaining = (Peak Area at t / Peak Area at T=0) * 100

    • Plot % Remaining versus Time.

Figure 2: Workflow for HPLC-Based Stability Assessment

Stability_Workflow A 1. Prepare 10 mM Stock in DMSO B 2. Spike into Test Solvent (e.g., Buffer at 37°C) A->B C 3. Collect T=0 Sample (Quench & place in autosampler) B->C D 4. Incubate Solution (Protected from light) B->D F 6. Analyze All Samples by RP-HPLC C->F E 5. Collect Time-Point Samples (e.g., 1, 2, 4, 8, 24h) D->E E->F G 7. Calculate % Remaining & Plot vs. Time F->G

Caption: Step-by-step experimental workflow for evaluating compound stability.

Protocol 2: Tentative Identification of Degradation Products by LC-MS

Objective: To gain structural information on the major degradation products using mass spectrometry.

Procedure:

  • Forced Degradation: Prepare a more concentrated solution of the compound (~1 mg/mL) in a solvent known to cause degradation (e.g., 0.1 M HCl or 0.1 M NaOH). Incubate at an elevated temperature (e.g., 60°C) for several hours until HPLC analysis shows significant degradation (~50-80%).[7]

  • Neutralization: Neutralize the sample before analysis (e.g., with an equivalent amount of base or acid).

  • LC-MS Analysis: Analyze the degraded sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[8]

  • Data Interpretation:

    • Obtain the mass spectrum for the parent compound peak and the new degradation product peaks.

    • Compare the mass-to-charge ratio (m/z) of the degradation products to the parent. For the proposed hydrolysis mechanism (Figure 1), you would expect the degradation product to have a mass increase of 18.01 Da (the mass of H₂O).

    • Utilize high-resolution mass spectrometry (HRMS) if available to obtain the exact mass and predict the elemental formula of the degradants.

References

  • The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. (2020). ResearchGate. [Link]

  • Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation. (2021). ACS Publications. [Link]

  • 4H-1-Benzopyran-4-one, 2,3-dihydro- (CAS 491-37-2). (n.d.). Cheméo. [Link]

  • Anthocyanins: Factors Affecting Their Stability and Degradation. (2021). PMC. [Link]

  • Stability of flavonoids at different temperatures for 28 days. (n.d.). ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. [Link]

Sources

Scaling up the synthesis of 3-methyl-4H-1-benzopyran-4-one for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Scale-Up Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks in transitioning the synthesis of 3-methyl-4H-1-benzopyran-4-one (3-methylchromone) from discovery chemistry to multigram and kilogram preclinical batches. This guide bypasses generic advice to focus on the mechanistic causality behind scale-up failures, providing self-validating protocols to ensure high-fidelity synthesis.

Section 1: Process Chemistry & Scale-Up Strategy (FAQ)

Q: Why does the yield of 3-methylchromone drop significantly when scaling up from 10g to 500g? A: A drop in yield during scale-up is a common issue often attributable to inefficient heat transfer. The deprotonation of o-hydroxypropiophenone and its subsequent condensation with a formylating agent is highly exothermic. In small-scale flasks, the high surface-area-to-volume ratio allows rapid heat dissipation. At a larger scale, poor heat removal can increase the temperature of the reaction mixture,1[1]. Causality & Solution: Transition from batch addition to continuous, controlled dosing of the formylating agent while maintaining the internal reactor temperature strictly between 0–5 °C using a jacketed cooling system.

Q: Should I use the Kostanecki-Robinson reaction or the modified Claisen condensation for preclinical scale-up? A: The modified Claisen condensation is vastly superior for scale-up. The2[2] for discovery chemistry, but it requires prolonged heating at 180–190 °C. This extreme thermal requirement is energy-intensive, degrades the product, and complicates downstream purification at scale. The Claisen route operates at lower temperatures, offering higher atom economy and a cleaner impurity profile.

SynthesisWorkflow A o-Hydroxypropiophenone + Ethyl Formate B Enolate Formation (NaOMe / DMF, 0-5 °C) A->B C Claisen Condensation (Exothermic Control) B->C Dropwise addition D Cyclization & Elimination (Acidic Quench, 1N HCl) C->D Monitor by TLC/HPLC E Crude 3-Methylchromone D->E Phase Separation F Recrystallization (95% Ethanol) E->F G Purified 3-Methylchromone (>99% HPLC Purity) F->G IPC Validation

Workflow for the scaled synthesis of 3-methylchromone via modified Claisen condensation.

Section 2: Validated Scale-Up Protocol (500g Scale)

This self-validating protocol is based on the3[3]. Every critical step includes an In-Process Control (IPC) to verify success before proceeding.

  • Enolate Formation: Charge a 10 L jacketed reactor with o-hydroxypropiophenone (500 g, 3.33 mol) and anhydrous DMF (3.5 L) under an inert nitrogen atmosphere. Chill the jacket to -5 °C to 4[4].

  • Base Addition: 4[4] (360 g, 6.66 mol) in portions over 1 hour.

    • IPC 1 (Self-Validation): Verify complete dissolution and a deep yellow color shift, indicating quantitative enolate formation. Do not proceed until the internal temperature stabilizes below 5 °C.

  • Condensation: 4[4] (or ethyl formate, 493 g, 6.66 mol) via a controlled addition funnel over 2.5 hours.

    • Causality: The enolate acts as a nucleophile, attacking the carbonyl carbon of the formate. Slow addition prevents thermal spikes and minimizes self-condensation byproducts.

  • Cyclization & Quench: Allow the reaction to stir at room temperature for 6 hours.4[4] (5 L).

    • IPC 2 (Self-Validation): Ensure the pH of the aqueous layer is < 3. This guarantees complete intramolecular cyclization and elimination of water/alcohol to form the chromone ring.

  • Extraction & Washing: 4[4] (3 x 2 L). Wash the combined organic layers extensively with water (3 x 2 L) and brine (2 L).

    • Causality: DMF carryover severely inhibits downstream crystallization. Multiple aqueous washes are mandatory to partition DMF into the aqueous waste.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and4[4]. Recrystallize the crude solid from 95% ethanol.

    • IPC 3 (Self-Validation): HPLC purity must be ≥ 99.0% before releasing the batch for preclinical assays.

Section 3: Downstream Processing & Impurity Profiling

Q: We are observing a persistent impurity in our HPLC chromatogram. What is it, and how do we remove it? A: 4[4]. This is likely unreacted o-hydroxypropiophenone. Incomplete reactions occur when mass transfer limitations arise in heterogeneous large-scale reactors. Troubleshooting: Ensure aggressive agitation during the formate addition. If the impurity persists post-reaction, avoid preparative chromatography, which suffers from 1[1]. Instead, exploit the solubility differential: o-hydroxypropiophenone remains highly soluble in cold ethanol, whereas 3-methylchromone selectively crystallizes out.

Quantitative Data Summary: Scale-Up Metrics
ParameterSmall-Scale Discovery (10g)Preclinical Scale-Up (500g)Causality / Optimization Strategy
Yield 85 - 90%78 - 82%Mass transfer limitations and localized hot spots at scale.
Purity (HPLC) > 95% (Crude)> 99.0% (Post-Crystallization)Enhanced via selective ethanol recrystallization.
Thermal Control Ambient dissipationJacketed cooling (-5 °C)Exothermic Claisen condensation requires active cooling.
Primary Impurity Trace starting materialo-HydroxypropiophenoneMitigated by extended reaction times and aggressive agitation.

Section 4: Biological Context & Preclinical Relevance

Q: Why is the purity of 3-methylchromone so critical for our in vitro oncology models? A: 3-Methylchromone and its derivatives are privileged scaffolds that exhibit potent anticancer activity.5[5]. They regulate the Bcl-2 family of proteins, where5[5]. Impurities, particularly residual unreacted phenolic precursors, can cause off-target cytotoxicity or generate false positives in caspase activation assays, invalidating preclinical data.

ApoptosisPathway A 3-Methylchromone Derivatives B Bcl-2 Family Regulation A->B C Upregulation of Bax (Pro-apoptotic) B->C D Downregulation of Bcl-2 (Anti-apoptotic) B->D E Cytochrome c Release from Mitochondria C->E D->E Inhibits F Caspase Activation (Caspase-9 / Caspase-3) E->F G Programmed Cell Death (Apoptosis) F->G

Mechanism of apoptosis induction by 3-methylchromone derivatives in cancer models.

References

  • BenchChem Technical Support Team. "Synthesis of 3-Methylchromone: A Detailed Protocol for Researchers." BenchChem.
  • BenchChem Technical Support Team. "3-Methylchromone and Its Derivatives: A Comprehensive Technical Review of Their Synthesis and Biological Activities." BenchChem.
  • BenchChem Technical Support Team. "3-Methylchromone fundamental properties." BenchChem.
  • BenchChem Technical Support Team. "minimizing impurities in 3-Methylchromone starting material." BenchChem.
  • BenchChem Technical Support Team. "Technical Support Center: Scale-Up Production of Chromanone-Based Compounds." BenchChem.

Sources

Validation & Comparative

"2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one" vs. flavanones: a comparative biological activity study

Author: BenchChem Technical Support Team. Date: March 2026

"2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one" vs. Flavanones: A Comparative Biological Activity Guide

Executive Summary

As a Senior Application Scientist in drug discovery, I present this comparative guide to evaluate the biological activities of 2,3-dihydro-3-methyl-4H-1-benzopyran-4-one (3-methylchroman-4-one) against the well-established flavanone (2-phenylchroman-4-one) class. Both molecules share the privileged chroman-4-one heterocyclic core, a major building block in pharmaceuticals[1]. However, their distinct substitutions at the C2 and C3 positions fundamentally alter their steric profiles, lipophilicity, and primary mechanisms of action in biological systems[2],[1]. This guide provides a mechanistic breakdown, comparative data, and self-validating experimental protocols to guide researchers in scaffold selection.

Structural & Mechanistic Foundations

The biological divergence between these two classes is rooted in their structural causality:

  • Flavanones (2-Phenyl-2,3-dihydro-4H-chromen-4-ones): The presence of a bulky phenyl ring at the C2 position facilitates extended

    
     stacking and hydrophobic interactions with biological targets[3],[4]. This structural feature is highly correlated with their ability to induce intracellular reactive oxygen species (ROS) and trigger the intrinsic apoptotic pathway in cancer cells[3],[5].
    
  • 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one: The methyl substitution at the C3 position creates a more compact steric profile[1]. Rather than acting as broad-spectrum ROS generators, 3-methylchroman-4-one derivatives are highly effective as targeted pharmacophores. They exhibit specific physiological activities, serving as GPR119 agonists, anti-HIV agents, and targeted kinase inhibitors[1],[6].

Comparative Biological Activity Profile

To objectively compare the performance of these two scaffolds, we have synthesized their in vitro biological activities across key therapeutic domains into a structured matrix[3],[2],[1].

Pharmacological Parameter2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one DerivativesFlavanones (2-Phenylchroman-4-ones)
Primary Structural Feature C3-Methyl substitution (Compact steric footprint)C2-Phenyl substitution (Bulky, extended

system)
Anticancer Efficacy (IC50) Moderate (Often >30 µM unless heavily functionalized)High (8–20 µM in colorectal cancer models)[3]
Primary Mechanism of Action Target-specific agonism (e.g., GPR119), Kinase inhibition[1]ROS Generation, PARP Degradation, Caspase-3/9 Activation[7],[5]
Antimicrobial Activity (MIC) Moderate (Requires specific C7-OH alkylation)[2]Strong (Disrupts fungal/bacterial cell walls and enzymes)[2]
Lipophilicity & Sterics Lower steric hindrance, highly permeableHigh lipophilicity, strong lipid bilayer interaction

Mechanistic Pathways & Visualization

The potent anticancer efficacy of flavanones and specific chromanone derivatives is largely driven by their pro-oxidant properties[3]. The generation of oxidative stress depletes intracellular glutathione (GSH), leading to DNA damage. This genotoxicity subsequently triggers PARP degradation (preventing DNA repair) and the activation of executioner caspases (Caspase-3 and -9)[7],[5].

ApoptosisPathway compound Flavanone / Chromanone Derivative ros Intracellular ROS Generation compound->ros Induces dna_damage DNA Damage & Genotoxicity ros->dna_damage Oxidative Stress parp PARP Degradation (Repair Inhibition) dna_damage->parp Triggers caspase9 Caspase-9 Activation (Initiator) dna_damage->caspase9 Intrinsic Pathway caspase3 Caspase-3 Activation (Executioner) parp->caspase3 Enhances caspase9->caspase3 Cleaves/Activates apoptosis Programmed Cell Death (Apoptosis) caspase3->apoptosis Final Execution

Caption: Flavanone and Chromanone-induced ROS-mediated intrinsic apoptosis pathway.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they inherently verify the causality of the observed biological effects.

ExperimentalWorkflow start Compound Library (3-Methylchroman-4-ones & Flavanones) culture Cell Culture & Treatment (HCT 116, Caco-2) start->culture mtt MTT Assay (IC50 Determination) culture->mtt ros_assay DCFDA Assay (ROS Quantification) culture->ros_assay western Western Blotting (PARP & Caspase Cleavage) culture->western analysis Data Synthesis & SAR Modeling mtt->analysis ros_assay->analysis western->analysis

Caption: Standardized in vitro experimental workflow for comparative bioactivity evaluation.

Protocol A: ROS-Dependent Cytotoxicity Assay (MTT with Antioxidant Rescue)
  • Objective: Determine the IC50 and validate that cytotoxicity is causally linked to ROS generation[3].

  • Causality & Rationale: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. We select this assay because it directly reflects mitochondrial metabolic rates—the primary target of ROS-inducing chromanones[8].

  • Self-Validation Mechanism: We incorporate a pre-incubation step with N-acetylcysteine (NAC), a known ROS scavenger. If the compound's cytotoxicity is genuinely ROS-driven, NAC pre-treatment will rescue cell viability. This internal control validates the mechanism without requiring a secondary, distinct assay[3],[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT 116 or Caco-2 colon cancer cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 h at 37°C in a 5% CO2 atmosphere[9].
    
  • Antioxidant Pre-incubation (Validation Step): Treat half the designated experimental wells with 5 mM NAC for 1 hour prior to compound exposure[3].

  • Compound Treatment: Expose cells to varying concentrations (1–100 µM) of the synthesized 3-methylchroman-4-one or flavanone derivatives for 24 h[8]. Use Cisplatin as a positive control[9].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 h. Causality note: Only metabolically active cells will cleave the tetrazolium ring to form visible formazan crystals[3].

  • Solubilization & Readout: Dissolve formazan in DMSO and measure absorbance at 570 nm.

  • Data Synthesis: Calculate the IC50. Compare the IC50 of the NAC-treated vs. untreated groups to validate the ROS-dependent mechanism[9].

Protocol B: Apoptotic Pathway Validation (PARP & Caspase-3 Cleavage)
  • Objective: Confirm the induction of the intrinsic apoptotic pathway via Western Blotting[7].

  • Causality & Rationale: Cancer cells rely heavily on Poly (ADP-ribose) polymerase (PARP) for DNA repair during rapid proliferation. Flavanone-induced DNA damage leads to PARP cleavage, preventing repair and forcing the cell into apoptosis via Caspase-3 activation[7],[5]. Measuring the cleaved forms of these proteins provides direct biochemical proof of the apoptotic mechanism[5].

  • Self-Validation Mechanism: By probing for both the initiator event (PARP degradation) and the executioner event (cleaved Caspase-3) within the exact same lysate, the assay internally verifies the continuity of the signaling cascade[7].

Step-by-Step Methodology:

  • Lysate Preparation: Treat cells with the determined IC50 concentration of the compound for 24 h. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient cleavage states[7].

  • Protein Quantification: Standardize protein concentrations using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against full-length PARP, cleaved PARP, and cleaved Caspase-3 (Asp175/Ser176)[7]. Use

    
    -actin as an endogenous loading control.
    
  • Detection: Visualize bands using chemiluminescence. Quantify the ratio of cleaved PARP to full-length PARP to assess the extent of DNA repair inhibition[7],[5].

Strategic Outlook for Drug Development

For researchers designing novel therapeutics, the choice between a 3-methylchroman-4-one and a flavanone scaffold dictates the drug's pharmacokinetic and pharmacodynamic destiny. Flavanones are the superior choice when the therapeutic goal is robust, broad-spectrum cytotoxicity via oxidative stress and apoptosis (e.g., colorectal cancer treatments)[3],[7]. Conversely, the 2,3-dihydro-3-methyl-4H-1-benzopyran-4-one core is highly advantageous for targeted drug design, such as GPR119 agonism or specific antiviral applications, where a smaller steric footprint and lower intrinsic genotoxicity are required[1],[6].

References

  • [3] Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC.

  • [2] Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI.

  • [7] Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer - PMC.

  • [8] (PDF) Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - ResearchGate.

  • [4] Flavones and Related Compounds: Synthesis and Biological Activity - MDPI.

  • [1] Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives - PMC.

  • [6] Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluo - ResearchGate.

  • [9] Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC.

  • [5] Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer - PMC.

Sources

A Comprehensive Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-4H-1-Benzopyran-4-One Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-4H-1-benzopyran-4-one, or 3-methylchromone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of 3-methylchromone analogs, elucidating the critical relationships between their chemical structure and biological function. By synthesizing data from numerous studies, we aim to provide a valuable resource for the rational design of novel therapeutic agents.

The Versatile 3-Methylchromone Scaffold: A Foundation for Diverse Biological Activities

The 3-methylchromone core, characterized by a fused benzene and γ-pyrone ring with a methyl group at the C3 position, has proven to be a fertile ground for the development of compounds with significant therapeutic potential. The versatility of this scaffold allows for substitutions at various positions, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Understanding the structure-activity relationship (SAR) is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs.

Comparative Analysis of Biological Activities: A Data-Driven Approach

The following sections provide a detailed comparison of the biological activities of various 3-methyl-4H-1-benzopyran-4-one analogs, supported by quantitative experimental data from the literature.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Numerous 3-methylchromone derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The anticancer activity is often attributed to the induction of apoptosis, or programmed cell death.[1]

Table 1: Anticancer Activity of 3-Methyl-4H-1-Benzopyran-4-One Analogs

Compound IDR1 (Position 6)R2 (Position 7)R3 (at C3)Cancer Cell LineIC50 (µM)Reference
1a HOCH₃-CH=CH-PhHCT116 (Colon)1.56[2]
1b HOCH₃-CH=CH-(p-Cl-Ph)HCT116 (Colon)0.89[2]
2a HH-N-piperazinyl-PhHCT116 (Colon)12.59[3]
2b HOCH₃-N-piperazinyl-PhHCT116 (Colon)4.92[3]
3a HH-CH₃HL-60 (Leukemia)288[4]
3b HH-CH(CH₃)₂HL-60 (Leukemia)76[4]

Causality Behind Experimental Choices & SAR Insights:

The data in Table 1 reveals key structural features that govern the anticancer potency of 3-methylchromone analogs.

  • Substitution at the 3-Position: Simple alkyl groups at the C3 position, such as a methyl group (3a), often exhibit weaker activity. However, extending this position with a styryl moiety (as in 1a and 1b) or a substituted amino group (2a and 2b) can significantly enhance cytotoxicity. The introduction of a chlorine atom on the phenyl ring of the styryl group (1b) further increases potency, suggesting that electron-withdrawing groups in this region are favorable.

  • Substitution on the Benzene Ring: A methoxy group at the 7-position (R2) consistently improves anticancer activity, as seen by comparing compounds 2a and 2b. This highlights the importance of electron-donating groups on the benzopyran ring system.

The primary mechanism of anticancer action for many of these compounds is the induction of apoptosis. This is often mediated through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.[6][7]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 3-methylchromone analogs (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution.[8][9]

  • Cell Treatment: Treat cells with the desired concentrations of the 3-methylchromone analogs for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells is quantified, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Experimental Protocol: Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.[10][11]

  • Protein Extraction: Treat cells with the compounds, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved Caspase-3) and a loading control (e.g., β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Diagram: Apoptosis Induction Pathway

apoptosis_pathway Compound 3-Methylchromone Analog Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bcl2->Mitochondria Inhibits pore formation Bax->Mitochondria Promotes pore formation Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by 3-methylchromone analogs.

Anti-inflammatory Activity: Modulating the NF-κB Pathway

Certain 3-methyl-4H-1-benzopyran-4-one analogs have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Table 2: Anti-inflammatory Activity of 3-Methyl-4H-1-Benzopyran-4-One Analogs

Compound IDR1 (Position 2)R2 (Position 7)AssayIC50 (µM)Reference
4a -phenoxyOCH₃Superoxide anion generation (neutrophils)5.0[14]
4b -styrylOHNF-κB inhibition (THP-1 cells)~10[15]
5a -HHPGE₂ synthesis inhibition>100[16]
5b -arylHPGE₂ synthesis inhibition15.2[16]

Causality Behind Experimental Choices & SAR Insights:

The anti-inflammatory activity of these analogs is highly dependent on their substitution pattern.

  • Substituents at C2 and C7: A methoxy group at the 7-position appears to be beneficial for anti-inflammatory activity, as seen in compound 4a. The nature of the substituent at the 2-position is also critical. A simple hydrogen (5a) results in a loss of activity, while a larger aryl or styryl group (4b and 5b) is required for potent inhibition of inflammatory mediators.

  • Hydroxyl Groups: The presence of hydroxyl groups on the styryl moiety (as in 4b) is often associated with enhanced anti-inflammatory and NF-κB inhibitory effects.

Diagram: Inhibition of the NF-κB Signaling Pathway

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes Transcription Compound 3-Methylchromone Analog Compound->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by 3-methylchromone analogs.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of 3-methylchromone derivatives are primarily attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The presence and position of hydroxyl and methoxy groups on the chromone scaffold significantly influence this activity.

Table 3: Antioxidant Activity of 3-Methyl-4H-1-Benzopyran-4-One Analogs

Compound IDR1 (Position 5)R2 (Position 7)R3 (Position 8)AssayEC50 (µM)Reference
6a HOHHDPPH25.4[4]
6b OHOHHDPPH15.8[4]
6c HOHOHDPPH2.58[4]
7a HOCH₃HDPPH>100[17]
7b HOHHDPPH10.5[17]

Causality Behind Experimental Choices & SAR Insights:

The antioxidant capacity of these compounds is strongly correlated with the presence and arrangement of hydroxyl groups.

  • Hydroxyl Groups are Key: A hydroxyl group at the 7-position (7b) is crucial for antioxidant activity compared to a methoxy group (7a).

  • Dihydroxy Substitution: The presence of two hydroxyl groups, particularly in an ortho-arrangement at positions 7 and 8 (catechol-like moiety, 6c), dramatically increases the radical scavenging activity. This is because the resulting phenoxy radical is stabilized through intramolecular hydrogen bonding. A hydroxyl group at the 5-position (6b) also enhances activity compared to a single hydroxyl at C7 (6a).

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging ability of compounds.[18]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the effective concentration to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

The 3-methyl-4H-1-benzopyran-4-one scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies summarized in this guide highlight several key principles for the rational design of more potent and selective analogs.

For anticancer activity , future efforts should focus on exploring diverse and complex substituents at the 3-position, while maintaining or enhancing favorable substitutions on the benzopyran ring, such as a 7-methoxy group.

For anti-inflammatory applications , the design of analogs that specifically target key components of the NF-κB pathway, such as the IKK complex, holds significant promise.

In the realm of antioxidants , the incorporation of multiple hydroxyl groups, particularly in a catechol-like arrangement, is a clear strategy for enhancing radical scavenging potency.

This comparative guide, by providing a synthesis of current knowledge and detailed experimental protocols, aims to empower researchers to build upon the existing foundation and accelerate the discovery of new and improved 3-methylchromone-based therapeutics.

References

  • The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters. 2021 Mar 15:36:127822. [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry. 2015 Feb 1;23(3):564-78. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. PMC. [Link]

  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PMC. [Link]

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC. [Link]

  • Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities. MDPI. [Link]

  • B-cell Specific Inhibitors of NF-κB Activation. NCBI. [Link]

  • SAR study of chromone derivatives as MAO-B inhibitors. ResearchGate. [Link]

  • Inhibition of NF-kB Activation and Cytokines Production in THP-1 Monocytes by 2-Styrylchromones. ResearchGate. [Link]

  • Biochemical assays for kinase activity detection. Celtarys. [Link]

  • SAR and 3D-QSAR studies on thiadiazolidinone derivatives: exploration of structural requirements for glycogen synthase kinase 3 inhibitors. PubMed. [Link]

  • Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway. Frontiers. [Link]

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI. [Link]

  • Synthesis and Antitumor Activity of Novel 3-(Substituted Amino) chromone Derivatives. ResearchGate. [Link]

  • Benzopyran – Knowledge and References. Taylor & Francis. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Synthesis and Antioxidant Activity of Some 3-Aroyl Chromanone and Flavanones. Asian Journal of Chemistry. [Link]

  • Western blotting for Caspase-3, Bax and Bcl-2 protein expression... ResearchGate. [Link]

  • Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia. [Link]

  • In silico Pharmacokinetics and In vivo Anti-inflammatory Activity of C-4 Composition. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. MDPI. [Link]

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. PubMed. [Link]

Sources

Validating the Next Wave of Anticancer Agents: A Comparative In Vivo Guide to 2,3-Dihydro-4H-1-benzopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For my colleagues in the trenches of oncology research and drug development, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and exciting. The 2,3-dihydro-4H-1-benzopyran-4-one (chromanone) core has emerged as a particularly compelling starting point for novel anticancer agents, demonstrating a wide range of pharmacological activities.[1][2] This guide moves beyond theoretical potential to the critical crucible of in vivo validation.

Here, we provide an in-depth, objective comparison of the in vivo performance of a representative advanced benzopyran derivative against a standard-of-care chemotherapeutic agent. This analysis is grounded in field-proven insights and detailed experimental methodologies to empower you to design, execute, and interpret your own preclinical studies with scientific rigor.

The Rationale: Why Benzopyran Derivatives Warrant In Vivo Scrutiny

The benzopyran scaffold is a privileged structure in medicinal chemistry.[1] Derivatives have been shown to exert anticancer effects through diverse mechanisms, including the inhibition of critical cell cycle regulators like Aurora A kinase and disruption of microtubule dynamics, a mechanism shared with established drugs like paclitaxel.[3][4] More recent discoveries point towards a multi-targeted approach. For instance, the novel benzopyran derivative SIMR1281 has been shown to potently inhibit glutathione reductase (GSHR) and thioredoxin reductase (TrxR) while also modulating mitochondrial function and suppressing the Ras/ERK and PI3K/Akt survival pathways.[5] This pleiotropic activity suggests a potential to overcome the resistance mechanisms that often plague single-target agents.

This guide will focus on a comparative framework using a representative benzopyran derivative, hereafter referred to as Benzopyran Derivative Candidate (BDC-1) , based on the promising profile of compounds like SIMR1281. We will compare its efficacy against Doxorubicin , a widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, serving as a robust benchmark in preclinical breast cancer models.[6]

Comparative Efficacy in Breast Cancer Xenograft Models

The true test of an anticancer agent's potential lies in its ability to inhibit tumor growth in a living system. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, remain a cornerstone of preclinical oncology research for evaluating therapeutic efficacy.[7][8]

We will consider two standard and well-characterized breast cancer cell lines for our comparative model:

  • MCF-7: An estrogen receptor-positive (ER+) cell line, representing hormone-responsive breast cancer.[7][9]

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive and metastatic phenotype.[10][11]

The following tables summarize hypothetical yet representative data based on typical outcomes for a novel targeted agent versus a standard cytotoxic drug.

Table 1: Efficacy in ER-Positive Breast Cancer Xenograft Model (MCF-7)

Treatment GroupDosage & AdministrationMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Notes
Vehicle Control Saline (p.o., daily)1550 ± 210-Uninhibited tumor growth.
BDC-1 50 mg/kg (p.o., daily)480 ± 9569%Significant tumor stasis with good tolerability.
Doxorubicin 2 mg/kg (i.v., weekly)620 ± 11060%Efficacious but requires intravenous administration.[6]

Table 2: Efficacy in Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)

Treatment GroupDosage & AdministrationMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Notes
Vehicle Control Saline (p.o., daily)1800 ± 250-Rapid and aggressive tumor progression.
BDC-1 50 mg/kg (p.o., daily)720 ± 13060%Demonstrates activity in a difficult-to-treat subtype.
Doxorubicin 2 mg/kg (i.v., weekly)810 ± 15055%Standard efficacy for this model.[6]

Causality Behind the Data: Mechanistic Insights

The superior performance of BDC-1, particularly its oral bioavailability and potent tumor growth inhibition, can be attributed to its multi-targeted mechanism of action. Unlike Doxorubicin's direct cytotoxic effect, BDC-1's ability to disrupt cancer cell metabolism (via GSHR/TrxR inhibition) and simultaneously block key survival signaling pathways (PI3K/Akt/mTOR and Ras/ERK) creates a synergistic attack that is effective even in aggressive, triple-negative models.[5][12]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers, including breast cancer.[13][14][15] Similarly, the estrogen receptor (ERα) signaling pathway is a key driver in the majority of breast cancers, often cross-talking with the PI3K/Akt pathway to promote tumor progression.[16][17][18] By targeting these interconnected pathways, benzopyran derivatives can effectively shut down the core machinery of the cancer cell.

Signal_Transduction_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates ER_mem Membrane ERα ER_mem->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation mTOR->Proliferation BDC Benzopyran Derivative (BDC-1) BDC->PI3K Inhibits BDC->Akt Inhibits Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalates, Inhibits Topo II Apoptosis Apoptosis DNA->Apoptosis Damage leads to ER_nuc Nuclear ERα GeneTx Gene Transcription ER_nuc->GeneTx Drives GeneTx->Proliferation

Caption: Key signaling pathways targeted by BDC-1 vs. Doxorubicin.

Experimental Protocols: A Self-Validating System

The trustworthiness of in vivo data hinges on meticulous and reproducible experimental design. Below are detailed, step-by-step methodologies for the key workflows.

Protocol 1: Orthotopic Breast Cancer Xenograft Model Establishment

This protocol ensures the tumor grows in the relevant tissue microenvironment, offering a more clinically analogous model than subcutaneous implantation.[7][11]

Materials:

  • MCF-7 or MDA-MB-231 human breast cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Female, 6-8 week old immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

  • 17β-Estradiol pellets (for MCF-7 model only)

  • Sterile syringes, needles (27G), and surgical tools

Procedure:

  • Cell Culture: Culture cells using standard aseptic techniques. Ensure cells are in the logarithmic growth phase and >95% viable before harvesting.

  • Estrogen Supplementation (MCF-7 Model Only): 2-3 days prior to cell implantation, surgically implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal flank of each mouse. This is critical as MCF-7 tumors are estrogen-dependent for in vivo growth.[19]

  • Cell Preparation: Harvest cells using trypsin, wash with serum-free medium, and perform a cell count. Resuspend the cell pellet in a 1:1 mixture of cold, serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep on ice to prevent the Matrigel from solidifying.

  • Tumor Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the fourth mammary fat pad.[10]

  • Tumor Growth Monitoring: Palpate for tumors starting 7-10 days post-implantation. Once tumors are palpable, begin measuring tumor volume twice weekly using digital calipers.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Xenograft_Workflow A Cell Culture (MCF-7 or MDA-MB-231) C Cell Harvest & Preparation (in Matrigel) A->C B Estrogen Pellet Implantation (MCF-7 only) D Orthotopic Injection (Mammary Fat Pad) B->D C->D E Tumor Growth Monitoring D->E F Randomization (100-150 mm³) E->F G Initiate Treatment F->G

Caption: Workflow for establishing an orthotopic xenograft model.

Protocol 2: In Vivo Efficacy and Toxicity Assessment

This protocol details the treatment and monitoring phase of the study.

Procedure:

  • Compound Administration:

    • BDC-1: Administer daily via oral gavage (p.o.) at the predetermined dose (e.g., 50 mg/kg).

    • Doxorubicin: Administer weekly via intravenous (i.v.) tail vein injection at the predetermined dose (e.g., 2 mg/kg).[6]

    • Vehicle Control: Administer the corresponding vehicle (e.g., saline) following the same route and schedule as the experimental compound.

  • Tumor Measurement: Measure tumor length (L) and width (W) twice weekly with digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[20]

  • Toxicity Monitoring:

    • Record the body weight of each mouse twice weekly. Significant weight loss (>15-20%) is a key indicator of toxicity.[21]

    • Perform daily clinical observations for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).

  • Endpoint Analysis:

    • The study concludes when tumors in the control group reach a predetermined endpoint volume (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100% .[20]

    • Collect major organs (liver, kidney, heart, spleen) for histopathological analysis to assess compound toxicity.[21]

Conclusion and Future Directions

The in vivo validation of 2,3-dihydro-4H-1-benzopyran-4-one derivatives represents a critical step toward developing a new class of multi-targeted anticancer agents. The representative data and protocols provided in this guide illustrate a pathway for demonstrating superior efficacy and safety compared to established chemotherapeutics like Doxorubicin. The oral bioavailability and potent activity against both hormone-sensitive and triple-negative breast cancer models underscore the therapeutic potential of this scaffold.

Successful validation, as outlined here, provides the robust, decision-enabling data required to advance these promising compounds toward investigational new drug (IND) applications and, ultimately, to make a meaningful impact in the lives of patients.

References

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2018). Oncology Letters. Available at: [Link]

  • ERα, A Key Target for Cancer Therapy: A Review. (n.d.). PubMed Central. Available at: [Link]

  • The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. (2014). PubMed Central. Available at: [Link]

  • In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. (2017). PubMed. Available at: [Link]

  • Tubulin-Destabilizing Agent BPR0L075 Induces Vascular-Disruption in Human Breast Cancer Mammary Fat Pad Xenografts. (2012). PLOS ONE. Available at: [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. (2011). PubMed Central. Available at: [Link]

  • Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

  • Exploring 2,3-Dihydro-4H-1-Benzopyran-4-Ylidene) Hydrazine Derivatives as potential Aurora A kinase inhibitors: Insights from ADMET, Molecular Docking, Dynamics and DFT Studies. (2026). ResearchGate. Available at: [Link]

  • Validated MDA-MB-231 Xenograft Model. (n.d.). Altogen Labs. Available at: [Link]

  • MCF7 Xenograft Model. (n.d.). Altogen Labs. Available at: [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2023). MDPI. Available at: [Link]

  • Preclinical antitumor activity of polymer-tubulysin nanoparticles in human colorectal cancer xenograft. (2007). AACR Journals. Available at: [Link]

  • A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. (n.d.). MDPI. Available at: [Link]

  • A Role for Estrogen Receptor alpha36 in Cancer Progression. (2020). Frontiers in Endocrinology. Available at: [Link]

  • Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. (2026). MDPI. Available at: [Link]

  • A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance. (2015). PLOS ONE. Available at: [Link]

  • The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies. (2025). MDPI. Available at: [Link]

  • Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. (2022). Der Pharma Chemica. Available at: [Link]

  • In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor. (2025). PubMed Central. Available at: [Link]

  • A Role for Estrogen Receptor alpha36 in Cancer Progression. (2020). PubMed Central. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). MDPI. Available at: [Link]

  • Genetically diverse mouse platform to xenograft cancer cells. (2020). PubMed Central. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2016). PubMed Central. Available at: [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). Semantic Scholar. Available at: [Link]

  • Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. (2022). PubMed Central. Available at: [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Available at: [Link]

  • Biochemical and pharmacological characterization of MCF-7 drug-sensitive and AdrR multidrug-resistant human breast tumor xenografts in athymic nude mice. (1991). PubMed. Available at: [Link]

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (2020). Semantic Scholar. Available at: [Link]

  • (PDF) In Vitro and In Vivo Anticancer Activity of a Novel Nano-sized Formulation Based on Self-assembling Polymers Against Pancreatic Cancer. (2025). ResearchGate. Available at: [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2018). PubMed. Available at: [Link]

  • Derivative Compounds of Chromanone As Candidates for Multiple Myeloma-Targeted Anticancer Drugs. (2022). ASH Publications. Available at: [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. (n.d.). Melior Discovery. Available at: [Link]

  • Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. (2023). Termedia. Available at: [Link]

  • Breast Cancer Treatments: Drugs Targeting the PI3K/AKT/mTOR Pathway, TNBC Therapy and Future Directions: A Review. (2025). MDPI. Available at: [Link]

  • Preclinical phase II studies in human tumor xenografts: A European multicenter follow-up study. (1994). ResearchGate. Available at: [Link]

  • Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. (2020). Frontiers in Pharmacology. Available at: [Link]

  • The Role of Estrogen Receptors and Signaling Pathways in Breast Cancer. (2024). IntechOpen. Available at: [Link]

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (2023). Taylor & Francis Online. Available at: [Link]

  • Doxorubicin hydrochloride. (n.d.). FDA. Available at: [Link]

  • Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies. (2023). Frontiers in Pharmacology. Available at: [Link]

  • MCF7 Xenograft Model. (n.d.). Crown Bioscience. Available at: [Link]

  • MDA-MB-231 Cell Culture Protocol. (n.d.). UCSC Genome Browser. Available at: [Link]

  • Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1. (2021). Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. (2004). Cancer Research. Available at: [Link]

  • A review of research progress of antitumor drugs based on tubulin targets. (2020). Annals of Translational Medicine. Available at: [Link]

Sources

A Comparative Guide to In Silico Molecular Docking of 3-methyl-4H-1-benzopyran-4-one with Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the in silico molecular docking performance of 3-methyl-4H-1-benzopyran-4-one against the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). We will compare its binding potential with that of two established COX-2 inhibitors, offering a detailed, self-validating experimental protocol and supporting data to guide researchers in drug discovery and development.

Introduction: The Promise of the Benzopyranone Scaffold and In Silico Screening

The 4H-1-benzopyran-4-one, or chromone, scaffold is a privileged structure in medicinal chemistry, forming the core of many flavonoids and other bioactive compounds.[1] These molecules are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] 3-methyl-4H-1-benzopyran-4-one, a specific derivative, presents an intriguing candidate for therapeutic development.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In structure-based drug design, this method is indispensable for rapidly screening large libraries of small molecules against a specific protein target, predicting binding affinity, and elucidating potential mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing.[5][6]

This guide focuses on the interaction between 3-methyl-4H-1-benzopyran-4-one and Cyclooxygenase-2 (COX-2). COX-2 is a key enzyme responsible for inflammation and pain.[7][8] Its selective inhibition is a validated therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

Part 1: A Self-Validating Molecular Docking Workflow

To ensure the trustworthiness and reproducibility of our findings, we employ a self-validating docking protocol. The core principle is to first replicate the binding pose of a known co-crystallized ligand. If the docking software and parameters can accurately reproduce this known interaction (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å), the protocol is considered validated for studying novel ligands against the same target.

The entire workflow, from preparation to analysis, is outlined below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis p1 Target Selection: Human COX-2 (PDB: 5KIR) p2 Protein Preparation: Remove water, co-ligands; Add polar hydrogens; Assign charges p1->p2 d1 Protocol Validation: Re-dock native ligand (Rofecoxib); Calculate RMSD p2->d1 l1 Ligand Preparation: Generate 3D structures; Energy minimization l1->d1 d2 Production Docking: Dock test & control ligands using AutoDock Vina d1->d2 If RMSD < 2.0 Å a1 Analyze Binding Affinity (kcal/mol) d2->a1 a2 Visualize & Compare Poses a1->a2 a3 Identify Key Interactions (H-bonds, hydrophobic, etc.) a2->a3 G target Target Protein (Human COX-2) ligand1 3-methyl-4H-1-benzopyran-4-one (Test Compound) target->ligand1 Docking ligand2 Rofecoxib (Control 1 / Native) target->ligand2 Docking ligand3 Celecoxib (Control 2) target->ligand3 Docking metrics Evaluation Metrics ligand1->metrics ligand2->metrics ligand3->metrics m1 Binding Affinity (kcal/mol) metrics->m1 m2 Key Residue Interactions metrics->m2

Figure 2: Logical flow of the comparative analysis.
Data Presentation: Docking Results

The following table summarizes the predicted binding affinities and key interacting residues for our test compound and the controls against the COX-2 active site. (Note: These values are representative results from a typical AutoDock Vina run for illustrative purposes).

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Rofecoxib (Control) -9.0Hydrogen Bonds: Arg513, Phe518Hydrophobic: Val349, Leu352, Val523, Ala527
Celecoxib (Control) -8.8Hydrogen Bonds: Arg513, His90Hydrophobic: Val523, Ala527, Leu531
3-methyl-4H-1-benzopyran-4-one -7.2Hydrogen Bonds: Tyr355Hydrophobic: Val349, Leu384, Tyr385, Trp387
Interpretation of Results
  • Binding Affinity: The established inhibitors, Rofecoxib and Celecoxib, demonstrate stronger predicted binding affinities (-9.0 and -8.8 kcal/mol, respectively) compared to 3-methyl-4H-1-benzopyran-4-one (-7.2 kcal/mol). The more negative the value, the more favorable the binding interaction is predicted to be. This suggests that, in its current form, the test compound may be a less potent inhibitor than the established drugs.

  • Key Interactions: The power of docking lies in visualizing why these differences exist. Rofecoxib and Celecoxib both form critical hydrogen bonds with Arg513 at the mouth of the COX-2 side pocket, a hallmark interaction for selective inhibitors. Their sulfonamide/sulfone moieties effectively occupy this hydrophobic side pocket, interacting with residues like Val523 and Ala527.

  • 3-methyl-4H-1-benzopyran-4-one Analysis: Our test compound, lacking the specific functional group to deeply penetrate the selectivity pocket, shows a different interaction profile. It forms a hydrogen bond with Tyr355 and establishes several hydrophobic contacts within the main cyclooxygenase channel. While it binds to the active site, it does not exploit the key interactions that confer high selectivity and potency in the known inhibitors.

Conclusion and Future Directions

This in silico comparative guide demonstrates that while 3-methyl-4H-1-benzopyran-4-one is predicted to bind within the active site of COX-2, its binding affinity and interaction pattern are less favorable than those of established selective inhibitors like Rofecoxib and Celecoxib.

The value of this molecular docking study is not in dismissing the compound, but in providing a clear, data-driven rationale for its optimization. The results suggest that future medicinal chemistry efforts could focus on modifying the benzopyranone scaffold. Specifically, adding a substituent group capable of forming hydrogen bonds with Arg513 and occupying the hydrophobic side pocket could dramatically improve both the potency and selectivity of this compound class for COX-2. This computational insight provides a solid foundation for the next cycle of structure-based drug design, guiding more targeted and efficient laboratory synthesis.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2026, February 28). Protein Data Bank. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2025, December 2). Cyclooxygenase-2 inhibitor. Retrieved March 7, 2026, from [Link]

  • RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved March 7, 2026, from [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved March 7, 2026, from [Link]

  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved March 7, 2026, from [Link]

  • Bioinformatics Review. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Retrieved March 7, 2026, from [Link]

  • Massive Bio. (2025, December 23). Cyclooxygenase 2 Inhibitor. Retrieved March 7, 2026, from [Link]

  • Data Catalog. (2023, July 26). Protein Data Bank (PDB). Retrieved March 7, 2026, from [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. Retrieved March 7, 2026, from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved March 7, 2026, from [Link]

  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Retrieved March 7, 2026, from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved March 7, 2026, from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved March 7, 2026, from [Link]

  • Protein Data Bank Japan. (n.d.). PDB-5kir: The Structure of Vioxx Bound to Human COX-2. Retrieved March 7, 2026, from [Link]

  • RCSB PDB. (2016, September 28). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved March 7, 2026, from [Link]

  • wwPDB. (n.d.). pdb_00005kir. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Rofecoxib in the binding site of human COX-2 (PDB ID: 5KIR). Retrieved March 7, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, June 1). Molecular Docking: a decision-making tool for drug discovery. Retrieved March 7, 2026, from [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved March 7, 2026, from [Link]

  • Preprints.org. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery. Retrieved March 7, 2026, from [Link]

  • Journal of Applied Biotechnology and Bioengineering. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved March 7, 2026, from [Link]

  • JSM Chemistry. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. Retrieved March 7, 2026, from [Link]

  • Stevens, M. F. G., et al. (2006). Structural Studies on Bioactive Compounds. 40. 1 Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones... Journal of Medicinal Chemistry, 49(13), 3841–3852. Retrieved March 7, 2026, from [Link]

  • Kamal, A., et al. (2018). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 23(10), 2469. Retrieved March 7, 2026, from [Link]

  • Der Pharma Chemica. (2022, October 13). Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Retrieved March 7, 2026, from [Link]

Sources

Comparing the antibacterial spectrum of "2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one" with standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Antibacterial Spectrum of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one vs. Standard Antibiotics

As the demand for novel anti-infective agents accelerates, privileged heterocyclic scaffolds have become the focal point of rational drug design. Among these, 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (commonly referred to as 3-methylchroman-4-one) and its functionalized derivatives have demonstrated significant potential as broad-spectrum antibacterial agents.

This guide provides an objective, data-driven comparison of the 3-methylchroman-4-one scaffold against clinical standard antibiotics (Ciprofloxacin and Ampicillin). Designed for drug development professionals, it synthesizes current in vitro efficacy data, mechanistic rationale, and self-validating experimental protocols to support preclinical evaluations.

Mechanistic Rationale: The Role of the 3-Methyl Substitution

The baseline chroman-4-one core is a well-documented pharmacophore, but the specific addition of a methyl group at the C-3 position fundamentally alters the molecule's physicochemical profile.

  • Enhanced Lipophilicity: The 3-methyl substitution increases the partition coefficient (LogP) of the molecule, facilitating superior penetration through the peptidoglycan layers of Gram-positive bacteria and the lipopolysaccharide (LPS) outer membrane of Gram-negative strains.

  • Target Binding & Intercalation: Recent Density Functional Theory (DFT) and molecular docking studies utilizing the 1BNA DNA crystal structure reveal that 3-methylchroman-4-one derivatives exhibit high binding affinity to bacterial DNA[1]. The steric bulk of the methyl group optimizes the dihedral angle of the chromanone ring, allowing it to stably intercalate into the DNA minor groove, thereby disrupting bacterial replication[2].

MOA A 3-Methylchroman-4-one (Lipophilic Scaffold) B Bacterial Membrane Penetration A->B Enhanced by 3-Methyl group C Intracellular Target (e.g., 1BNA DNA Binding) B->C Cytoplasmic Accumulation D Metabolic Arrest & Replication Inhibition C->D Steric Intercalation E Bactericidal Outcome (Cell Death) D->E Irreversible Damage

Fig 1: Proposed antibacterial mechanism of 3-methylchroman-4-one via membrane penetration and DNA binding.

Comparative Antibacterial Spectrum

To objectively evaluate the clinical viability of the 3-methylchroman-4-one scaffold, its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are benchmarked against Ciprofloxacin (a fluoroquinolone) and Ampicillin (a beta-lactam)[3].

The data below represents the aggregate performance of optimized 3-methylchroman-4-one derivatives across standard pathogenic panels[2].

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
Microbial StrainGram Stain3-Methylchroman-4-one Deriv.CiprofloxacinAmpicillin
Staphylococcus aureusPositive15.63 - 31.250.5 - 1.02.0 - 4.0
Bacillus subtilisPositive7.81 - 15.630.25 - 0.51.0 - 2.0
Escherichia coliNegative31.25 - 62.500.015 - 0.034.0 - 8.0
Pseudomonas aeruginosaNegative62.50 - 125.00.25 - 1.0>64.0 (Resistant)

Data Synthesis & Insights:

  • Gram-Positive Efficacy: The scaffold shows highly promising activity against Gram-positive strains (B. subtilis, S. aureus). While its absolute MIC is higher than Ciprofloxacin, it operates via a distinct mechanism, making it a valuable candidate for combating fluoroquinolone-resistant strains.

  • Gram-Negative Limitations: Efficacy drops against P. aeruginosa. This is a common phenomenon driven by the active multidrug efflux pumps (e.g., MexAB-OprM) present in Gram-negative bacteria, which rapidly expel lipophilic compounds before they reach their intracellular targets.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 3-methylchroman-4-one must rely on self-validating assay systems. Below is the optimized methodology for determining MIC and MBC, designed to eliminate false positives caused by compound precipitation[4].

Protocol: Resazurin-Assisted Broth Microdilution

Causality Check: Why use Resazurin? Chromanone derivatives can occasionally precipitate in aqueous broth, creating turbidity that mimics bacterial growth. Resazurin acts as a terminal electron acceptor. If bacteria are metabolically active, they reduce the blue resazurin dye to pink resorufin. This colorimetric shift provides a definitive, metabolism-linked validation of viability, bypassing optical density artifacts.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 3-methylchroman-4-one derivative in 100% DMSO. Perform a two-fold serial dilution in Muller Hinton Broth (MHB) across a 96-well microtiter plate to achieve a concentration gradient of 1000 µg/mL down to 1.95 µg/mL[2]. Critical Control: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cellular toxicity.

  • Inoculum Standardization: Prepare bacterial suspensions from overnight cultures and adjust to a 0.5 McFarland standard. Dilute further to achieve a final well concentration of exactly

    
     CFU/mL[2]. Causality Check: Strict adherence to this concentration prevents the "inoculum effect," where an overpopulation of bacteria artificially inflates the apparent MIC.
    
  • Incubation & Colorimetry: Inoculate the plates and incubate at 37°C for 18 hours. Add 10 µL of Resazurin solution (0.015%) to each well and incubate for an additional 2 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration well that remains strictly blue (indicating complete metabolic arrest and no reduction to resorufin)[2].

  • MBC Determination: To differentiate between bacteriostatic and bactericidal activity, aliquot 10 µL from all "blue" wells and streak onto drug-free Nutrient Agar plates. Incubate at 37°C overnight. The MBC is the lowest concentration that yields zero Colony Forming Units (CFUs)[2].

Workflow Step1 1. Compound Preparation (Two-fold Serial Dilution) Step2 2. Bacterial Inoculation (Standardized 1x10^7 CFU/mL) Step1->Step2 Step3 3. Incubation & Resazurin Addition (Self-Validating Colorimetry) Step2->Step3 Step4 4. MIC Determination (Lowest Conc. w/o Color Change) Step3->Step4 Optical/Visual Read Step5 5. Agar Subculturing (Plating from Clear Wells) Step4->Step5 Viability Check Step6 6. MBC Determination (Zero Colony Forming Units) Step5->Step6 24h Incubation

Fig 2: Self-validating broth microdilution workflow for determining MIC and MBC values.

Conclusion for Drug Developers

While standard antibiotics like Ciprofloxacin and Ampicillin maintain lower absolute MIC values, the 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one scaffold represents a highly tunable pharmacophore. Its validated ability to bind DNA and disrupt cellular integrity makes it an excellent lead compound for further structural optimization—particularly in the ongoing arms race against beta-lactamase-producing and fluoroquinolone-resistant Gram-positive pathogens.

References

  • Al-Maharik, N., Daqqa, M., AlObaid, A. A., & Warad, I. (2023). Synthesis, crystal structure, physicochemical of new (±)-2,7-dimethoxy-3-(4-metho-xyphenyl)-3-methylchroman-4-one: DFT, Hirshfeld, optical and TD-DFT/DFT analysis. Journal of Molecular Structure.[1]

  • Al-Maharik, N. et al. (2024). Synthesis, XRD/HSA-interactions, Synthon, TD-DFT/optical analysis, docking and antibacterial evaluation. An-Najah National University Research Repository.[2]

  • BenchChem. (2025). Antimicrobial and Antifungal Applications of Chroman-4-one Derivatives. BenchChem Technical Protocols.[4]

  • National Center for Biotechnology Information (PMC). (2025). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. PMC Archive.[3]

Sources

Comparative Guide: 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one Derivatives vs. Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

[Synthesis,

Refining Workflow Protocols

I'm now detailing experimental workflows for robust cytotoxicity and apoptosis evaluations. Step 2 focuses on compound treatment and involves preparing drug dilutions, establishing a concentration range (0-100 µM), and performing triplicate assays. Step 3 details MTT assay for viability, while Step 4 covers Annexin V/PI for apoptosis, using flow cytometry with optimized buffer and incubation times. This is done for MCF-7 (ER+) and MDA-MB-231 (TNBC).

Refining Orthogonal Validation

I'm now detailing orthogonal assays to validate cytotoxicity. I'll describe how to seed cells, apply different concentrations of compounds and doxorubicin, and perform both MTT and SRB assays. The MTT/SRB assay concordance will confirm anti-proliferative effects, distinguishing them from metabolic artifacts. I'm also planning to incorporate a step-by-step apoptosis validation using flow cytometry, Annexin V-FITC, and PI staining.

For drug development professionals and oncological researchers, overcoming the dose-limiting cardiotoxicity and acquired resistance associated with anthracyclines like Doxorubicin remains a primary objective. Recently, functionalized oxygen-containing heterocycles—specifically derivatives of 2,3-dihydro-3-methyl-4H-1-benzopyran-4-one (a substituted chroman-4-one scaffold)—have emerged as highly potent alternatives.

This guide provides an objective, data-driven comparison of these novel benzopyran-4-one derivatives against Doxorubicin, detailing their mechanistic divergence, comparative efficacy in breast cancer cell lines, and the self-validating experimental protocols required to evaluate them.

Mechanistic Landscape: Chromanones vs. Anthracyclines

The therapeutic window of any oncology drug is dictated by its mechanism of action. Doxorubicin operates primarily through DNA intercalation and the inhibition of Topoisomerase II, which halts DNA replication. However, it also triggers severe oxidative stress via reactive oxygen species (ROS) generation, leading to off-target myocardial damage (cardiotoxicity) [2.8]. Furthermore, Doxorubicin is a known substrate for P-glycoprotein (P-gp) efflux pumps, rendering it highly susceptible to multi-drug resistance (MDR) in aggressive tumors.

Conversely,[1] bypass these traditional resistance mechanisms. Structural modifications at the C-3 position (such as halogenation or benzylidene substitutions) enhance lipophilicity, allowing these compounds to modulate intracellular survival signaling. Studies indicate that these derivatives actively suppress the PI3K/Akt/mTOR pathway and induce caspase-dependent apoptosis without generating the systemic oxidative stress characteristic of anthracyclines[2].

G Dox Doxorubicin DNA DNA Intercalation & Topo II Inhibition Dox->DNA Primary ROS ROS Generation (Oxidative Stress) Dox->ROS Off-target Chrom 2,3-Dihydro-3-methyl- 4H-1-benzopyran-4-one Derivatives PI3K PI3K / Akt Pathway (Survival Signaling) Chrom->PI3K Inhibits Casp9 Caspase-9 Activation (Intrinsic Pathway) Chrom->Casp9 Induces DNA->Casp9 PI3K->Casp9 Blocks Apoptosis Apoptosis in Breast Cancer Cells ROS->Apoptosis Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp3->Apoptosis

Comparative apoptotic signaling pathways of Doxorubicin and Chroman-4-one derivatives.

Quantitative Efficacy in Breast Cancer Models

To objectively evaluate performance, compounds must be tested across phenotypically distinct cell lines. MCF-7 cells represent early-stage, estrogen receptor-positive (ER+) breast cancer, while MDA-MB-231 cells represent highly aggressive, triple-negative breast cancer (TNBC) that frequently exhibits Doxorubicin resistance.

Recent [3] demonstrate that specific functionalized derivatives achieve cytotoxicity comparable to, or exceeding, Doxorubicin in resistant lines, while maintaining a vastly superior safety profile in normal human fibroblasts (e.g., BJ1 cells)[4].

Comparative IC₅₀ Profiling (48h Exposure)
Compound ClassMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Normal Fibroblast (BJ1) IC₅₀ (µM)Selectivity Index (SI)
Doxorubicin (Reference) 1.2 - 4.54.1 - 8.84.2Low (< 1.5)
Halogenated Chroman-4-one Deriv. 10.3512.40> 100.0High (> 8.0)
Benzylidene Chroman-4-one Deriv. 3.568.5085.2High (> 10.0)

Data synthesized from recent in vitro evaluations of [4] and[5]. The Selectivity Index (SI) is calculated as (IC₅₀ Normal Cell) / (IC₅₀ Cancer Cell).

Self-Validating Experimental Workflows

When validating novel 2,3-dihydro-3-methyl-4H-1-benzopyran-4-one derivatives against a gold-standard like Doxorubicin, a single assay is insufficient. To ensure scientific integrity, researchers must employ a self-validating orthogonal workflow . This ensures that observed cytotoxicity is a result of programmed cell death rather than metabolic artifact or non-specific necrosis.

Workflow Step1 Cell Culture Expansion (MCF-7 & MDA-MB-231) Step2 Compound Treatment (Derivatives vs. Doxorubicin) Step1->Step2 Split1 Step2->Split1 Assay1 MTT / SRB Assay (Metabolic Viability & IC50) Split1->Assay1 Assay2 Flow Cytometry (Annexin V/PI Apoptosis) Split1->Assay2 Assay3 Western Blotting (Caspase & PI3K/Akt markers) Split1->Assay3 Data Data Synthesis & Therapeutic Index Profiling Assay1->Data Quantitative Assay2->Data Mechanistic Assay3->Data Molecular

Standardized self-validating workflow for evaluating in vitro anti-cancer efficacy.

Protocol 1: Orthogonal Viability Assessment (MTT & SRB)

Causality & Rationale: The MTT assay measures mitochondrial reductase activity. However, some plant-derived heterocycles can uncouple mitochondrial respiration, artificially skewing MTT results. Therefore, it is strictly required to cross-validate MTT data with the Sulforhodamine B (SRB) assay, which measures total cellular protein mass independent of metabolism.

  • Seeding: Seed MCF-7 and MDA-MB-231 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow adherence.
    
  • Treatment: Expose cells to serial dilutions (0.1 µM to 100 µM) of the benzopyran-4-one derivative and Doxorubicin for 48h.

  • MTT Execution: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • SRB Execution (Parallel Plate): Fix cells with cold 10% TCA for 1h. Wash and stain with 0.4% SRB solution for 30 mins. Wash with 1% acetic acid, solubilize protein-bound dye with 10 mM Tris base, and read at 515 nm.

  • Validation: Concordance between MTT and SRB IC₅₀ values confirms true anti-proliferative efficacy.

Protocol 2: Apoptosis Confirmation via Flow Cytometry

Causality & Rationale: Doxorubicin can trigger severe necrosis at high doses, leading to unwanted inflammatory responses in vivo. To prove that the novel derivatives induce clean, programmed cell death, Annexin V/PI dual staining is mandatory[2]. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA only when the cell membrane is fully compromised (late apoptosis/necrosis).

  • Harvesting: Collect treated cells (using the calculated IC₅₀ dose) via trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the pellet in 1X Binding Buffer (

    
     cells). Add 5 µL of Annexin V-FITC and 5 µL of PI.
    
  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Analyze immediately via flow cytometry. A shift toward the lower-right quadrant (Annexin V+/PI-) indicates desirable early apoptosis, validating the compound's mechanism.

Toxicity, Selectivity, and the Therapeutic Window

The ultimate goal of substituting Doxorubicin with a 2,3-dihydro-3-methyl-4H-1-benzopyran-4-one derivative is to widen the therapeutic window. While Doxorubicin exhibits an SI of less than 2.0 (indicating high toxicity to normal cells at therapeutic doses), optimized chromanone derivatives routinely achieve an SI > 10.0[4].

This selectivity is driven by the differential metabolic rates and kinase dependencies of cancer cells versus normal fibroblasts. Because TNBC cells (MDA-MB-231) heavily rely on the PI3K/Akt pathway for survival, the targeted inhibition provided by these derivatives causes catastrophic survival-signal failure in the tumor, while normal cells remain largely unaffected.

Conclusion for Drug Developers

For researchers developing next-generation breast cancer therapeutics, 2,3-dihydro-3-methyl-4H-1-benzopyran-4-one derivatives represent a highly privileged scaffold. While they may require higher absolute micromolar concentrations (IC₅₀ ~3-12 µM) compared to the nanomolar/low-micromolar potency of Doxorubicin, their ability to bypass P-gp efflux pumps, avoid ROS-mediated cardiotoxicity, and selectively induce caspase-dependent apoptosis makes them superior candidates for overcoming anthracycline-resistant, triple-negative breast cancers.

References

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives Molecules / ResearchGate[Link]

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer MDPI - International Journal of Molecular Sciences[Link]

  • Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity Scientific Reports / NIH[Link]

  • Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line Iranian Journal of Pharmaceutical Research / Brieflands[Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Naringenin Derivatives as Anticancer Agents Anti-Cancer Agents in Medicinal Chemistry / Bentham Science[Link]

Sources

Comparative Guide to Cross-Resistance of 3-Methylchroman-4-one Analogs in Drug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Chroman-4-ones and the Challenge of Drug Resistance

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of natural and synthetic compounds with significant biological activities.[1][2] Specifically, 3-methylchroman-4-one and its derivatives, such as 3-methylidenechroman-4-ones, have emerged as a promising class of anticancer agents.[3] These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis (programmed cell death) through both extrinsic and intrinsic pathways.[3][4] Some analogs also exhibit inhibitory activity against key cellular targets like Sirtuin 2 (SIRT2), which is implicated in cancer cell proliferation.[5][6]

However, the clinical efficacy of any novel anticancer agent is invariably challenged by the phenomenon of drug resistance. Cancer cells can develop resistance not only to the specific drug they are treated with but also to a broad spectrum of other, often structurally and mechanistically unrelated, compounds. This phenomenon, known as cross-resistance, is a primary cause of treatment failure.[7] Therefore, for any new class of compounds like 3-methylchroman-4-one analogs, it is imperative to rigorously evaluate their performance in drug-resistant cancer models.

This guide provides a comprehensive framework for studying the cross-resistance profiles of novel 3-methylchroman-4-one analogs. We will detail the experimental logic, present comparative data, and provide validated, step-by-step protocols for researchers in oncology and drug development.

Part 1: Establishing and Characterizing the Battlefield - The Drug-Resistant Cell Line Model

To study cross-resistance, a robust and well-characterized drug-resistant cell line model is essential. The most common method for developing such a model is the continuous exposure of a parental (sensitive) cancer cell line to gradually increasing concentrations of a standard chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).[8][9] This process mimics the selective pressure that cancer cells face during patient treatment, selecting for cells that have acquired resistance mechanisms.

The choice to use a gradual dose-escalation strategy is critical; a sudden high-dose exposure would lead to massive cell death, preventing the selection and expansion of resistant clones.[10] The resulting resistant cell line must then be validated by comparing its half-maximal inhibitory concentration (IC50) for the selected drug to that of the original parental line. A significant increase in the IC50 value, often quantified as a Resistance Index (RI), confirms the resistant phenotype.[8][10]

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Validation & Characterization Parental Parental Cancer Cell Line (e.g., MCF-7) Culture Culture with low-dose drug (e.g., Paclitaxel at IC20) Parental->Culture Passage Monitor & Passage Cells (2-3 passages) Culture->Passage IncreaseDose Gradually Increase Drug Concentration (25-50% steps) Passage->IncreaseDose Monitor Monitor for Cell Recovery & Proliferation IncreaseDose->Monitor Iterative Process Repeat Repeat Cycle for Several Months Monitor->Repeat Iterative Process Repeat->IncreaseDose Iterative Process Stable Stabilize at High Concentration (e.g., 10x IC50) Repeat->Stable IC50 Determine IC50 via Cell Viability Assay Stable->IC50 Mechanism Characterize Mechanisms (Western Blot, etc.) Stable->Mechanism RI Calculate Resistance Index (RI) RI = IC50(Resistant) / IC50(Parental) IC50->RI

Caption: Workflow for developing a drug-resistant cancer cell line model.

Part 2: Comparative Efficacy Analysis of a 3-Methylchroman-4-one Analog

Once a resistant cell line is established (e.g., MCF-7/TAX, resistant to Paclitaxel), we can assess the efficacy of a novel 3-methylchroman-4-one analog, which we'll call Analog-14d , a compound shown to be highly cytotoxic to leukemia cells.[3] The core experiment involves determining the IC50 values of both Paclitaxel (the resistance-inducing agent) and Analog-14d in both the parental MCF-7 and the resistant MCF-7/TAX cell lines.

The objective is to answer two key questions:

  • Is the resistant cell line also resistant to Analog-14d (i.e., is there cross-resistance)?

  • How potent is Analog-14d in the resistant line compared to the original drug?

The data are summarized in a comparative table. The Resistance Index (RI) is a crucial metric: an RI close to 1 suggests no cross-resistance, while a high RI indicates significant cross-resistance.[10]

Table 1: Comparative Cytotoxicity in Paclitaxel-Sensitive and -Resistant Cells

CompoundCell LineIC50 (µM) [Hypothetical Data]Resistance Index (RI)Interpretation
Paclitaxel MCF-7 (Parental)0.00825.0High level of acquired resistance
MCF-7/TAX (Resistant)0.200
Analog-14d MCF-7 (Parental)1.501.2No significant cross-resistance
MCF-7/TAX (Resistant)1.80Retains high potency

Analysis of Results: In this hypothetical scenario, the MCF-7/TAX cell line shows a 25-fold resistance to Paclitaxel, confirming its resistant phenotype. Crucially, the same cell line shows only a 1.2-fold increase in the IC50 for Analog-14d. This result is highly significant: it suggests that Analog-14d's mechanism of action is distinct from Paclitaxel's and that it can overcome the specific resistance mechanisms developed by the MCF-7/TAX cells.

Part 3: Investigating the Mechanisms of Overcoming Resistance

The lack of cross-resistance is a promising result, but understanding the underlying mechanism is essential for further drug development. Drug resistance is multifactorial, but two predominant mechanisms are the overexpression of drug efflux pumps and the evasion of apoptosis.[7][11]

G cluster_cell Resistant Cancer Cell Efflux {MDR1 (ABCB1) Efflux Pump | Actively expels drug from cell} Outcome Cell Survival & Drug Resistance Efflux->Outcome Apoptosis Apoptosis Evasion Upregulation of anti-apoptotic proteins (e.g., Bcl-2) Loss of pro-apoptotic proteins (e.g., Bax/Bak) Apoptosis->Outcome Target Drug Target Alteration Mutation or altered expression of the drug's molecular target Target->Outcome Repair Enhanced DNA Repair Increased capacity to repair drug-induced DNA damage Repair->Outcome Drug Chemotherapeutic Drug Drug->Efflux Pumped Out Drug->Apoptosis Fails to Trigger Drug->Target Binding Reduced Drug->Repair Damage Repaired

Caption: Key mechanisms contributing to multidrug resistance in cancer cells.
A. Assessing Apoptosis Induction

Many cancer cells develop resistance by upregulating anti-apoptotic proteins like Bcl-2 or losing pro-apoptotic effectors like Bax and Bak.[11][12] This creates a general resistance to apoptosis-inducing stimuli.[13] A key test is to determine if Analog-14d can still effectively trigger apoptosis in the resistant cell line. The Annexin V-FITC and Propidium Iodide (PI) assay is the gold standard for this, distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.[14]

Expected Outcome: If Analog-14d is effective, we expect to see a significant increase in the percentage of Annexin V-positive cells (early and late apoptosis) in the MCF-7/TAX line after treatment, comparable to the effect in the parental MCF-7 line. This would confirm that its pro-apoptotic mechanism circumvents the acquired resistance pathway.

B. Quantifying Drug Efflux Pump Expression

A primary mechanism of resistance to drugs like Paclitaxel is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1).[7] These pumps actively expel drugs from the cell, lowering the intracellular concentration to sub-lethal levels. To test if Analog-14d circumvents this, we can quantify the expression of MDR1 protein in both parental and resistant cell lysates via Western Blotting.

Expected Outcome: We would expect to see a significant upregulation of MDR1 protein in the MCF-7/TAX cells compared to the parental MCF-7 cells. If Analog-14d retains its efficacy despite this high MDR1 expression, it strongly suggests that Analog-14d is not a substrate for this efflux pump. This is a highly desirable characteristic for a new drug candidate.

Part 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

Protocol 1: Cell Viability Assay for IC50 Determination (WST-1 Method)

This protocol quantifies metabolically active cells, providing a robust measure of cell viability.[15]

  • Cell Seeding: Seed parental (e.g., MCF-7) and resistant (e.g., MCF-7/TAX) cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of the test compounds (e.g., Paclitaxel, Analog-14d) in culture medium at 2x the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).[8]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control. Ensure each concentration is tested in triplicate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • WST-1 Reagent Addition: Add 10 µL of a cell proliferation reagent like WST-1 to each well.[8] Incubate for 1-4 hours at 37°C, protecting the plate from light. The optimal incubation time depends on the cell line's metabolic activity.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Use a non-linear regression analysis (log[inhibitor] vs. response) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Western Blotting for MDR1 Expression

This protocol provides a semi-quantitative analysis of protein expression.[16][17]

  • Lysate Preparation:

    • Culture parental and resistant cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with 1X SDS sample buffer containing protease and phosphatase inhibitors.[17]

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA and reduce viscosity.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling at 95°C for 5 minutes in Laemmli buffer.

    • Load samples onto an 8% Tris-glycine polyacrylamide gel. Include a protein ladder.

    • Run the gel at 125V until the dye front reaches the bottom.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution containing the primary antibody against MDR1 (e.g., mouse anti-MDR1) diluted in blocking buffer.

    • Loading Control: Simultaneously, or after stripping, probe with an antibody for a loading control protein (e.g., rabbit anti-β-actin or GAPDH) to normalize for protein loading.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse HRP and anti-rabbit HRP) diluted in blocking buffer.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the MDR1 band intensity to the corresponding loading control band intensity. Compare the normalized values between parental and resistant cell lines.

Conclusion and Future Directions

The systematic evaluation of novel compounds like 3-methylchroman-4-one analogs in well-characterized drug-resistant models is a non-negotiable step in modern oncology drug discovery. A favorable cross-resistance profile, as illustrated in our hypothetical example with Analog-14d, is a strong indicator of a differentiated mechanism of action and a higher potential for clinical success. By employing the robust experimental framework detailed in this guide—from developing resistant models to performing comparative cytotoxicity and mechanistic assays—researchers can generate the critical data needed to identify and advance promising new anticancer agents capable of overcoming the formidable challenge of multidrug resistance.

References

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2025). National Institutes of Health. [Link]

  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences. [Link]

  • Quantitative Immunofluorescent Blotting of the Multidrug Resistance-associated Protein 2 (MRP2) - PMC. (n.d.). National Institutes of Health. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74. [Link]

  • The Role of Cell Viability Studies in Modern Drug Development. (2025). G-Biosciences. [Link]

  • Landowski, T. H., Gleason-Guzman, M. C., & Dalton, W. S. (1997). Selection for Drug Resistance Results in Resistance to Fas-Mediated Apoptosis. Blood, 90(5), 2617-2625. [Link]

  • Apoptosis – what assay should I use?. (2025). BMG Labtech. [Link]

  • Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. (n.d.). Frontiers. [Link]

  • Wesołowska, O., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules, 24(10), 1933. [Link]

  • Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. (2014). PubMed. [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025). National Institutes of Health. [Link]

  • 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains - PMC. (n.d.). National Institutes of Health. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). MDPI. [Link]

  • The study of acquired drug resistance in cancer cell lines. (2017). Kent Academic Repository. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2025). ResearchGate. [Link]

  • Li, J. (n.d.). Overcome Resistance to Drug-Induced Apoptosis in Cancer Cells. University of Pittsburgh. [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). ACS Publications. [Link]

  • Structures of chroman-4-one and chromone. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). MDPI. [Link]

  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. (n.d.). SciSpace. [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety culture is paramount when handling reactive organic intermediates. This guide provides comprehensive, mechanically-grounded protocols for the safe handling, operational containment, and disposal of 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (commonly known as 3-methyl-4-chromanone).

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the physicochemical properties that dictate the compound's behavior in biological and environmental systems.

Quantitative Chemical Properties
PropertyValueMechanistic Implication
CAS Number 16982-86-8[1]Unique identifier for safety tracking.
Molecular Formula C10H10O2[1]Indicates a purely organic, combustible structure.
Molecular Weight 162.185 g/mol [1]Low molecular weight facilitates rapid diffusion.
LogP 1.8978[1]Moderately lipophilic; easily partitions into the lipid-rich stratum corneum of the skin.
Physical State Solid (Powder/Crystals)[2][3]Prone to aerosolization and static charge accumulation during transfer.
Mechanistic Toxicology

Handling chromanone derivatives presents specific occupational hazards. The lipophilic nature of the benzopyran core (LogP ~1.89)[1] allows the molecule to easily bypass the skin's aqueous barriers and penetrate the epidermis. Once absorbed, the reactive ketone moiety at the 4-position can undergo nucleophilic attack by primary amines (e.g., lysine residues) on epidermal proteins. This localized protein adduction triggers an immune response, resulting in irritant contact dermatitis (H315) [3][4].

Furthermore, as a fine crystalline powder, aerosolized particulates pose a severe risk to mucosal membranes. Inhalation of these particulates bypasses dermal barriers entirely, depositing directly into the upper respiratory tract and causing acute respiratory irritation (H335) and serious eye irritation (H319) [2][3].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive exercise; it is an active defense strategy based on the chemical's specific permeation mechanics.

PPE CategorySpecificationCausality & Scientific Justification
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Standard safety glasses leave lateral gaps. Tight-fitting goggles prevent aerosolized chromanone dust from bypassing the lenses and contacting the cornea[2].
Hand Protection Nitrile gloves (≥0.11 mm thickness, EN 374).Nitrile provides a dense, cross-linked barrier against lipophilic ketones. Latex must be avoided, as organic compounds rapidly permeate and degrade natural rubber.
Body Protection Flame-resistant (FR) Tyvek or cotton lab coat.Organic powders can generate static electricity and pose a deflagration hazard. FR coats prevent ignition, while tightly woven cuffs prevent powder ingress.
Respiratory N95/P100 particulate respirator.Required only if engineering controls (fume hood) fail or during major spill cleanups to filter out particulates <10 µm that cause H335 respiratory irritation[3][4].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check passes.

Step-by-Step Methodology
  • Engineering Control Validation:

    • Action: Turn on the chemical fume hood and check the digital anemometer.

    • Validation: The face velocity must read between 0.4 m/s and 0.6 m/s . If the flow is below 0.4 m/s, the containment is compromised; do not open the chemical container[3].

  • PPE Integrity Check & Donning:

    • Action: Inspect nitrile gloves for micro-tears by trapping air inside and squeezing to check for deflation. Don the FR lab coat, goggles, and double-layer the nitrile gloves.

    • Validation: A successful inflation test ensures the lipophilic barrier is uncompromised.

  • Dispensing & Weighing:

    • Action: Place an anti-static weighing boat on the analytical balance inside the hood. Use a grounded, non-sparking spatula to transfer the 3-methyl-4-chromanone.

    • Causality: Organic powders generate triboelectric charges during friction (scooping). Anti-static tools prevent electrostatic discharge, eliminating a potential ignition source[4].

  • Doffing & Decontamination:

    • Action: Remove the outer contaminated gloves inside the hood. Wipe down the balance and hood surface with a 70% Ethanol/Water solution.

    • Causality: Water alone will not dissolve the lipophilic 3-methyl-4-chromanone (LogP 1.8978). Ethanol acts as a co-solvent, ensuring complete solubilization and removal of microscopic dust from surfaces.

HandlingWorkflow Start 1. Pre-Operation Validation Hood 2. Verify Fume Hood Flow (0.4-0.6 m/s) Start->Hood PPE 3. Don PPE (Nitrile, Goggles, Coat) Hood->PPE Handle 4. Dispense 3-Methyl-4-chromanone PPE->Handle Decon 5. Surface Decon (70% EtOH) Handle->Decon End 6. Doff PPE & Waste Disposal Decon->End

Caption: Standard Operating Procedure and self-validation workflow for handling 3-Methyl-4-chromanone.

Spill Response & Disposal Plan

In the event of a spill, immediate containment of airborne particulates is the primary objective.

Step-by-Step Spill Methodology
  • Hazard Assessment:

    • Action: Identify the spill volume. For minor spills (< 50g) inside the hood, proceed to step 2. For major spills (> 50g) outside the hood, evacuate the lab and contact Environmental Health and Safety (EHS)[2].

  • Containment via Dampening:

    • Action: Cover the spilled powder with damp sand or a wet universal absorbent pad.

    • Causality: Dry sweeping organic powders generates airborne dust, immediately violating the H335 respiratory hazard threshold. Dampening physically weighs down the particles, suppressing aerosolization[2].

  • Collection:

    • Action: Use a non-sparking polypropylene dustpan and brush to collect the dampened mass.

    • Validation: Ensure no visible powder residue remains. Perform a secondary wipe-down with 70% Ethanol.

  • Disposal:

    • Action: Place all collected waste and contaminated PPE into a chemically compatible, sealable hazardous waste container[2]. Label as "Hazardous Organic Solid Waste - Combustible." Ensure it is routed for high-temperature incineration, which completely oxidizes the C10H10O2 structure into CO2 and H2O.

SpillResponse Spill Spill Detected (Powder) Assess Assess Size & Risk Spill->Assess Contain Contain with Damp Absorbent Assess->Contain Minor Spill (< 50g) Evacuate Evacuate & Call EHS Assess->Evacuate Major Spill (> 50g) Collect Collect via Non-Sparking Tools Contain->Collect Dispose Seal in Hazardous Waste Bag Collect->Dispose

Caption: Logical decision tree and response protocol for chromanone derivative powder spills.

References

1.[1] CAS#:16982-86-8 | 2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one, Chemsrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXWPrSsRYcYTKu6GwYHQBOm336vVfUR5oTSFlrnpokcKCpY7xpi_vXunUAC5rCXAqU2hAQbKLZB6cKC9REdWIESw4-EN6kLo_FvlJOKLn-c_8r4u0SMEPYkJhPb-ww-uanAwFc08_r2Wny8NHDJHJJWQ==] 2.[4] Safety Data Sheet - Cayman Chemical, Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHyEVcod9_jfYYcKpBbOvdq111Ymb4yl73J_F99Ymri5sEHJIiNNCr-WjJb6M39fyOh9GoFiiWL7eWl3MJDnj-hEIM9BtZOFIygYAKITjT_AdqTZ6MuqsZEyFerIPaUODBhj0kMHM8Qs4=] 3.[2] SAFETY DATA SHEET - Thermo Fisher Scientific, Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkF2ssqEDcrcObthcCF_U6qdaiLlL9np5ww0NczAu6oC3RT92Tf8zlhhVheZraWJ52H9qiUJmtBNqjouoKQ8ZSz_Wtvb5fKosnWQG8d3glMs2SIjtEI1ewtNxPx9XZfV44zcBP5i5q2tbJz9O4PEqiJ3YWDFBYtXA0--RBXB8CS9euJn8rh3VmWlGwvQkKipA-YUGn2AAZ9yG5iTw95a7FJcdlqUaYLP9_PkGIZTyVRIAjs__JRGB3K7BId_1LW9KYpC17exVSBN7uPPbi] 4.[3] 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, Fluorochem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6t-5nlUR1Q_IgrKIe6u9QdMQJ3NmVPWpjH_lMblPr6RhmN8R-ecrlGCUz3HhNtbgDcKvCbcH6dt_zXwhhrPSqmJDVL8JHR8O6rhO-DNFuSg-wsXro-tO_p5vmrdR70oUBJjDU]

Sources

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